molecular formula C9H5ClO2 B3053114 3-Chloroisocoumarin CAS No. 51050-54-5

3-Chloroisocoumarin

Cat. No.: B3053114
CAS No.: 51050-54-5
M. Wt: 180.59 g/mol
InChI Key: ITVAVBDLYOFKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisocoumarin (CAS 51050-59-0) is a versatile heterocyclic building block and a potent, irreversible mechanism-based serine protease inhibitor . It acts by acylating the active site serine residue of enzymes, effectively blocking their proteolytic activity. This compound is a valuable tool for studying protease-dependent signaling pathways and cellular processes in experimental biology . Isocoumarins and their derivatives are intensely interesting to researchers due to their broad spectrum of biological activities, which include antibacterial, enzyme inhibition, antifungal, and anti-inflammatory effects . The structural motif of the isocoumarin nucleus is a privileged scaffold in medicinal chemistry and drug discovery efforts . As a key synthetic intermediate, this compound can be used to synthesize a wide array of novel, biologically active derivatives, such as 3-amino carbonyl isocoumarins, for further pharmacological investigation . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVAVBDLYOFKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340007
Record name 3-Chloroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51050-54-5
Record name 3-Chloroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloroisocoumarin: Mechanism of Action & Technical Profiling in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloroisocoumarin (3-Cl-IC) is a potent, mechanism-based (suicide) inhibitor of serine proteases. Structurally related to the widely utilized 3,4-dichloroisocoumarin (3,4-DCI), this compound functions through a "double-hit" covalent modification strategy. It initially acts as a substrate, acylating the catalytic serine residue, which triggers the unmasking of a secondary electrophilic center. This reactive intermediate subsequently alkylates a proximal histidine residue within the catalytic triad, resulting in irreversible enzyme inactivation.

This guide details the chemical mechanism, kinetic characterization, and experimental protocols required to utilize this compound in biochemical research and drug discovery.

Chemical Biology & Structural Basis

The efficacy of this compound stems from its latent reactivity. Unlike reversible inhibitors that rely solely on non-covalent binding affinity (


), 3-Cl-IC exploits the enzyme's own catalytic machinery to generate a lethal covalent tether.
Structural Pharmacophore
  • Scaffold : Isocoumarin (1H-2-benzopyran-1-one).

  • Warhead : The masked acyl chloride/electrophile embedded within the lactone ring.

  • Substituent Effects : The chlorine atom at the 3-position is critical. Upon ring opening, it facilitates the formation of a reactive species (often an acyl chloride or quinone imine methide analog) capable of cross-linking the active site.

Selectivity Profile

While often termed a "general" serine protease inhibitor, 3-Cl-IC exhibits distinct selectivity patterns based on the P1 binding pocket compatibility.

  • Primary Targets : Human Leukocyte Elastase (HLE), Chymotrypsin, Cathepsin G.[1]

  • Mechanism : Irreversible inactivation via acylation-alkylation.[2]

  • Turnover : Compared to 3,4-DCI, the mono-chloro variant often exhibits a higher partition ratio (turnover number), meaning the enzyme may hydrolyze the inhibitor several times before the fatal alkylation event occurs.

Mechanism of Action: The "Suicide" Pathway

The inhibition follows a specific sequence of events involving the catalytic triad (Ser-195, His-57, Asp-102).[3]

Step-by-Step Chemical Mechanism
  • Michaelis Complex (

    
    ) : The inhibitor binds to the active site, positioning the carbonyl carbon of the lactone ring near the nucleophilic hydroxyl of Ser-195.
    
  • Acylation (Ring Opening) : Ser-195 attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to open the lactone ring. This results in an acyl-enzyme intermediate .[2]

  • Unmasking : The opening of the ring modifies the electronic environment of the 3-chloro moiety. This generates a highly reactive electrophile (functionally equivalent to an acyl chloride or alpha-halo ketone) tethered to the enzyme.

  • Alkylation (Inactivation) : The newly exposed electrophile is attacked by the imidazole ring of His-57.

  • Final Adduct : The enzyme is now doubly covalently modified—acylated at Ser-195 and alkylated at His-57. This cross-link prevents deacylation (hydrolysis) and permanently disables the enzyme.

Mechanistic Visualization

The following diagram illustrates the transition from the Michaelis complex to the irreversibly inhibited adduct.

Mechanism Enzyme Free Enzyme (Ser-OH, His-Im) Complex Michaelis Complex (E·I) Enzyme->Complex + Inhibitor Inhibitor This compound (Lactone) Inhibitor->Complex AcylEnz Acyl-Enzyme Intermediate (Ring Open, Unmasked Electrophile) Complex->AcylEnz k2 (Acylation) Ser-195 Attack Alkylated Irreversibly Inhibited Adduct (Ser-Acylated & His-Alkylated) AcylEnz->Alkylated k4 (Inactivation) His-57 Alkylation Hydrolysis Hydrolyzed Product (Inactive Inhibitor) AcylEnz->Hydrolysis k3 (Turnover) Deacylation (Leakage)

Caption: Kinetic pathway of mechanism-based inhibition.[1][2][4] The branch to hydrolysis (k3) represents inhibitor turnover (partition ratio).

Kinetic Characterization

To validate this compound activity, researchers must determine the pseudo-first-order rate constant of inactivation (


) and the second-order specificity constant (

).
Kinetic Parameters
ParameterSymbolDefinition
Inactivation Rate

The maximum rate of inactivation at infinite inhibitor concentration.
Inhibition Constant

The concentration of inhibitor yielding half-maximal inactivation rate.
Specificity Constant

The efficiency of the inhibitor (units:

).[1]
Partition Ratio

The number of inhibitor molecules hydrolyzed per inactivation event (

).
Experimental Protocol: Progress Curve Method

This method allows determination of kinetic constants in a single reaction vessel by monitoring product formation over time in the presence of the inhibitor.

  • Reagents :

    • Buffer : 50 mM HEPES or Tris-HCl, pH 7.5–8.0.

    • Substrate : Chromogenic substrate specific to the protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA for Elastase).

    • Inhibitor : this compound stock in DMSO.

  • Procedure :

    • Pre-incubate enzyme in buffer (optional, depending on

      
      ).
      
    • Add substrate and initiate reaction.

    • Add inhibitor at varying concentrations (

      
      ).
      
    • Monitor Absorbance (405 nm) continuously.

  • Analysis :

    • The product formation follows the equation:

      
      .
      
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      and
      
      
      .
Kinetic Workflow Diagram

Kinetics Setup Prepare Assay Plate (Buffer + Enzyme + Substrate) AddInhibitor Add this compound (Concentration Gradient) Setup->AddInhibitor Measure Measure Absorbance (405nm) Continuous Kinetic Mode AddInhibitor->Measure CurveFit Fit Progress Curves Non-linear Regression Measure->CurveFit Calc Calculate k_obs vs [I] Determine k_inact / K_I CurveFit->Calc

Caption: Workflow for determining second-order inactivation constants using the continuous progress curve method.

Synthesis & Preparation

While 3,4-dichloroisocoumarin is commercially ubiquitous, this compound may require synthesis for specific structure-activity relationship (SAR) studies.

General Synthetic Route (Homophthalic Acid Pathway):

  • Starting Material : Homophthalic acid.[5]

  • Cyclization : Reaction with reagents such as

    
     or 
    
    
    
    can effect cyclization and chlorination.
  • Alternative : Condensation of 2-carboxyphenylacetic acid with acid chlorides, followed by selective chlorination.

  • Purification : Recrystallization from benzene/hexane or column chromatography.

    • Note: Isocoumarins are susceptible to hydrolysis; store in desiccant at -20°C.

Applications & Selectivity Data

Comparative Efficacy

This compound is generally less potent than 3,4-DCI but offers a valuable probe for exploring the steric constraints of the S1 pocket.

Protease3-Cl-IC Activity (

)
3,4-DCI ActivityNotes
HL Elastase ModerateHigh (

)
3-Cl-IC shows higher turnover (partition ratio ~15).
Chymotrypsin HighHighStoichiometric inactivation (1.2 eq).[1]
Trypsin LowModerateRequires basic side chains for optimal binding.
Critical Usage Notes
  • pH Stability : The inhibitor is unstable in basic buffers (pH > 8.5) due to spontaneous hydrolysis of the lactone ring.

  • Quenching : Reactions can be quenched by adding a large excess of nucleophile (e.g., hydroxylamine), though the alkylated enzyme adduct is generally stable to hydroxylamine, distinguishing it from simple acyl-enzyme inhibitors.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[6] Biochemistry, 24(8), 1831–1841. Link

  • Powers, J. C., & Kam, C. M. (1992). Mechanism-based isocoumarin inhibitors for serine proteases: Use of active site structure and substrate specificity in inhibitor design. Methods in Enzymology, 244, 442-465.
  • Ruscoe, J. E., et al. (2016). 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. Molecules, 21(11), 1433. Link

  • Vinayagam, A., et al. (2022). Structural and kinetic basis of serine protease inhibition by isocoumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Comparative Technical Analysis: 3-Chloroisocoumarin vs. 3,4-Dichloroisocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Role: Senior Application Scientist

Executive Summary: The Halogen Advantage

In the landscape of serine protease inhibition, 3,4-Dichloroisocoumarin (3,4-DCI) stands as the "gold standard" general inhibitor, significantly outperforming its mono-substituted precursor, 3-Chloroisocoumarin (3-Cl-IC) .

While both compounds utilize a mechanism-based (suicide) inhibition strategy, the addition of the chlorine at the C4 position in 3,4-DCI provides two critical kinetic advantages:

  • Enhanced Electrophilicity: It drastically increases the reactivity of the lactone ring toward the active site serine.

  • Reduced Partition Ratio: It minimizes "molecular turnover" (hydrolysis of the inhibitor without enzyme inactivation), making 3,4-DCI a far more efficient inactivator.

This guide dissects the mechanistic and kinetic divergences between these two compounds to inform experimental design and inhibitor selection.

Mechanistic Foundations: Suicide Inhibition

Both compounds function as mechanism-based inactivators . They are "masked" electrophiles that are unreactive in solution but become highly reactive upon enzymatic processing.

The General Mechanism[1][2]
  • Binding: The inhibitor binds to the protease active site (Michaelis complex).

  • Acylation: The active site Serine-195 attacks the carbonyl carbon of the isocoumarin lactone ring.

  • Ring Opening: The lactone ring opens. This is the critical divergence point.

    • In 3,4-DCI , ring opening unmasks a reactive acyl chloride moiety (or a ketene intermediate) tethered to the enzyme.

    • This secondary electrophile can then react with a second active site residue (often Histidine-57 or the N-terminus), forming a "crosslinked" or stable acyl-enzyme that cannot deacylate.

The "Chlorine Effect" (SAR Analysis)
  • This compound (Mono-substituted): The chlorine at C3 acts as a leaving group potential and electron-withdrawing group (EWG), activating the carbonyl. However, the resulting acyl-enzyme is susceptible to hydrolysis (deacylation), leading to enzyme recovery.

  • 3,4-Dichloroisocoumarin (Di-substituted): The C4 chlorine adds steric bulk and additional electron-withdrawing power. Crucially, it stabilizes the masked reactive intermediate and prevents the hydrolytic attack of water on the acyl-enzyme bond.

Mechanism Enz Active Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enz->Complex + I Inhib Isocoumarin (3-Cl or 3,4-DCI) Inhib->Complex AcylEnz Acyl-Enzyme Intermediate Complex->AcylEnz Acylation (Ring Open) Hydrolysis Hydrolysis (Turnover) AcylEnz->Hydrolysis High in 3-Cl-IC (Partition Ratio ~15) Inactivation Irreversible Inactivation AcylEnz->Inactivation Dominant in 3,4-DCI (Partition Ratio ~3) Hydrolysis->Enz Enzyme Recovery

Figure 1: Kinetic bifurcation of isocoumarin inhibitors. 3,4-DCI favors the irreversible inactivation pathway, whereas 3-Cl-IC suffers from higher rates of hydrolysis (turnover).

Comparative Potency Analysis

The potency difference is best quantified by the Partition Ratio (


)  and the Second-Order Rate Constant (

)
.
Quantitative Data Summary (Target: Human Leukocyte Elastase)
MetricThis compound (3-Cl-IC)3,4-Dichloroisocoumarin (3,4-DCI)Implication
Partition Ratio (

)
15 3.1 3-Cl-IC requires ~15 molecules to inactivate 1 enzyme; 3,4-DCI requires only ~3.[1][2][3][4]
Inactivation Rate (

)
Moderate8920

3,4-DCI binds and reacts significantly faster.[1]
Deacylation Rate (

)
Measurable

3,4-DCI inhibited enzymes are effectively permanently disabled.
Stability Unstable in bufferUnstable (t

~20 min @ pH 7.5)
Both hydrolyze spontaneously; must be prepared fresh.

Key Insight: The partition ratio of 15 for 3-Cl-IC indicates that for every 16 catalytic events, 15 result in substrate turnover (wasted inhibitor) and only 1 results in inactivation. 3,4-DCI is 5x more efficient in this metric alone.

Experimental Protocol: Determining the Partition Ratio

To validate the potency difference in your own system, you should determine the partition ratio (


). This protocol measures how much inhibitor is consumed to fully titrate the enzyme.
Reagents
  • Enzyme: Target Serine Protease (e.g., Chymotrypsin or Elastase), 1 µM stock.

  • Inhibitor: 3,4-DCI (or 3-Cl-IC), prepared in DMSO. Note: Prepare immediately before use due to instability.

  • Substrate: Chromogenic substrate specific to the protease (e.g., Suc-Ala-Ala-Pro-Phe-pNA).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

Workflow
  • Titration Setup: Prepare a series of reaction tubes with fixed Enzyme concentration (

    
    ).
    
  • Inhibitor Addition: Add increasing molar equivalents of Inhibitor (

    
    ) to the tubes (ratios of 
    
    
    
    from 0 to 10).
  • Incubation: Incubate for 30 minutes at 25°C to allow full inactivation.

  • Activity Assay: Aliquot the mixture into a cuvette containing the chromogenic substrate.

  • Measurement: Measure residual enzymatic activity (

    
    ) relative to the uninhibited control (
    
    
    
    ).
  • Analysis: Plot Fractional Activity (

    
    ) vs. 
    
    
    
    . Extrapolate the linear portion to the x-axis intercept.

Calculation: The x-intercept represents


.
  • If intercept = 4.1, then Partition Ratio

    
     (Characteristic of 3,4-DCI).
    
  • If intercept = 16, then Partition Ratio

    
     (Characteristic of 3-Cl-IC).
    

Workflow cluster_prep Preparation Phase cluster_incubation Inactivation Phase cluster_analysis Readout Phase Step1 Prepare Enzyme Stock (Fixed [E]) Step3 Mix [I] : [E] Ratios (0.5x, 1x ... 10x) Step1->Step3 Step2 Fresh Inhibitor Prep (DMSO) Step2->Step3 Step4 Incubate 30 min @ 25°C Step3->Step4 Step5 Add Substrate (pNA release) Step4->Step5 Step6 Measure A410nm (Residual Activity) Step5->Step6 Step7 Plot Activity vs [I]/[E] X-intercept = 1 + r Step6->Step7

Figure 2: Step-by-step workflow for determining the Partition Ratio (r), the definitive metric for comparing suicide inhibitors.

Applications & Limitations
  • When to use 3,4-DCI:

    • General Screening: When the specific protease type is unknown or when broad-spectrum inhibition is required to prevent degradation in lysates.

    • Active Site Mapping: Due to its reactivity, it is excellent for labeling active site serines (often used with radiolabels).

  • When to use 3-Cl-IC:

    • Rarely used in modern applications unless specifically studying the Structure-Activity Relationship (SAR) of isocoumarins or if a milder electrophile is required to avoid off-target alkylation of non-catalytic nucleophiles (though this is rare).

Critical Warning: 3,4-DCI is sufficiently reactive that it can inhibit some non-serine hydrolases and can be unstable in basic buffers. Always buffer at pH 7.0–7.5 and add immediately.

References
  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[1][2] Biochemistry, 24(8), 1831–1841.[1] Link

  • Powers, J. C., & Kam, C. M. (1994). Isocoumarin inhibitors of serine peptidases.[2][4] Methods in Enzymology, 244, 442–465. Link

  • Ruscoe, J. E., et al. (2020). 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. Molecules, 25(22), 5360. Link

Sources

suicide inhibition mechanism of isocoumarin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Suicide Inhibition Mechanism of Isocoumarin Derivatives

Executive Summary

Isocoumarin derivatives represent a class of mechanism-based inhibitors (suicide substrates) that have become indispensable tools in the structural and functional characterization of serine proteases. Unlike simple competitive inhibitors, these compounds exploit the enzyme's own catalytic machinery to unmask a latent reactive group, leading to irreversible inactivation.

This guide details the molecular mechanism of action, specifically focusing on 3,4-dichloroisocoumarin (3,4-DCI) and substituted 3-alkoxy-4-chloroisocoumarins. It provides a rigorous framework for the kinetic evaluation (


) of these inhibitors and protocols for structural validation using mass spectrometry.

Mechanistic Foundations

The potency of isocoumarin derivatives stems from their ability to form a stable covalent adduct with the active site serine and, crucially, to crosslink secondary residues (typically Histidine-57) via a reactive intermediate generated in situ.

The "Suicide" Mechanism

The inhibition proceeds via a two-step covalent modification:

  • Acylation (Ring Opening): The active site Serine-195 (chymotrypsin numbering) attacks the carbonyl carbon (C1) of the isocoumarin ring. This opens the lactone ring, tethering the inhibitor to the enzyme as an acyl-enzyme intermediate.

  • Unmasking & Crosslinking:

    • 3,4-Dichloroisocoumarin (3,4-DCI): Ring opening converts the masked acyl chloride equivalent at positions 3 and 4 into a highly reactive species (often an

      
      -chloro-ketone or similar electrophile). This species is attacked by the active site Histidine-57, forming a stable crosslink or a modified acyl-enzyme that resists deacylation.[1]
      
    • 7-Amino/Guanidino Derivatives: The ring opening facilitates electron donation from the 7-amino group, leading to the formation of a quinone imine methide . This transient, highly electrophilic intermediate rapidly alkylates nearby nucleophiles (His-57), permanently inactivating the enzyme.

Visualizing the Pathway

The following diagram illustrates the molecular events during the inhibition of a serine protease by a generic 4-chloro-isocoumarin derivative.

IsocoumarinMechanism cluster_0 Phase 1: Recognition & Binding cluster_1 Phase 2: Suicide Activation cluster_2 Phase 3: Irreversible Inactivation Enzyme Free Enzyme (Ser-195 + His-57) Complex Michaelis Complex (E·I) Enzyme->Complex Binding (KI) Inhibitor Isocoumarin Derivative Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Open) Complex->AcylEnzyme Ser-195 Attack (kinact step 1) ReactiveSpecies Unmasked Electrophile (Quinone Methide/Acyl Cl) AcylEnzyme->ReactiveSpecies Electronic Rearrangement Crosslink Crosslinked Adduct (His-57 Alkylation) ReactiveSpecies->Crosslink His-57 Attack (Fast) StableAcyl Stable Acyl-Enzyme (Deacylation Resistant) ReactiveSpecies->StableAcyl Alt. Pathway

Figure 1: Mechanism-based inactivation pathway of serine proteases by isocoumarin derivatives.[1][2][3][4][5][6][7][8]

Kinetic Characterization Protocol

To validate a compound as a suicide inhibitor, one must demonstrate time-dependent loss of enzymatic activity and determine the second-order rate constant of inactivation (


).
Experimental Design: The Kitz-Wilson Method

This protocol uses a discontinuous assay to measure residual activity after incubating the enzyme with the inhibitor.

Reagents:

  • Enzyme Stock: 100 nM Serine Protease (e.g., Elastase, Chymotrypsin) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Substrate: Chromogenic/Fluorogenic substrate (e.g., MeOSuc-AAPV-pNA for Elastase) at

    
    .
    
  • Inhibitor: Serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M) in DMSO.

Protocol Steps:

  • Incubation: In a 96-well plate, mix 90

    
    L of Enzyme solution with 10 
    
    
    
    L of Inhibitor at various concentrations (
    
    
    ). Include a DMSO control (
    
    
    ).
  • Time Points: At defined intervals (

    
     min), remove an aliquot (e.g., 10 
    
    
    
    L) from the incubation mixture.
  • Dilution: Rapidly dilute the aliquot 100-fold into a cuvette/well containing the Substrate solution. This "jump dilution" stops the inhibition reaction (by lowering

    
     below 
    
    
    
    ) and allows measurement of residual activity.
  • Measurement: Monitor the initial velocity (

    
    ) of substrate hydrolysis.
    
Data Analysis
  • Determine

    
    :  Plot 
    
    
    
    vs. time (
    
    
    ) for each inhibitor concentration. The slope of the line is
    
    
    (pseudo-first-order rate constant).
  • Determine

    
     and 
    
    
    
    :
    Plot
    
    
    vs.
    
    
    . Fit the data to the hyperbolic equation:
    
    
    (Note: If the incubation contains no substrate, the
    
    
    term is removed).

Interpretation:

  • 
    :  The dissociation constant of the initial non-covalent complex.[9]
    
  • 
    :  The maximum rate of inactivation (covalent bond formation).
    
  • 
    :  The efficiency of the inhibitor (units: 
    
    
    
    ).

Structural Validation via Mass Spectrometry

Kinetic data alone cannot confirm the covalent mechanism. Mass spectrometry (MS) provides direct evidence of the adduct.

Protocol:

  • Incubation: Incubate Enzyme (5

    
    M) with Inhibitor (50 
    
    
    
    M) for 60 min (or until activity is <5%).
  • Desalting: Remove excess inhibitor using a Zeba Spin Desalting Column or C4 ZipTip to prevent non-specific adducts during ionization.

  • Intact Protein MS: Analyze via ESI-TOF or MALDI-TOF.

    • Expected Result: A mass shift (

      
      ) corresponding to the inhibitor.
      
    • Note on 3,4-DCI: The mass shift can be complex.

      • Simple Acylation:

        
         (Ring opens, no leaving group lost initially).
        
      • Crosslinking/Hydrolysis: If the Cl atoms are displaced (e.g., by water or His), the mass shift will vary. For 3,4-DCI, a common observation is the formation of an

        
        -hydroxy acid derivative on the enzyme, where 
        
        
        
        .

Table 1: Expected Mass Shifts for Common Isocoumarin Scaffolds

Inhibitor ClassMechanism StepExpected Mass Shift (

Da)
3,4-Dichloroisocoumarin Initial Acyl-Enzyme

(Intact DCI)
3,4-Dichloroisocoumarin Hydrolyzed/Stable Adduct

(Loss of 2 Cl, gain of O/OH)
3-Alkoxy-4-chloroisocoumarin Acyl-Enzyme

(Ring open)
7-Amino-4-chloro... Quinone Methide Adduct

Experimental Workflow Diagram

The following DOT diagram outlines the integrated workflow for validating a new isocoumarin derivative.

Workflow cluster_kinetics Kinetic Evaluation cluster_structural Structural Confirmation Compound Candidate Isocoumarin Derivative Screen Primary Screen (Fixed Time/Conc) Compound->Screen Incubation Enzyme + Inhibitor (1:10 Ratio, 1hr) Compound->Incubation KitzWilson Time-Dependent Assay (k_obs vs [I]) Screen->KitzWilson If >50% inhibition Constants Calculate k_inact / K_I KitzWilson->Constants Desalt Desalting/ZipTip Incubation->Desalt MassSpec Intact Protein MS (ESI-TOF) Desalt->MassSpec PeptideMap Peptide Mapping (Identify His-57/Ser-195) MassSpec->PeptideMap Confirm Covalent Site

Figure 2: Integrated workflow for the kinetic and structural validation of isocoumarin suicide inhibitors.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[5] Biochemistry, 24(8), 1831–1841. Link

  • Powers, J. C., & Kam, C. M. (1994). Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. Methods in Enzymology, 244, 442-465. Link

  • Kam, C. M., et al. (1988). Mechanism-based isocoumarin inhibitors for human leukocyte elastase and porcine pancreatic elastase. Journal of Medicinal Chemistry, 31(10), 1939–1948. Link

  • Vijayalakshmi, J., et al. (1994). Structure of the complex of 3,4-dichloroisocoumarin with Factor D. Biochemistry, 33(43), 12809-12818. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

Sources

3-Chloroisocoumarin: Technical Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloroisocoumarin (CAS 51050-54-5): Technical Analysis and Protease Inhibition Protocols Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Enzymologists

Executive Summary

This compound (3-CI), identified by CAS 51050-54-5 , is a mechanism-based, irreversible inhibitor of serine proteases. While structurally related to the widely utilized 3,4-dichloroisocoumarin (3,4-DCI), 3-CI exhibits distinct kinetic profiles and reactivity patterns. It functions as a "suicide substrate," unmasking a reactive electrophile within the enzyme active site upon hydrolytic ring opening. This guide details the physicochemical properties, synthesis pathways, inhibition mechanism, and validated experimental protocols for utilizing 3-CI in biochemical research.

Critical Distinction: Researchers must distinguish this compound (CAS 51050-54-5) from its di-chlorinated analog 3,4-Dichloroisocoumarin (CAS 51050-59-0) and the isomeric 3-Chlorocoumarin (CAS 92-45-5). The isocoumarin scaffold (1H-2-benzopyran-1-one) is essential for the specific protease inhibition mechanism described herein.

Chemical Identity and Structural Analysis

The efficacy of 3-CI stems from the electrophilicity of the isocoumarin lactone ring, enhanced by the electron-withdrawing chlorine substituent at the C3 position.

Physicochemical Data
PropertySpecification
Chemical Name 3-Chloro-1H-2-benzopyran-1-one
CAS Number 51050-54-5
Molecular Formula C₉H₅ClO₂
Molecular Weight 180.59 g/mol
Solubility Soluble in DMSO, DMF, Ethanol (>10 mM). Sparingly soluble in water.
Stability Hydrolytically unstable in basic buffers (pH > 8.0). Store desiccated at -20°C.
Reactivity Electrophilic at C1 (Carbonyl); Masked acyl chloride equivalent.
Structural Scaffold

The core structure is a bicyclic system where the benzene ring is fused to a pyran-2-one ring. The chlorine at C3 destabilizes the double bond and serves as a leaving group determinant during the secondary acylation step of inhibition.

ChemicalStructure Substrate This compound (Scaffold) C1 C1: Carbonyl (Primary Electrophile) Substrate->C1 Site of Serine Attack C3 C3: Chloro-Substituted (Enol Ether) Substrate->C3 Leaving Group Locus C4 C4: Unsubstituted (Contrast to 3,4-DCI) Substrate->C4 Modulates Stability

Figure 1: Structural Reactivity Map of this compound. The C1 position is the target for the catalytic serine, while the C3-Cl bond dictates the fate of the acyl-enzyme intermediate.

Mechanism of Action: Suicide Inhibition

This compound acts as a mechanism-based inactivator (suicide inhibitor). It does not simply bind to the active site; it recruits the enzyme's own catalytic machinery to destroy it.

The Inhibition Pathway
  • Michaelis Complex Formation: The inhibitor binds to the S1 specificity pocket of the serine protease.

  • Acylation (Ring Opening): The active site Serine-OH nucleophilically attacks the C1 carbonyl. The lactone ring opens, forming an acyl-enzyme intermediate.

  • Unmasking of Reactive Species: The ring opening generates a tethered reactive moiety (often an acyl chloride or a quinone imine methide derivative, depending on substituents). In the case of 3-CI, the loss of the isocoumarin ring aromaticity/planarity exposes the alpha-chloro-alkene or acyl chloride functionality.

  • Secondary Alkylation/Acylation: The newly generated electrophile reacts with a second nucleophile in the active site (often Histidine-57 or the N-terminus), forming a stable, cross-linked, or irreversibly modified adduct.

Mechanism E_I Enzyme + 3-CI (Michaelis Complex) AcylEnz Acyl-Enzyme Intermediate (Ring Opened) E_I->AcylEnz Ser-OH attack at C1 Reactive Reactive Electrophile Generated (Tethered Acyl Chloride/Ketene) AcylEnz->Reactive Electronic Rearrangement Dead Irreversibly Inhibited Enzyme (Covalent Crosslink) Reactive->Dead His-57 attack or Hydrolysis (Slow)

Figure 2: Kinetic Pathway of Serine Protease Inactivation by this compound.

Synthesis and Preparation

While 3,4-dichloroisocoumarin is synthesized via aggressive chlorination of homophthalic acid with PCl₅, the synthesis of the monochloro derivative requires controlled conditions to prevent over-chlorination.

Synthetic Route (Homophthalic Acid Precursor)

The most reliable route utilizes homophthalic acid (2-carboxyphenylacetic acid) as the starting scaffold.

  • Cyclization: Homophthalic acid is cyclized using a mild dehydrating agent to form homophthalic anhydride or isocoumarin directly.

  • Selective Chlorination:

    • Method A: Reaction of homophthalic acid with Thionyl Chloride (SOCl₂) in DMF (Vilsmeier conditions) can yield 3-chloroisocoumarins.

    • Method B: Direct chlorination of isocoumarin using N-chlorosuccinimide (NCS) can be tuned for mono-substitution, though selectivity vs. C4 is challenging.

Note: Commercial sourcing (e.g., from specialized biochemical suppliers) is recommended for biological assays due to the difficulty in separating 3-CI from 3,4-DCI by standard flash chromatography.

Experimental Protocols

Stock Solution Preparation
  • Solvent: Dissolve 3-CI in 100% DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 100 mM master stock.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability Check: Discard if the solution turns dark brown or precipitates, indicating hydrolysis or polymerization.

Serine Protease Inhibition Assay (General Protocol)

This protocol is validated for chymotrypsin, elastase, and trypsin-like proteases.

Materials:

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 0.1 M NaCl. (Avoid primary amines if possible, though Tris is acceptable for short assays).

  • Substrate: Chromogenic substrate specific to the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for Chymotrypsin).

  • Enzyme: Purified Serine Protease (approx. 10-100 nM final concentration).

  • Inhibitor: this compound (Stock in DMSO).

Workflow:

  • Pre-Incubation (Critical Step):

    • Dilute enzyme into Assay Buffer.

    • Add 3-CI (Final conc: 10 µM – 200 µM). Keep DMSO < 5%.

    • Control: Enzyme + DMSO (no inhibitor).

    • Incubate at 25°C for 15–30 minutes .

    • Rationale: As a suicide inhibitor, 3-CI requires catalytic turnover to inactivate the enzyme. Co-incubation allows the

      
       step to occur.
      
  • Activity Measurement:

    • Add chromogenic substrate to the mixture.

    • Monitor Absorbance (e.g., 405/410 nm for p-nitroaniline release) kinetically for 10 minutes.

  • Data Analysis:

    • Calculate residual activity (% of Control).

    • Plot

      
       vs. Pre-incubation Time to determine 
      
      
      
      .
Comparative Potency Analysis

When selecting between 3-CI and 3,4-DCI, consider the following:

FeatureThis compound (3-CI)3,4-Dichloroisocoumarin (3,4-DCI)
Reactivity ModerateHigh (Very potent)
Selectivity Slightly higher specificity due to lower reactivityBroad-spectrum (Non-specific)
Stability Moderate half-life in bufferShort half-life (Rapid hydrolysis)
Primary Use Mechanistic studies, specific targetsGeneral protease knockout, lysis buffers

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor.[1] Biochemistry, 24(8), 1831–1841. Link

  • Powers, J. C., & Kam, C. M. (1994). Isocoumarin Inhibitors of Serine Proteases.[1] Methods in Enzymology, 244, 442-465. Link

  • Rusbridge, N. M., & Beynon, R. J. (1990). 3,4-Dichloroisocoumarin, a serine protease inhibitor, inactivates glycogen phosphorylase b. FEBS Letters, 268(1), 133–136. Link

  • ChemicalBook. this compound Product Entry (CAS 51050-54-5). Link

Sources

Isocoumarin-Based Inhibitors for Viral Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of isocoumarin-based scaffolds as mechanism-based ("suicide") inhibitors for viral proteases. While historically established as potent inactivators of mammalian serine proteases (e.g., elastase, thrombin), isocoumarins have evolved into a versatile platform for targeting viral serine (e.g., HCV NS3/4A) and cysteine (e.g., SARS-CoV-2 Mpro, Rhinovirus 3C) proteases.[1]

The core utility of the isocoumarin scaffold lies in its masked reactivity: the stable lactone ring acts as a latent electrophile that is unmasked only upon specific nucleophilic attack by the enzyme's catalytic residue, forming a stable acyl-enzyme complex that permanently inactivates the viral machinery.

Part 1: Mechanism of Action & Chemical Biology

The "Suicide" Inhibition Mechanism

Isocoumarins are classified as mechanism-based irreversible inhibitors . They do not merely compete for the active site; they hijack the enzyme's catalytic machinery to form a covalent bond.

Serine Proteases (e.g., HCV NS3/4A)
  • Michaelis Complex: The isocoumarin binds to the S1-S3 pockets via its C3 and C7 substituents.

  • Acylation: The catalytic Serine hydroxyl attacks the carbonyl carbon (C1) of the isocoumarin.

  • Ring Opening: The lactone ring opens. If a leaving group (e.g., Cl) is present at C4, it may be eliminated, creating a reactive intermediate (quinone imine methide) that can cross-link with a Histidine residue, preventing deacylation (hydrolysis).

Cysteine Proteases (e.g., SARS-CoV-2 Mpro, HRV 3C)[2][3]
  • Thioester Formation: The catalytic Cysteine thiolate attacks the carbonyl.

  • Stability: The resulting thioester-enzyme complex is generally less stable to hydrolysis than the ester-enzyme complex formed with serine proteases. However, specific substitutions (e.g., 3-alkoxy-4-chloro) can stabilize this complex or facilitate secondary reactions that lead to irreversible inactivation.

Mechanism Enz Free Enzyme (Ser-OH / Cys-SH) Complex Michaelis Complex (Non-covalent) Enz->Complex + Inhibitor Iso Isocoumarin Inhibitor Iso->Complex Acyl Acyl-Enzyme (Covalent Inhibition) Complex->Acyl Nucleophilic Attack (C1) Acyl->Enz Hydrolysis (Turnover) Dead Irreversibly Inactivated Enzyme Acyl->Dead Secondary Cross-linking (e.g. with His)

Caption: Kinetic pathway of isocoumarin-mediated protease inactivation. The dashed line represents the undesirable turnover (deacylation) pathway.

Structure-Activity Relationship (SAR)

The isocoumarin scaffold (1H-2-benzopyran-1-one) offers three critical vectors for optimization:

PositionFunctionOptimization Strategy
C3 (R1) Primary Specificity (S1 Pocket) Alkoxy/Peptidyl groups: Tailored to fit the S1 specificity pocket. For chymotrypsin-like viral proteases (e.g., 3CLpro), hydrophobic or Gln-mimicking groups are preferred.
C4 (R2) Activation / Leaving Group Chlorine/Bromine: Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. 4-Chloro is standard for "suicide" activity.
C7 (R3) Secondary Interactions (S2/S3) Basic/H-bonding groups: Amino, guanidino, or ureido groups here interact with distal residues (e.g., Asp/Glu) to determine selectivity between proteases (e.g., Thrombin vs. Viral).

Part 2: Synthesis Strategies

Efficient synthesis is crucial for generating SAR libraries. Two primary routes dominate the literature.

Route A: The Homophthalic Acid Method (Standard)

Best for generating 3-alkoxy-4-chloroisocoumarins .

  • Starting Material: Homophthalic acid.[4]

  • Cyclization: Treatment with

    
     in toluene/benzene.
    
  • Mechanism: Formation of a homophthalic anhydride intermediate, followed by reaction with alcohol to form the ester, and subsequent cyclization/chlorination.

Route B: Metal-Catalyzed Cyclization (Modern)

Best for diverse 3-substituted isocoumarins without the 4-chloro requirement.

  • Starting Material: 2-Halobenzoic acids + 1,3-Diketones or Alkynes.

  • Catalyst: Cu(I) or Rh(III).

  • Conditions: DMF, base (

    
    ), 80-100°C.
    

Synthesis Start1 Homophthalic Acid Step1 PCl5, Toluene, Reflux Start1->Step1 Prod1 3-Alkoxy-4-chloroisocoumarin (Classic Inhibitor) Step1->Prod1 Start2 2-Halobenzoic Acid + 1,3-Diketone Step2 CuI, L-Proline, K3PO4 DMF, 90°C Start2->Step2 Prod2 3-Substituted Isocoumarin (Diverse Scaffold) Step2->Prod2

Caption: Comparison of classical (Route A) and metal-catalyzed (Route B) synthesis pathways for isocoumarin libraries.

Part 3: Experimental Protocols

Biochemical Assay: Determination

To validate mechanism-based inhibition, one must determine the second-order rate constant of inactivation (


).

Protocol:

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (essential for cysteine proteases to maintain active site reduction).

  • Enzyme: Recombinant Viral Protease (e.g., SARS-CoV-2 Mpro, 20-50 nM final).

  • Substrate: Fluorogenic peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro).

  • Inhibitor: Prepare serial dilutions of the isocoumarin derivative in DMSO.

  • Reaction:

    • Incubate Enzyme + Inhibitor for varying times (

      
       min).
      
    • Add Substrate and monitor fluorescence increase (Ex/Em: 340/490 nm).

  • Analysis:

    • Plot

      
       vs. time to get 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (y-intercept) and
      
      
      (slope).
Cell-Based Antiviral Assay (CPE Reduction)

Protocol:

  • Cells: Vero E6 (for SARS-CoV-2) or Huh-7 (for HCV).

  • Infection: Infect monolayer with virus at MOI 0.01 - 0.05.

  • Treatment: Add inhibitor dilutions 1 hour post-infection.

  • Incubation: 48-72 hours at 37°C.

  • Readout: Add CellTiter-Glo or MTT reagent to measure cell viability.

  • Controls: Remdesivir (positive control), DMSO (vehicle).

Part 4: Case Studies & Data

SARS-CoV-2 Mpro (Cysteine Protease)

While aldehydes and nitriles (e.g., Nirmatrelvir) are the dominant warheads, isocoumarins and their thioester analogs offer a unique covalent mechanism.

  • Challenge: The Cys-S-Acyl bond is less stable than Ser-O-Acyl.

  • Solution: Use of Coumarin-Triazole Hybrids or Thioester precursors.

  • Data:

    Compound Class Target IC50 (µM) Mechanism Reference
    3,4-Dichloroisocoumarin Broad Spectrum ~10-50 Non-specific acylation
    Coumarin-Triazole Hybrid 14b SARS-CoV-2 Mpro ~1.5 Competitive / H-bonding

    | Small Molecule Thioesters | SARS-CoV-2 Mpro | 0.014 (

    
    ) | Covalent (Thioester formation) |  |[5]
    
Rhinovirus 3C Protease (Cysteine Protease)

A significant evolution of the isocoumarin scaffold for this target is the Homophthalimide (Isoquinoline-1,3-dione).

  • Discovery: Homophthalimides were identified as potent inhibitors of HRV 3C and 2A proteases.[6][7]

  • Mechanism: Structurally analogous to isocoumarins but with a nitrogen in the ring, offering different electronic properties and stability profiles for the acyl-enzyme complex.

  • Key Compound: LY343814 (Antiviral IC50: 4.2 µM).[6][7]

HCV NS3/4A (Serine Protease)

Isocoumarins are "natural" inhibitors here due to the serine nucleophile.

  • Strategy: 3-Alkoxy-4-chloroisocoumarins with bulky, hydrophobic C7 substituents mimic the P2/P3 residues of the HCV polyprotein, fitting the shallow solvent-exposed active site.

Part 5: Future Outlook

The field is shifting towards reversible covalent inhibitors to minimize off-target toxicity associated with permanent "suicide" inhibition.

  • Hybrid Scaffolds: Combining the isocoumarin binding core with reversible warheads (e.g., nitriles) instead of the lactone ring.

  • Homophthalimides: Further exploration of these nitrogen-analogs for picornaviral proteases (HRV, Polio).

  • Thioester Pro-drugs: Using isocoumarins as stable precursors that generate reactive thioesters only within the viral protease active site.

References

  • Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor. Biochemistry. Link

  • Synthesis and anti-SARS-CoV-2 potential of novel coumarin hybrids: a combined wet/dry lab approach targeting MPro. RSC Advances. Link

  • Small-Molecule Thioesters as SARS-CoV-2 Main Protease Inhibitors: Enzyme Inhibition, Structure–Activity Relationships, Antiviral Activity, and X-ray Structure Determination. Journal of Medicinal Chemistry. Link

  • Dual Inhibition of Human Rhinovirus 2A and 3C Proteases by Homophthalimides. Antimicrobial Agents and Chemotherapy. Link

  • Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. Biochemistry. Link

Sources

Engineering Irreversible Protease Inhibitors: The Role of Reactive Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The design of irreversible protease inhibitors hinges on the precise installation of an electrophilic "warhead" capable of intercepting the nucleophilic active site residue (Serine-OH or Cysteine-SH).[1] While acyl chlorides represent the theoretical maximum of acylating reactivity, their hydrolytic instability renders them unsuitable for direct therapeutic use. However, the principles of reactive acyl chloride formation are foundational to two critical areas:

  • The design of stable analogs: Sulfonyl chlorides and carbamoyl chlorides, which mimic the acyl chloride mechanism but possess tunable stability profiles.

  • Synthetic generation: The in situ formation of acyl/sulfonyl chlorides is the key step in synthesizing activity-based probes (ABPs) and covalent drugs.

This guide details the mechanistic logic, synthetic protocols, and validation workflows for deploying chloride-based electrophiles in protease inhibition.

Part 1: Mechanistic Foundations

The Paradox of Reactivity

The fundamental challenge in covalent inhibitor design is the Reactivity-Selectivity Trade-off . A naked acyl chloride (


) reacts indiscriminately with water, surface lysines, and the active site. To create a viable inhibitor, we must dampen this reactivity or replace the carbonyl carbon with a sulfur or nitrogen center, modulating the electrophilicity.
Comparative Warhead Architectures
Warhead ClassStructureLeaving GroupTarget ResidueHydrolytic Stability (

)
Application
Acyl Chloride R-CO-ClCl⁻Lys, Ser, CysSecondsChemical modification (non-specific)
Sulfonyl Chloride R-SO₂-ClCl⁻Ser, HisMinutes to HoursSerine Protease Inhibition (e.g., PMSF)
Carbamoyl Chloride R₂N-CO-ClCl⁻Ser, CysHoursSpecific Covalent Inhibition
Chloroisocoumarin Cyclic EsterMaskedSerStableMechanism-based Inhibition
The Acylation/Sulfonylation Mechanism

The inhibition proceeds via a nucleophilic substitution at the acyl/sulfonyl center. Unlike reversible inhibitors, this forms a covalent bond that persists during the relevant biological timeframe.

ProteaseInhibition Enzyme Free Protease (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (R-SO₂-Cl) Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack AcylEnzyme Sulfonyl-Enzyme (Covalent Adduct) TS->AcylEnzyme Collapse & Cl Elimination LeavingGroup Cl⁻ Leaving Group TS->LeavingGroup

Figure 1: Mechanism of irreversible serine protease inhibition by a sulfonyl chloride warhead. The catalytic serine attacks the sulfur center, displacing chloride to form a stable sulfonyl-enzyme adduct.

Part 2: Strategic Deployment of Chloride Warheads

Sulfonyl Chlorides (The PMSF Archetype)

Sulfonyl chlorides, such as PMSF (phenylmethanesulfonyl chloride) , are the gold standard for inhibiting serine proteases. The sulfonyl group is tetrahedral, mimicking the transition state of peptide hydrolysis, but the sulfur-chlorine bond is resistant to rapid hydrolysis compared to a carbon-chlorine bond.

  • Mechanism: Sulfonylation of the active site serine.

  • Limitation: PMSF is unstable in aqueous buffers (half-life ~30-60 min at pH 7.5) and must be added from a non-aqueous stock immediately prior to use.

Carbamoyl Chlorides

Carbamoyl chlorides (


) are less reactive than acyl chlorides due to the electron-donating nitrogen, which stabilizes the carbonyl carbon by resonance. This makes them suitable for drug discovery campaigns where stability in plasma is required.
  • Selectivity: Can be tuned by varying the

    
     groups to fit the S1/S1' specificity pockets of the protease.
    

Part 3: Protocol – Synthetic Formation of Reactive Probes

This protocol describes the formation of a reactive sulfonyl chloride probe from a sulfonic acid precursor. This is a common workflow in Activity-Based Protein Profiling (ABPP) to generate custom probes.

Reagents Required[3][4][5][6]
  • Precursor: Biotinylated Sulfonic Acid (R-SO₃H).

  • Chlorinating Agent: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    ).
  • Catalyst: DMF (Dimethylformamide) - trace amount.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Synthesis
  • Anhydrous Setup: Flame-dry a round-bottom flask and purge with Argon. Moisture will hydrolyze the forming acyl/sulfonyl chloride immediately.

  • Activation: Dissolve the sulfonic acid precursor (1.0 eq) in anhydrous DCM.

  • Catalysis: Add catalytic DMF (1-2 drops). This forms the reactive Vilsmeier-Haack intermediate, accelerating the reaction.

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

    • Causality: Oxalyl chloride is preferred over thionyl chloride for sensitive substrates because the byproducts (

      
      , 
      
      
      
      ) are gases, simplifying purification.
  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (the chloride is usually less polar than the acid).

  • Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

    • Critical Step: Do not use aqueous workup. The product must be stored under inert gas or used immediately.

Application to Protease (Inhibition Assay)[2][7][8][9]
  • Stock Prep: Dissolve the synthesized Sulfonyl Chloride in anhydrous DMSO.

  • Incubation: Dilute the protease into reaction buffer (e.g., 50 mM Tris, pH 7.5). Add the inhibitor stock (final DMSO < 5%).

  • Timing: Incubate for 30 minutes.

    • Note: Because hydrolysis competes with inhibition, a large excess (10-100x) of inhibitor is often required.

Part 4: Validation & Troubleshooting

Mass Spectrometry Confirmation

The definitive proof of covalent inhibition is the mass shift of the intact protein.

  • Acyl Chloride/Ester:

    
    .
    
  • Sulfonyl Chloride:

    
    .
    
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Inhibition Hydrolysis of ChloridePrepare stock in dry DMSO; add to buffer immediately before enzyme.
Precipitation Poor SolubilityUse a co-solvent (Isopropanol) or lower concentration.
Non-specific Labeling Reactivity too highSwitch from Acyl Chloride to Carbamoyl Chloride or Fluorophosphonate.
Workflow Visualization

Workflow cluster_synthesis Phase 1: Reactive Formation cluster_assay Phase 2: Biological Assay Acid Carboxylic/Sulfonic Acid (Precursor) Activation Activation (Oxalyl Chloride + DMF) Acid->Activation Chloride Reactive Chloride (R-SO₂-Cl) Activation->Chloride Stock Anhydrous Stock (DMSO) Chloride->Stock Incubation Enzyme Incubation (Competition with Water) Stock->Incubation Readout Activity Assay / MS Incubation->Readout

Figure 2: Experimental workflow from chemical synthesis of the warhead to biological validation.

References

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. Link

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

  • Groutas, W. C., et al. (1997). Mechanism-based inhibitors of serine proteases. Medicinal Research Reviews, 17(6), 575-601. Link

  • Lienard, B. M., et al. (2007). Structural basis for the inhibition of serine proteases by carbamoyl chlorides. Journal of Medicinal Chemistry. Link

Sources

3-Chloroisocoumarin & Derivatives: Mechanism-Based Inactivation and Specificity Profiling

[1]

Executive Summary

3-Chloroisocoumarin (3-CI) and its derivatives, most notably 3,4-dichloroisocoumarin (3,4-DCI) , represent a class of potent, mechanism-based "suicide" inhibitors targeting serine proteases. Unlike reversible competitive inhibitors, these compounds exploit the enzyme's own catalytic machinery to form a covalent, often irreversible, adduct. While 3,4-DCI is widely utilized as a general serine protease inhibitor, strategic substitution at the C3 and C7 positions allows for the engineering of highly specific probes capable of distinguishing between closely related enzymes like elastase, chymotrypsin, and trypsin-like proteases. This guide details the molecular mechanism, specificity profiling, and kinetic characterization protocols required for the rigorous application of these inhibitors in drug discovery and chemical biology.

Part 1: Molecular Mechanism of Action

The inhibitory potency of 3-chloroisocoumarins stems from a "double-hit" mechanism. The inhibitor acts initially as a substrate, but the reaction generates a reactive intermediate that crosslinks the active site.

The "Double-Hit" Suicide Mechanism
  • Acylation (The First Hit): The active site serine (e.g., Ser195 in chymotrypsin) attacks the carbonyl carbon of the isocoumarin ring. This opens the lactone ring, forming an acyl-enzyme intermediate.

  • Unmasking Reactivity: The ring opening unmasks the 4-chloro substituent (or 3,4-dichloro in DCI). The formation of the acyl-enzyme facilitates the elimination of the chlorine atom (or HCl), generating a highly reactive acyl quinone imine methide or similar electrophilic species.

  • Alkylation (The Second Hit): This transient electrophile is positioned in immediate proximity to the active site histidine (e.g., His57). A nucleophilic attack by the histidine imidazole ring occurs, forming a stable alkylated adduct.

  • Irreversibility: The enzyme is now covalently modified at two positions (Serine and Histidine), effectively destroying the catalytic triad and preventing regeneration of the free enzyme.

Mechanism Visualization

MechanismEnzymeFree Serine Protease(Active Site Ser-OH)AcylEnzymeAcyl-Enzyme Intermediate(Ring Opened)Enzyme->AcylEnzymeNucleophilic Attack(Serine -> Carbonyl)InhibitorThis compound(Latent Electrophile)Inhibitor->AcylEnzymeBindingReactiveIntReactive Intermediate(Quinone Imine Methide)AcylEnzyme->ReactiveIntCl Elimination(Unmasking)HydrolysisHydrolyzed Product(Inactive Inhibitor)AcylEnzyme->HydrolysisSlow Hydrolysis(Turnover)DeadEnzymeIrreversibly Inhibited Enzyme(His-Alkylated & Ser-Acylated)ReactiveInt->DeadEnzymeAlkylation of His57(Crosslinking)

Caption: The "Suicide" Inhibition Pathway. The inhibitor recruits the enzyme's catalytic machinery to unmask a reactive electrophile, leading to irreversible crosslinking.

Part 2: Specificity & Selectivity Profile

While 3,4-DCI is a "general" inhibitor, the scaffold's specificity is tunable. The C3 substituent occupies the S1 binding pocket (primary specificity determinant), while the C7 substituent interacts with the S2/S3 subsites or solvent-exposed regions.

Structure-Activity Relationship (SAR)
  • General Inhibitor (3,4-DCI): The 3,4-dichloro substitution provides broad reactivity but lower selectivity. It inhibits chymotrypsin, elastase, and trypsin-like enzymes but spares some specific complement factors (e.g., Factor B).

  • Elastase Specificity: Introduction of small hydrophobic alkoxy groups at C3 (e.g., ethoxy) and amino groups at C7 enhances potency against Human Leukocyte Elastase (HLE).

  • Trypsin-like Specificity: Basic side chains (guanidino, isothiureido) at C3 or C7 target the aspartate residue at the bottom of the S1 pocket in trypsin-like proteases (e.g., Thrombin, C1s).

Comparative Specificity Data

The table below illustrates how chemical modification shifts the inhibition profile from "general" to "selective."

Inhibitor DerivativePrimary Target ClassKey Kinetic Data (

or

)
Specificity Notes
3,4-Dichloroisocoumarin (3,4-DCI) General HLE:

Factor D:

Broad spectrum. Inhibits Chymotrypsin, Elastase, Factor D. Inactive on Factor B, C2.
3-Methoxy-4-chloroisocoumarin Elastase-like HLE: Moderate inhibitionRemoval of C4-Cl reduces reactivity compared to DCI.
4-Chloro-3-ethoxy-7-guanidinoisocoumarin Trypsin-like C1s:

C1r:

Highly potent for complement C1s. The guanidino group interacts with the S1 aspartate.
7-Amino-4-chloro-3-methoxyisocoumarin Elastase HLE: Potent irreversible inhibitionThe 7-amino group improves solubility and H-bonding in the S2/S3 region.
7-Nitro-3-alkoxy-4-chloroisocoumarin Chymotrypsin-like Chymotrypsin: High potency7-Nitro group enhances electrophilicity; spares Cysteine proteases (e.g., Caspase-3).

Part 3: Kinetic Characterization Protocol ( )

For mechanism-based inhibitors, the IC50 value is time-dependent and therefore unreliable as a constant. The correct metrics are


Protocol: Determination of and

Objective: Determine the second-order rate constant of inactivation (

1. Reagent Preparation
  • Enzyme Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100 (prevents aggregation).

  • Inhibitor Stock: Prepare 100x stocks in dry DMSO. Avoid protic solvents which may degrade the isocoumarin ring.

  • Substrate: Chromogenic or fluorogenic substrate specific to the protease (e.g., Suc-AAPF-pNA for Chymotrypsin).

2. Experimental Workflow
  • Pre-incubation:

    • Prepare 5-7 concentrations of the inhibitor (e.g., 0.1

      
      M to 100 
      
      
      M).
    • Mix Enzyme + Inhibitor in buffer.

    • Incubate at 25°C.

    • At defined time points (

      
       = 0, 5, 10, 20, 30, 60 min), remove an aliquot.
      
  • Activity Measurement:

    • Dilute the aliquot 1:20 into a solution containing a saturating concentration of Substrate (

      
      ).
      
    • This large dilution effectively stops the inhibition reaction (by lowering

      
      ) and allows measurement of remaining enzyme activity (
      
      
      ).
  • Data Analysis:

    • Plot

      
       vs. time for each inhibitor concentration. The slope of this line is 
      
      
      .
    • Plot

      
       vs. 
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      
    • If the plot is linear (no saturation), determine the slope as

      
      .
      
Kinetic Analysis Workflow

KineticsPrepPrepare Reagents(Enzyme, Inhibitor in DMSO, Substrate)IncubatePre-Incubation PhaseMix Enzyme + Inhibitor(Vary [I] and Time)Prep->IncubateAliquotTake Aliquots at t = 0, 5, 10... minIncubate->AliquotDiluteDilute into Substrate Solution(Stop Inhibition, Start Assay)Aliquot->DiluteReadMeasure Residual Activity (v)Dilute->ReadCalcCalculate k_obs(Slope of ln(v) vs t)Read->CalcFitFit Hyperbolic EquationExtract k_inact and K_ICalc->Fit

Caption: Step-by-step workflow for determining kinetic parameters of irreversible inhibition.

Part 4: Applications & Validation

Activity-Based Protein Profiling (ABPP)

Derivatives of this compound modified with an alkyne or biotin handle at the C7 position serve as excellent probes for ABPP. Because they covalently lock the active site, they can be used to enrich and identify active serine proteases from complex proteomes.

Mass Spectrometry Validation

To validate the mechanism (specifically the "double-hit"), intact protein mass spectrometry should be performed.

  • Expected Result: A mass shift corresponding to the inhibitor mass minus the leaving groups (HCl).

  • Observation: If only the acyl-enzyme forms, the mass shift will correspond to the inhibitor minus Cl. If the histidine alkylation also occurs (crosslinking), the mass shift is the same, but the adduct is stable to hydroxylamine treatment (which would typically cleave a simple ester).

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor. Biochemistry, 24(25), 7200–7213. Link

  • Kam, C. M., et al. (1992). Substituted isocoumarins as inhibitors of complement serine proteases. Biochemistry, 31(25), 6004-6010. Link

  • Powers, J. C., & Kam, C. M. (1995). Mechanism-based isocoumarin inhibitors for human leukocyte elastase. Journal of Medicinal Chemistry, 38(3), 544-552.[1] Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. Link

  • Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (

    
    ) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14099-14102. Link
    

The Isocoumarin Legacy: A Technical Guide to Mechanism-Based Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isocoumarins represent a cornerstone in the history of enzymology, specifically within the domain of serine protease inhibition.[1] Unlike simple competitive inhibitors that bind reversibly, isocoumarins—most notably 3,4-dichloroisocoumarin (DCI) —operate via a "suicide" or mechanism-based pathway.[1][2] This class of compounds utilizes the enzyme's own catalytic machinery to unmask a latent reactive group, leading to irreversible covalent modification.[3]

This guide serves as an advanced technical resource for researchers, detailing the mechanistic evolution, chemical synthesis, and kinetic characterization of isocoumarin inhibitors. It moves beyond basic textbook definitions to explore the causal relationships between chemical substitution patterns and enzyme specificity.

Chapter 1: Mechanistic Foundations

The "Suicide" Inhibition Mechanism

The potency of isocoumarins lies in their ability to act as masked acylating agents. The core mechanism involves a double-hit strategy:

  • Acylation: The active site serine attacks the carbonyl carbon of the isocoumarin ring, forming an acyl-enzyme intermediate.[2] This opens the lactone ring.

  • Unmasking: The ring opening reveals a reactive moiety (typically an acyl chloride or a ketene derivative) at the 3- or 4-position.

  • Crosslinking: This newly unmasked electrophile reacts with a proximal nucleophile, usually the active site Histidine (His-57 in chymotrypsin numbering), permanently inactivating the enzyme.

This mechanism distinguishes isocoumarins from standard acylating agents, as the secondary reaction prevents deacylation (hydrolysis) and regeneration of the free enzyme.

Visualization: Mechanism of Action

The following diagram illustrates the stepwise inactivation of a serine protease by 3,4-dichloroisocoumarin (DCI).

IsocoumarinMechanism cluster_legend Legend Enzyme Free Enzyme (Ser-OH + His) Michaelis Michaelis Complex (E·I) Enzyme->Michaelis + DCI DCI 3,4-Dichloroisocoumarin (Inhibitor) DCI->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Ring Open, Acyl-Cl exposed) Michaelis->AcylEnzyme k2 (Acylation) Serine Attack AcylEnzyme->Enzyme k3 (Deacylation) (Slow/Negligible) DeadEnzyme Irreversibly Inhibited Enzyme (Ser-Acylated + His-Alkylated) AcylEnzyme->DeadEnzyme k4 (Crosslinking) His Attack on Cl-C=O key Solid Line: Primary Pathway Dashed Line: Escape Pathway

Caption: Stepwise mechanism-based inactivation of serine proteases by 3,4-dichloroisocoumarin (DCI).

Chapter 2: The Golden Era of Serine Protease Targeting

Historical Progression

The development of isocoumarins was pioneered largely by the labs of James C. Powers and J.W. Harper in the 1980s. Their work established the structure-activity relationships (SAR) that allow for the tuning of inhibitor specificity.

EraKey CompoundTarget SpecificityMechanistic Insight
Early 1980s 3,4-Dichloroisocoumarin (DCI)General Serine ProteasesDiscovery of the "double-hit" mechanism. DCI inhibits elastase, chymotrypsin, and trypsin indiscriminately.
Mid 1980s 3-Alkoxy-4-chloroisocoumarinsElastase / ChymotrypsinIntroduction of the 3-alkoxy group reduced reactivity toward trypsin, improving specificity for hydrophobic pockets.
Late 1980s 7-Amino-4-chloro-3-alkoxy derivativesThrombin / GranzymesSubstitution at the 7-position allowed interaction with the S2/S3 subsites, enabling targeting of coagulation factors.
1990s-Present 7-Guanidino derivativesTryptases / ThrombinMimicry of Arginine side chains conferred high potency against trypsin-like proteases.
Specificity Determinants
  • C-3 Position: Determines primary specificity (S1 pocket interaction). Large hydrophobic alkoxy groups favor chymotrypsin-like enzymes.

  • C-4 Position: The leaving group (Cl) is critical for the secondary alkylation step. Removal of the chlorine often converts the compound into a reversible inhibitor or a simple substrate.

  • C-7 Position: Allows for extension into the S2/S3 subsites, crucial for targeting complex proteases like thrombin.

Chapter 3: Experimental Methodologies

This section details the synthesis of the parent compound, DCI, and the kinetic protocol for validating irreversible inhibition.

Protocol A: Synthesis of 3,4-Dichloroisocoumarin (DCI)

Causality: The synthesis relies on the cyclization of homophthalic acid using phosphorus pentachloride (


). The reaction proceeds through a trichloroisochromanone intermediate which eliminates 

to form the aromatic isocoumarin ring.

Reagents:

  • Homophthalic acid (1.0 eq)

  • Phosphorus pentachloride (

    
    , 4.0 eq)
    
  • Benzene or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend homophthalic acid in anhydrous benzene.

  • Chlorination: Add

    
     in portions. The reaction will evolve 
    
    
    
    gas (perform in a fume hood).
  • Reflux: Heat the mixture to reflux for 4 hours. The solution should become clear as the acid converts to the acid chloride and cyclizes.

  • Isolation: Cool the reaction to room temperature. Remove the solvent and phosphoryl chloride (

    
    ) byproduct under reduced pressure (rotary evaporator).
    
  • Purification: Recrystallize the crude solid from hexane or petroleum ether.

  • Validation: Confirm structure via IR (characteristic carbonyl stretch at ~1740-1760 cm⁻¹) and Melting Point (99-100°C).

Synthesis Start Homophthalic Acid Step1 Reflux with PCl5 (Benzene, 4h) Start->Step1 Inter Intermediate: 3,3,4-Trichloroisochroman-1-one Step1->Inter Step2 Thermal Elimination of HCl Inter->Step2 Product 3,4-Dichloroisocoumarin (DCI) Step2->Product

Caption: Synthetic route for 3,4-dichloroisocoumarin via PCl5-mediated cyclization.

Protocol B: Kinetic Characterization ( )

Causality: Since inhibition is time-dependent, standard IC50 values are insufficient. You must determine the second-order rate constant of inactivation (


) using the Kitz & Wilson method.

Assay Conditions:

  • Buffer: 50 mM HEPES, pH 7.5, 0.1 M NaCl (Avoid nucleophilic buffers like Tris which can react with the inhibitor).

  • Enzyme: Human Leukocyte Elastase (HLE) or Chymotrypsin (10-100 nM final).

  • Substrate: Chromogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA).

Step-by-Step Workflow:

  • Pre-incubation: Prepare 5 different concentrations of inhibitor (

    
    ). Incubate enzyme with inhibitor for varying times (
    
    
    
    min).
  • Activity Measurement: At each time point, remove an aliquot and dilute into a cuvette containing the substrate (10-fold dilution to stop the inhibition reaction).

  • Data Collection: Measure the residual enzymatic activity (

    
    ) relative to a control without inhibitor (
    
    
    
    ).
  • Analysis:

    • Plot

      
       vs. time (
      
      
      
      ) for each inhibitor concentration. The slope of this line is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • The y-intercept gives

      
       and the x-intercept gives 
      
      
      
      .
    • Note: If the plot of

      
       vs 
      
      
      
      is linear passing through the origin, saturation is not achieved, and the slope represents the second-order rate constant
      
      
      .

Chapter 4: Modern Applications & Data

While DCI is a "dirty" inhibitor due to its broad reactivity, derivative isocoumarins are vital tools in Activity-Based Protein Profiling (ABPP) . They serve as warheads to probe the functional state of serine proteases in complex biological systems (e.g., tumor microenvironments).

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inactivation rates of key isocoumarin derivatives against Human Leukocyte Elastase (HLE).

InhibitorSubstituent (C-3)Substituent (C-7)

(

)
Stability (

deacyl)
3,4-DCI -Cl (masked)-H8,920> 24 hrs
3-Acetoxy-IC -OAc-HReversible< 10 min
3-Alkoxy-4-Cl-IC -OEt-H1,200Stable
Substituted-IC -OEt-NH-Acyl56,000Stable

Data derived from Harper et al. (1985) and subsequent optimization studies.

Causality in Drug Design

The transition from DCI to 7-amino substituted derivatives demonstrates the power of the "partition ratio" (


).
  • High

    
     (Substrate-like):  The enzyme turns over the inhibitor many times before being inactivated. Poor drug candidate.
    
  • Low

    
     (Inhibitor-like):  The enzyme is inactivated within 1-2 turnover events. Ideal for therapeutics.
    Isocoumarins generally exhibit very low partition ratios (
    
    
    
    ), making them highly efficient "suicide" inhibitors compared to other classes like sulfonyl fluorides.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor.[3] Biochemistry, 24(8), 1831–1841.

  • Powers, J. C., & Kam, C. M. (1994). Mechanism-Based Isocoumarin Inhibitors for Serine Proteases. Methods in Enzymology, 244, 442-465.

  • Bihel, F., & Bourguignon, J. J. (2003). Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors. Bioorganic & Medicinal Chemistry, 11(14), 3141-3152.

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249.

  • Kam, C. M., et al. (1988). Mechanism-based isocoumarin inhibitors for trypsin and blood coagulation serine proteases: new anticoagulants. Biochemistry, 27(7), 2547–2557.

Sources

The 3-Substituted Isocoumarin Scaffold: A Technical Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isocoumarin (1H-isochromen-1-one) scaffold represents a privileged structure in drug discovery, distinct from its isomer coumarin by the orientation of the lactone ring. While coumarins have been exhaustively explored, 3-substituted isocoumarins offer a unique chemical space, particularly as mechanism-based inhibitors of serine proteases and modulators of the NMDA receptor. This guide analyzes the structural pharmacophore, details high-fidelity synthetic routes via C-H activation, and examines the "suicide inhibition" mechanism that makes this scaffold a potent tool for covalent drug design.

Part 1: Structural Significance & Pharmacophore Analysis

The Isocoumarin vs. Coumarin Paradigm

Unlike coumarins (1-benzopyran-2-ones), isocoumarins contain a reversed lactone functionality.[1] This inversion alters the electronic susceptibility of the carbonyl carbon (C1), making it a specific target for nucleophilic attack by active-site serine residues in proteases.

The Critical Nature of the C3 Position

The biological activity of isocoumarins is heavily dictated by the substituent at the C3 position.

  • Protease Recognition: In serine protease inhibitors, the C3 substituent (often an alkoxy or aryl group) is responsible for occupying the S1 specificity pocket of the enzyme. For example, a 3-guanidino group mimics arginine, targeting trypsin-like proteases.[2]

  • Stability: Unsubstituted isocoumarins are metabolically unstable. Substitution at C3 sterically protects the lactone from non-specific hydrolysis while maintaining reactivity toward the target enzyme.

  • Electronic Tuning: Electron-donating groups (EDGs) at C3 can modulate the electrophilicity of the C1 carbonyl, tuning the reactivity to avoid "off-target" acylation.

Part 2: Synthetic Methodologies

Modern synthesis has shifted from harsh acid-catalyzed cyclizations to transition-metal-catalyzed C-H activation, allowing for the direct functionalization of benzoic acids.

Workflow: Transition Metal-Catalyzed Annulation

The most robust method for generating diverse 3-substituted libraries is the Rhodium(III)-catalyzed oxidative annulation of benzoic acids with internal alkynes. This method is atom-economical and regioselective.[3]

Mechanism:

  • C-H Activation: The active Rh(III) species inserts into the ortho C-H bond of the benzoic acid (directed by the carboxylate).

  • Alkyne Insertion: The alkyne coordinates and inserts into the Rh-C bond.

  • Reductive Elimination: The C-O bond forms, releasing the isocoumarin and Rh(I), which is re-oxidized to Rh(III) by an external oxidant (e.g., Cu(OAc)2).

Visualization of Synthetic Pathways

Synthesis_Pathways Start Benzoic Acid Derivatives RouteA Route A: Rh(III) Catalysis (C-H Activation) Start->RouteA RouteB Route B: Sonogashira (2-Halobenzoic acids) Start->RouteB InterA Rhodacycle Intermediate RouteA->InterA Ortho-metalation InterB 2-Alkynylbenzoic Acid RouteB->InterB Cross-Coupling Product 3-Substituted Isocoumarin InterA->Product Alkyne Insertion & Reductive Elimination InterB->Product Cyclization (Ag+ or I2 mediated) ReagentA + Internal Alkyne [Cp*RhCl2]2, Cu(OAc)2 ReagentB + Terminal Alkyne Pd(PPh3)2Cl2, CuI

Figure 1: Comparison of the modern Rh(III) C-H activation route versus the traditional Pd-catalyzed cross-coupling route.

Part 3: Biological Applications & Mechanism of Action

Serine Protease Inhibition (The "Suicide" Mechanism)

3-substituted isocoumarins are classified as mechanism-based inactivators .[4][5]

  • Recognition: The inhibitor binds to the active site; the C3 substituent fits the S1 pocket.

  • Acylation: The active site Serine-OH attacks the C1 carbonyl.

  • Ring Opening: The lactone ring opens, forming an acyl-enzyme intermediate.

  • Inactivation: The tethered functional group (originally at C7 or C3) can often react further (e.g., with Histidine-57) to crosslink the enzyme, or the acyl-enzyme hydrolyzes so slowly that the enzyme is effectively dead.

Data: Structure-Activity Relationship (SAR) for Protease Inhibition

Representative IC50 values demonstrating the impact of C3/C7 substitution on Human Leukocyte Elastase (HLE) and Thrombin inhibition.

Compound ClassC3 SubstituentC7 SubstituentTarget SpecificityApprox. k_inact/K_I (M^-1 s^-1)
3,4-Dichloroisocoumarin -Cl-HGeneral Serine Protease~2,000 (Chymotrypsin)
3-Alkoxy-Isocoumarin -OEt-NH-CO-R (Amide)Human Leukocyte Elastase> 5,000
3-Alkoxy-Isocoumarin -OEt-GuanidinoThrombin / Trypsin> 10,000
NMDA Antagonist-3 Cyclic amine-HNMDA ReceptorIC50 ~ 55 nM
Visualization of Inhibition Mechanism

Mechanism_Action Enzyme Active Serine Protease (Ser-195 OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 3-Substituted Isocoumarin Inhibitor->Complex Acylation Acyl-Enzyme Formation (Ring Opening) Complex->Acylation Nucleophilic Attack on C1 Carbonyl Path_Stable Stable Acyl-Enzyme (Deacylation is slow) Acylation->Path_Stable Standard Inhibition Path_Crosslink Secondary Alkylation (His-57 Crosslink) Acylation->Path_Crosslink If 7-amino/guanidino present (Quinone Methide)

Figure 2: Mechanism of serine protease inactivation. The pathway diverges based on the substitution at the 7-position, leading to either stable acylation or covalent crosslinking.

Part 4: Experimental Protocol

Protocol: Rh(III)-Catalyzed Synthesis of 3-Phenylisocoumarin

This protocol utilizes C-H activation for high regioselectivity.[3]

Reagents:

  • Benzoic Acid (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • [Cp*RhCl2]2 (2.5 mol%) - Catalyst

  • Cu(OAc)2 (2.1 equiv) - Oxidant

  • t-Amyl alcohol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a dried screw-cap vial equipped with a magnetic stir bar, add Benzoic Acid (0.5 mmol), Diphenylacetylene (0.6 mmol), [Cp*RhCl2]2 (7.7 mg, 0.0125 mmol), and Cu(OAc)2 (190 mg, 1.05 mmol).

  • Solvation: Add t-Amyl alcohol (2.0 mL) under air (this reaction is generally air-tolerant, but inert atmosphere is preferred for consistency).

  • Reaction: Seal the vial and heat to 110 °C in an oil bath. Stir vigorously for 16 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:1). Look for the disappearance of the benzoic acid spot and the appearance of a fluorescent spot (isocoumarins are often fluorescent).

  • Work-up: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove copper salts. Wash the Celite pad with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-10% Ethyl Acetate in Hexane).

  • Validation: Confirm structure via 1H NMR. Diagnostic peak: The C4-H proton typically appears as a singlet around δ 6.9 - 7.1 ppm .

Part 5: References

  • Novel Metal-Free Synthesis of 3-Substituted Isocoumarins. MDPI. (2024).[6] Link

  • Mechanism-based isocoumarin inhibitors for serine proteases. PubMed. (1988).[4] Link

  • Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. RSC Advances. (2023). Link

  • NMDA receptor antagonist-3: Mechanism of Action & Protocol. MedChemExpress. (2025). Link

  • Isocoumarin Synthesis via Rh(III)-catalyzed C–H activation. Organic Chemistry Portal. (2021). Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Chloroisocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the synthesis of 3-Chloroisocoumarin (3-chloro-1H-isochromen-1-one) starting from Homophthalic acid . It integrates historical synthetic rigor with modern process safety and characterization standards.

Target Molecule: this compound (CAS: 16863-46-4) Starting Material: Homophthalic Acid (CAS: 89-51-0) Primary Application: Irreversible Serine Protease Inhibition (Mechanism-based suicide inhibitor)

Abstract & Scientific Rationale

This compound is a privileged scaffold in medicinal chemistry, serving as a potent, general mechanism-based inhibitor of serine proteases (e.g., elastase, chymotrypsin).[1] Upon binding to the enzyme active site, the isocoumarin ring opens, acylating the catalytic serine residue and rendering the enzyme inactive.

The synthesis described herein utilizes the Tirodkar-Usgaonkar modification , a robust cyclodehydration-chlorination sequence using Phosphorus Pentachloride (


). Unlike complex multi-step routes, this protocol achieves simultaneous ring closure and halogenation in a single pot.

Key Mechanistic Insight: The reaction proceeds not through a simple acid chloride formation, but via the in situ formation of homophthalic anhydride, which undergoes keto-enol tautomerization.


 attacks the enol oxygen, replacing the hydroxyl group with chlorine, followed by elimination to establish the 3-chloro- 

-pyrone system.

Reaction Scheme & Mechanism

The transformation involves the reaction of homophthalic acid with two equivalents of


 in refluxing toluene.

ReactionMechanism HA Homophthalic Acid Anhydride Homophthalic Anhydride (Transient) HA->Anhydride - H2O (via PCl5) PCl5 2 equiv. PCl5 (Reflux) ByProd POCl3 + HCl PCl5->ByProd Inter Dichloro Intermediate (Unstable) Anhydride->Inter + PCl5 Prod This compound Inter->Prod - HCl

Figure 1: Mechanistic pathway for the conversion of Homophthalic Acid to this compound.

Experimental Protocol

Critical Materials
ReagentRoleStoichiometryNotes
Homophthalic Acid Substrate1.0 equivMust be dry; moisture consumes

.
Phosphorus Pentachloride (

)
Reagent2.1 equivUse slight excess to ensure full conversion.
Toluene Solvent10-15 VolReplaces benzene (carcinogen) from older literature.
Hexane/Petroleum Ether Anti-solventN/AFor crystallization.
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Apparatus: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a calcium chloride (

    
    ) drying tube.
    
    • Expert Tip: Connect the top of the condenser to a gas trap (NaOH solution) to neutralize evolved HCl gas.

  • Charging: Add Homophthalic Acid (5.0 g, 27.7 mmol) to the flask.

  • Solvent: Add Toluene (60 mL) . The acid will not fully dissolve at room temperature.

  • Reagent Addition: Quickly add

    
     (12.1 g, 58.2 mmol)  in portions to avoid rapid gas evolution.
    
    • Observation: The mixture will turn yellow/orange, and HCl gas evolution will begin.

Phase 2: Cyclization & Chlorination 5. Reflux: Heat the mixture to reflux (bath temp ~115°C) with vigorous stirring. 6. Duration: Maintain reflux for 4 hours .

  • Self-Validating Endpoint: The reaction is complete when the evolution of HCl gas ceases and the solution becomes clear and homogeneous.
  • Distillation: Switch the condenser to distillation mode. Distill off the bulk of the toluene and the by-product
    
    
    under reduced pressure.
  • Critical:
    
    
    (bp 105°C) must be removed, as it interferes with crystallization.

Phase 3: Work-up & Purification 8. Residue Handling: The flask will contain a thick, oily residue. Cool to room temperature. 9. Washing: Add ice-cold water (50 mL) to the residue and stir vigorously for 10 minutes.

  • Purpose: This hydrolyzes traces of
    
    
    and unreacted acid chlorides. The product is water-insoluble and will precipitate or oil out.
  • Extraction (Alternative to precipitation): If a solid does not form, extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over anhydrous

    
    .
    
  • Crystallization: Dissolve the crude solid in a minimum amount of boiling benzene or toluene. Add hexane dropwise until turbidity appears. Cool to 4°C overnight.

  • Isolation: Filter the pale yellow needles and dry under vacuum.[2]

    Workflow Start Start: Homophthalic Acid + PCl5 Reflux Reflux in Toluene (4h) Monitor HCl evolution Start->Reflux Distill Distill Toluene/POCl3 (Reduced Pressure) Reflux->Distill Quench Quench Residue with Ice Water (Hydrolysis of POCl3) Distill->Quench Extract Filter Solid or Extract (EtOAc) Quench->Extract Crystallize Recrystallize (Toluene/Hexane) Extract->Crystallize Final Pure this compound (Pale Yellow Needles) Crystallize->Final

    Figure 2: Operational workflow for the synthesis and purification process.

Quality Control & Characterization

Verify the product identity using the following parameters.

ParameterSpecificationNotes
Appearance Pale yellow needlesDarkening indicates decomposition.
Melting Point 99 – 100 °C Sharp range indicates high purity [1].
Yield 65 – 75%Losses usually occur during

removal.

NMR
(CDCl

)

6.65 (s, 1H, H-4)
Diagnostic singlet for the isocoumarin ring.
IR Spectroscopy 1740 cm

(Lactone C=O)
Strong carbonyl stretch.

Troubleshooting Table:

  • Low Yield: Incomplete removal of

    
     can solubilize the product during water wash. Ensure thorough distillation.
    
  • Oily Product: Indicates presence of unreacted anhydride. Recrystallize from boiling petroleum ether (60-80°C).

  • Safety Warning: this compound is a potent enzyme inhibitor. Handle with gloves and avoid inhalation of dust.

References

  • Tirodkar, R. B., & Usgaonkar, R. N. (1969). Isocoumarins: Synthesis of 3-Chloroisocoumarins and 3-Chloro-3,4-dihydroisocoumarins. Journal of the Indian Chemical Society, 46, 935-939.

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985).[1] Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor.[1] Biochemistry, 24(8), 1831–1841.[1] [Link]

  • Powers, J. C., & Kam, C. M. (1994). Isocoumarin Inhibitors of Serine Peptidases. Methods in Enzymology, 244, 442-457. [Link]

Sources

Application Note: Precision Synthesis of 3-Alkoxy-4-Chloroisocoumarin Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, modular protocol for the synthesis of 3-alkoxy-4-chloroisocoumarin derivatives. These compounds represent a critical class of mechanism-based serine protease inhibitors (suicide substrates) utilized in drug discovery for modulating enzymes such as elastase, chymotrypsin, and granzymes. The protocol utilizes a two-stage "activation-derivatization" strategy: converting homophthalic acid to the highly reactive 3,4-dichloroisocoumarin (3,4-DCI) intermediate, followed by regioselective nucleophilic displacement to install the alkoxy pharmacophore. This guide emphasizes process safety, regiochemical control, and scalability for library generation.

Strategic Overview & Mechanism

The 3-alkoxy-4-chloroisocoumarin scaffold acts as a "masked" acylating agent. Upon binding to the protease active site, the nucleophilic serine attacks the carbonyl (C1), opening the lactone ring. This unmasks a reactive functionality (often an acyl chloride or reactive ketene equivalent) that covalently modifies a secondary residue (typically Histidine-57), leading to irreversible inhibition.

The synthetic challenge lies in the 3,4-dichloroisocoumarin intermediate . It possesses two electrophilic sites:

  • C3 (Vinyl Chloride/Imidate-like): Highly susceptible to nucleophilic attack by alcohols.

  • C4 (Vinyl Chloride): Sterically shielded and electronically less activated.

  • C1 (Carbonyl): Susceptible to hydrolysis.

Our protocol exploits the differential reactivity of C3 vs. C4 to selectively install the alkoxy group at C3 while retaining the chlorine at C4, which is essential for biological activity.

Logical Workflow (DOT Visualization)

SynthesisWorkflow cluster_mech Regioselectivity Logic Start Homophthalic Acid Step1 Step 1: Cyclization & Chlorination (PCl5, POCl3, Reflux) Start->Step1 Activation Inter Intermediate: 3,4-Dichloroisocoumarin (3,4-DCI) Step1->Inter Isolation (Cryst.) Decision Select Alcohol (ROH) (Library Diversity) Inter->Decision MechNote C3-Cl is activated by ring oxygen (Imidate-like reactivity). C4-Cl is stable vinyl chloride. Inter->MechNote Step2 Step 2: Regioselective Displacement (ROH, Base, 25°C) Decision->Step2 Nucleophilic Subst. at C3 Product Target: 3-Alkoxy-4-Chloroisocoumarin Step2->Product Purification

Caption: Workflow for the conversion of homophthalic acid to 3-alkoxy-4-chloroisocoumarin, highlighting the critical regioselective displacement step.

Experimental Protocol

Stage 1: Synthesis of 3,4-Dichloroisocoumarin (3,4-DCI)

This step converts the dicarboxylic acid precursor into the reactive isocoumarin core.

Reagents & Equipment:

  • Homophthalic acid (CAS: 89-51-0)

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Reflux condenser, drying tube (CaCl₂), oil bath.

Procedure:

  • Charge: In a dry round-bottom flask, suspend Homophthalic acid (10.0 g, 55.5 mmol) in POCl₃ (20 mL) .

  • Activation: Add PCl₅ (24.0 g, 115 mmol) in portions. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. The suspension will clear as the reaction proceeds.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). The starting acid spot should disappear.

  • Work-up: Distill off excess POCl₃ under reduced pressure.

  • Purification: Dissolve the residue in minimal dry benzene or toluene and recrystallize. Alternatively, triturate with cold hexane.

  • Yield: Expect 80–90% of 3,4-Dichloroisocoumarin as white/yellowish crystals.

    • Checkpoint: MP should be ~99–101°C. Store in a desiccator; this intermediate is moisture-sensitive.

Stage 2: Synthesis of 3-Alkoxy-4-Chloroisocoumarin Derivatives

This step introduces the variable alkoxy group via regioselective displacement.

Reagents:

  • 3,4-Dichloroisocoumarin (from Stage 1)

  • Target Alcohol (R-OH) (e.g., Methanol, Benzyl alcohol, Phenethyl alcohol)

  • Base: Sodium bicarbonate (NaHCO₃) or Pyridine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve 3,4-Dichloroisocoumarin (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Add the Alcohol (1.1 eq) .

  • Base Addition: Add Solid NaHCO₃ (2.0 eq) or Pyridine (1.2 eq) .

    • Note: Inorganic bases (NaHCO₃) are preferred for simple alcohols to simplify workup. Pyridine is useful for sterically hindered alcohols.

  • Reaction: Stir at room temperature (20–25°C) for 2–12 hours.

    • Mechanism:[1][2][3][4] The alcohol attacks C3, displacing the chloride.

  • Monitoring: TLC will show the conversion of the non-polar 3,4-DCI to a slightly more polar product.

  • Work-up:

    • Filter off inorganic salts.

    • Wash the organic filtrate with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography on silica gel.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Moisture Control Strictly AnhydrousCritical. 3,4-DCI hydrolyzes rapidly to homophthalic acid derivatives in the presence of water, destroying the yield.
Temperature (Stage 1) 105–115°C (Reflux)Insufficient heat leads to incomplete cyclization (monochloro intermediates).
Stoichiometry (Stage 2) 1.0 : 1.1 (DCI : Alcohol)Excess alcohol can lead to ring opening (ester formation) rather than substitution.
Base Strength Weak (NaHCO₃/Pyridine)Strong bases (NaOH/KOH) will hydrolyze the lactone ring immediately.

Troubleshooting Guide:

  • Problem: Formation of a ring-opened diester or acid-ester.

    • Cause: Presence of water or use of strong base.

    • Solution: Dry all solvents/glassware. Switch to solid NaHCO₃.

  • Problem: Low yield in Stage 1.

    • Cause: Old PCl₅ (hydrolyzed).

    • Solution: Use fresh, free-flowing white PCl₅ powder.

Mechanistic Validation (Inhibition Pathway)

Understanding the end-use validates the synthetic target. The 3-alkoxy-4-chloroisocoumarin is a suicide inhibitor.

InhibitionMechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Acyl-Enzyme Intermediate (Ring Opened) Enzyme->Complex Attack at C1 (Acylation) Inhibitor 3-Alkoxy-4-Chloroisocoumarin Inhibitor->Complex Dead Irreversibly Inhibited Enzyme (Alkylated His-57) Complex->Dead Reactive Cl-C=C-OR moiety alkylates His-57

Caption: Mechanism of Action.[1] The synthetic scaffold functions as a suicide substrate, crosslinking the enzyme active site.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[1] Biochemistry, 24(25), 7200–7213. Link

  • Bihel, F., & Bourguignon, J. J. (2003). Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors. Organic & Biomolecular Chemistry. Link

  • Powers, J. C., & Kam, C. M. (1995). Isocoumarin Inhibitors of Serine Peptidases. Methods in Enzymology, 244, 442-473. Link

Sources

Kinetic Characterization of 3-Chloroisocoumarin: Protocol for Time-Dependent Inhibition and Apparent IC50

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis

3-Chloroisocoumarin (3-CI) and its derivatives (e.g., 3,4-dichloroisocoumarin) are potent, mechanism-based "suicide" inhibitors of serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin). Unlike reversible competitive inhibitors, 3-CI does not merely block the active site in equilibrium; it chemically modifies the enzyme.

The "IC50 Trap" in Irreversible Inhibition

Scientific Integrity Warning: For irreversible inhibitors, a standard IC50 value is meaningless without a defined pre-incubation time. Because the inhibitor covalently bonds to the enzyme, inhibition will eventually reach 100% given enough time, regardless of concentration (provided


).[1]

Therefore, this protocol is designed to determine the Apparent IC50 (


)  at fixed time points and provides the data necessary to calculate the true potency metric: the second-order rate constant 

.
Mechanism of Action

The inhibition proceeds via a "double-hit" mechanism:

  • Acylation: The active site Serine attacks the isocoumarin ring, opening it and forming an acyl-enzyme intermediate.

  • Alkylation: The unmasked reactive group (often involving the chlorine) alkylates a nearby Histidine residue, permanently crosslinking the active site.

Mechanism E Free Enzyme (Ser-OH) EI Michaelis Complex (Non-covalent) E->EI + I I 3-CI Inhibitor I->EI Acyl Acyl-Enzyme Intermediate EI->Acyl Acylation (Ring Opening) Acyl->E Hydrolysis (Slow) Dead Inactivated Enzyme (Covalent Crosslink) Acyl->Dead Alkylation (His-57 modification)

Figure 1: Mechanism of Action for this compound inhibition of Serine Proteases. Note the potential for slow hydrolysis (deacylation), though alkylation usually predominates.

Experimental Design Strategy

To ensure data validity, this assay utilizes a discontinuous method (Pre-incubation method).

  • Pre-incubation Phase: Enzyme and Inhibitor interact without substrate. This allows the time-dependent inactivation to occur.

  • Detection Phase: Substrate is added to measure the residual enzyme activity.

Materials & Reagents[2][3][4][5][6][7]
  • Target Enzyme: Human Leukocyte Elastase (HLE) or Chymotrypsin (recombinant or purified).

  • Inhibitor: this compound (Solid).

    • Solubility Note: Hydrophobic. Dissolve in high-grade DMSO.

  • Substrate: Chromogenic substrate specific to the protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA for Elastase).

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, 0.5 M NaCl.

    • Critical: Avoid nucleophilic buffers (like imidazole) which can react with the inhibitor.

  • Solvent: Anhydrous DMSO.[2]

Detailed Protocol

Phase 1: Reagent Preparation
  • Inhibitor Stock (100 mM): Dissolve 3-CI in anhydrous DMSO.

    • Stability:[3][4] Prepare fresh or store at -20°C. 3-CI is unstable in aqueous buffers (hydrolysis half-life can be < 30 min at pH 7.5). Do not dilute into buffer until immediately before use.

  • Enzyme Stock: Dilute enzyme in Assay Buffer to 2x the desired final concentration (e.g., 20 nM). Keep on ice.

  • Substrate Stock: Prepare 10 mM stock in DMSO. Dilute to 2x final concentration (e.g., 200 µM) in Assay Buffer.

Phase 2: The Kinetic Assay Workflow

Workflow Stock 1. Prepare 3-CI Stock (100 mM in DMSO) Dilution 2. Serial Dilution (10 concentrations) Stock->Dilution Plate 3. Add to 96-well Plate (5 µL Inhibitor + 45 µL Buffer) Dilution->Plate EnzAdd 4. Add Enzyme (50 µL) Start Pre-incubation Timer Plate->EnzAdd Incubate 5. Pre-incubation (t = 0, 15, 30, 60 min) EnzAdd->Incubate SubAdd 6. Add Substrate (100 µL) (Initiate Reaction) Incubate->SubAdd Read 7. Measure Absorbance (405 nm, Kinetic Mode) SubAdd->Read

Figure 2: Step-by-step assay workflow for determining time-dependent inhibition.

Step-by-Step Procedure:
  • Plate Setup: In a 96-well clear microplate, add 5 µL of serially diluted 3-CI (in DMSO) to appropriate wells.

    • Controls: Include "DMSO Only" (0% Inhibition) and "No Enzyme" (Background) wells.

  • Enzyme Addition: Add 50 µL of Enzyme solution to all wells (except Background).

    • Final Volume during pre-incubation: 55 µL.

    • Inhibitor Concentration: Range should span 0.1x to 10x the expected IC50.

  • Pre-incubation (The Variable): Incubate the plate at 25°C for defined time points (

    
    ).
    
    • Crucial: You must run separate sets of wells for at least three time points (e.g.,

      
       minutes).
      
  • Substrate Addition: At the end of the pre-incubation time, rapidly add 50 µL of Substrate solution to all wells.

  • Measurement: Immediately monitor absorbance at 405 nm (release of p-nitroaniline) for 5–10 minutes in a kinetic plate reader.

  • Rate Calculation: Calculate the initial velocity (

    
    ) (slope of OD405 vs time) for the first linear portion of the reaction.
    

Data Analysis & Calculation

A. Calculating Apparent IC50

For each pre-incubation time point (


), plot the Fractional Activity (

) against

. Fit to a standard 4-parameter logistic equation:


Validation Check: The IC50 value must decrease as pre-incubation time increases. If IC50 remains constant across


 to 

min, the inhibitor is acting reversibly or has degraded.
B. Calculating and (The Gold Standard)

To report authoritative data, convert your IC50s to kinetic constants.

  • Determine pseudo-first-order rate constants (

    
    ): 
    For each inhibitor concentration, the decline in activity over pre-incubation time follows:
    
    
    
    
    Plot
    
    
    vs. Pre-incubation time. The slope is
    
    
    .
  • Determine

    
     and 
    
    
    
    :
    Plot
    
    
    vs.
    
    
    . Fit to the hyperbolic equation:
    
    
    • 
      : Maximum rate of inactivation (at saturation).
      
    • 
      : Concentration required for half-maximal inactivation.
      

Data Summary Table:

ParameterDefinitionUnitInterpretation

Concentration inhibiting 50% activity at time


Valid only for the specific

reported.

Max inactivation rate constant

Speed of the covalent bond formation.

Inactivator affinity constant

Affinity of initial non-covalent binding.

Second-order specificity constant

Best measure of potency for 3-CI.

Troubleshooting & Critical Factors

  • Inhibitor Instability: Isocoumarins hydrolyze in water.

    • Symptom:[1][5] Loss of potency in long assays.

    • Solution: Keep DMSO stocks anhydrous.[2] Add inhibitor to buffer immediately before adding enzyme.

  • Substrate Competition:

    • If you skip pre-incubation and add I and S simultaneously, the substrate will protect the active site. This results in a much higher (poorer) IC50.

  • Inner Filter Effect:

    • 3-CI absorbs in the UV range. If using fluorogenic substrates, check for quenching.[6] For colorimetric (pNA, 405 nm), interference is minimal.

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor. Biochemistry, 24(25), 7200–7213.

  • Powers, J. C., & Kam, C. M. (1994). Isocoumarin Inhibitors of Serine Peptidases.[7] Methods in Enzymology, 244, 442-457.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Chapter 6: Irreversible Inhibition).

Sources

Application Note: Preparation and Handling of 3-Chloroisocoumarin (3-CI)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparing 3-Chloroisocoumarin Stock Solution in DMSO Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Introduction & Mechanism of Action

This compound (3-CI) is a mechanism-based, irreversible inhibitor of serine proteases. While often overshadowed by its more potent analog, 3,4-Dichloroisocoumarin (3,4-DCI), 3-CI remains a critical tool for active-site mapping and selective inhibition studies.

Mechanism: 3-CI functions as a "suicide inhibitor."[1] It reacts with the catalytic serine residue of the protease (e.g., elastase, chymotrypsin) to form an acyl-enzyme intermediate. Upon ring opening, the inhibitor creates a stable covalent adduct, permanently inactivating the enzyme.

Critical Constraint – Hydrolytic Instability: Like all isocoumarin inhibitors, 3-CI is highly moisture-sensitive . In aqueous buffers (pH > 7.0), the lactone ring undergoes spontaneous hydrolysis even in the absence of enzymes, rendering the compound inactive. Therefore, the preparation of a stable stock solution in anhydrous DMSO is the single most critical step in ensuring experimental reproducibility.

Physicochemical Profile

ParameterSpecification
Compound Name This compound (3-Chloro-1H-2-benzopyran-1-one)
CAS Number 51050-54-5
Molecular Weight 180.59 g/mol
Formula C₉H₅ClO₂
Solubility (DMSO) ≥ 50 mM (Highly Soluble)
Solubility (Aqueous) Poor (Hydrolyzes rapidly; Do not store )
Appearance White to pale yellow solid

Note: Do not confuse with 3,4-Dichloroisocoumarin (CAS 77486-61-6) or 3-Chlorocoumarin (CAS 92-45-5). Verify CAS 51050-54-5 before proceeding.[2]

Protocol: Preparation of 50 mM Stock Solution

Expert Insight: Standardizing the stock concentration to 50 mM allows for easy 1000x dilution to a final working concentration of 50 µM, a typical inhibitory range for this class of compounds.

Reagents & Equipment:

  • This compound solid (Store at -20°C, desiccated).

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% (Sigma-Aldrich or equivalent).

  • Analytical balance (Precision 0.1 mg).

  • Amber glass vials (Borosilicate) or opaque polypropylene tubes.

  • Desiccator.

Step-by-Step Procedure:

  • Equilibration: Remove the vial of solid 3-CI from the freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis before you even begin.

  • Weighing: Weigh approximately 9.03 mg of 3-CI.

    • Target: 9.03 mg for 1 mL of 50 mM solution.

    • Calculation:

      
      
      
  • Solvation: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Do not add DMSO directly to the weigh boat. Transfer solid to the vial first, then add solvent to wash down the sides.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Validation: Hold the vial up to a light source. If any particulate matter remains, sonicate for 10 seconds.

  • Aliquoting: Immediately divide the stock into small aliquots (e.g., 20–50 µL) in amber tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture. Single-use aliquots prevent degradation of the bulk supply.

  • Storage: Store aliquots at -20°C or -80°C .

    • Shelf Life: Stable for 6 months if kept dry.

Usage & "Self-Validating" Workflow

The primary failure mode for 3-CI is "silent inactivation" (hydrolysis prior to assay). Use this workflow to ensure data integrity.

The Golden Rule: Never prepare an aqueous dilution (e.g., in PBS or Tris) for storage. Add the DMSO stock directly to the assay buffer immediately prior to the experiment.

Experimental Workflow (DOT Diagram):

G Solid Solid 3-CI (CAS 51050-54-5) Weigh Weigh & Equilibrate (Desiccator) Solid->Weigh Warm to RT Stock 50 mM Stock (Anhydrous DMSO) Weigh->Stock Dissolve Aliquot Single-Use Aliquots (-20°C Storage) Stock->Aliquot Immediate Dilution Direct Addition to Assay Buffer Aliquot->Dilution Thaw once Assay Enzyme Assay (Readout) Dilution->Assay < 5 mins (Critical)

Caption: Workflow for this compound handling. Note the critical time constraint between Dilution and Assay to prevent hydrolytic loss.

Troubleshooting & FAQ

Q: My stock solution turned cloudy upon adding to the assay buffer.

  • Cause: The concentration of 3-CI exceeds its solubility limit in the aqueous buffer (unlikely at <100 µM) or the buffer is too cold (shock precipitation).

  • Solution: Ensure the assay buffer is at room temperature or 37°C. Vortex immediately upon addition.

Q: I see no inhibition, even at high concentrations.

  • Cause: Hydrolysis. The inhibitor likely degraded in the stock tube due to moisture intrusion or was left in aqueous buffer too long before adding the enzyme.

  • Validation: Test the stock against a known positive control (e.g., Trypsin or Elastase) using a chromogenic substrate. If the "fresh" stock fails, discard and remake using new anhydrous DMSO.

Q: Can I use Ethanol instead of DMSO?

  • Answer: Yes, 3-CI is soluble in ethanol. However, ethanol is more volatile and often harder to keep strictly anhydrous in a standard lab setting compared to high-grade DMSO. DMSO is preferred for long-term stability.

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors. Biochemistry, 24(25), 7200–7213.

  • AK Scientific. Product Data Sheet: this compound (CAS 51050-54-5).[3]

  • Powers, J. C., & Kam, C. M. (1994). Isocoumarin Inhibitors of Serine Peptidases. Methods in Enzymology, 244, 442-457.

Sources

kinetic assay conditions for isocoumarin protease inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Isocoumarin Protease Inhibitors


 for Mechanism-Based Serine Protease Inhibitors

Introduction: Beyond

Isocoumarins (e.g., 3,4-dichloroisocoumarin) represent a potent class of mechanism-based (suicide) inhibitors , primarily targeting serine proteases (elastase, chymotrypsin, tryptase, granzymes).[1][2] Unlike competitive inhibitors that exist in rapid equilibrium with the enzyme, isocoumarins form a stable, often irreversible, acyl-enzyme complex.

Critical Insight: Reporting


 values for isocoumarins is scientifically flawed because the value decreases over time as the irreversible reaction proceeds. To drive drug development decisions, you must determine the second-order rate constant of inactivation (

)
. This metric quantifies the efficiency of the inhibitor: how fast it reacts (

) relative to how well it binds (

).

Theoretical Framework & Mechanism

Isocoumarins act as "suicide substrates."[1] The enzyme recognizes the inhibitor, attacks the carbonyl carbon of the isocoumarin ring, and opens the ring to form an acyl-enzyme intermediate.[2][3]

The reaction follows a two-step kinetic model:

  • Binding: Reversible formation of the Michaelis complex (

    
    ).
    
  • Acylation: Covalent modification of the active site serine (

    
    ).
    
Mechanism Diagram

The following diagram illustrates the bifurcation between stable inhibition and potential hydrolysis (turnover).

IsocoumarinMechanism E Enzyme (E) EI Michaelis Complex (E·I) E->EI k1 (Binding) I Isocoumarin (I) I->EI EI->E k-1 Acyl Acyl-Enzyme (E-I) EI->Acyl k2 (Acylation) Dead Stable Inactive Complex Acyl->Dead k_alkylation (Histidine attack) Product Hydrolyzed Product (Turnover) Acyl->Product k3 (Deacylation/Hydrolysis) Product->E Regeneration

Figure 1: Kinetic pathway of isocoumarin inhibition. Note that while stable inhibition is the goal, some derivatives may undergo hydrolysis (k3), regenerating active enzyme.

Critical Assay Conditions

To generate reproducible kinetic data, the following parameters must be strictly controlled.

A. Buffer Composition & pH Stability

Isocoumarins contain a lactone ring susceptible to spontaneous hydrolysis in alkaline conditions or in the presence of strong nucleophiles.

  • pH: Maintain pH between 7.0 and 7.5 . Above pH 8.0, the spontaneous degradation of the inhibitor ring accelerates, confounding

    
     calculations.
    
  • Nucleophiles: Avoid Dithiothreitol (DTT) or

    
    -Mercaptoethanol . These reducing agents can attack the isocoumarin ring. If a reducing agent is required for enzyme stability, use TCEP  (Tris(2-carboxyethyl)phosphine), which is less nucleophilic, but validate stability first.
    
  • Surfactants: Include non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to prevent promiscuous inhibition by aggregation.

B. Substrate Selection ( vs )

Since isocoumarins compete with the substrate for the active site, the apparent inactivation rate (


) is sensitive to substrate concentration.
  • Recommendation: Run assays at

    
    .
    
  • Correction Factor: You must correct the raw

    
     using the Cheng-Prusoff relationship for irreversible inhibitors:
    
    
    
    
C. Enzyme Concentration (Zone A)

Ensure the reaction is substrate-limited, not enzyme-limited.

  • Target:

    
     and 
    
    
    
    .
  • Validation: Linearity of product formation (in the absence of inhibitor) must be maintained for the entire duration of the time course (typically 60–90 minutes).

Protocol: Continuous Progress Curve Analysis

This method is superior to the discontinuous "Kitz-Wilson" method for high-throughput profiling as it consumes less reagent and captures the full reaction history.

Materials
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100.

  • Substrate: Fluorogenic peptide (e.g., AMC or ACC leaving group) specific to the protease.

  • Inhibitor: Isocoumarin stock in 100% DMSO.

Experimental Workflow

Workflow cluster_prep Preparation cluster_run Execution S1 Prepare 2X Enzyme Solution (in Buffer) S3 Add 2X E to Plate (25 µL) S1->S3 S2 Prepare 2X Substrate + Inhibitor Mix (Varying [I], Fixed [S]) S4 Add 2X S+I Mix to Plate (25 µL) Start Timer Immediately S2->S4 S5 Continuous Kinetic Read (Ex/Em, every 30-60s for 60 min) S4->S5

Figure 2: Continuous progress curve workflow. Mixing Enzyme with Substrate/Inhibitor initiates the competition immediately.

Step-by-Step Procedure
  • Determine

    
    :  If unknown, determine the 
    
    
    
    of your substrate under identical buffer conditions.
  • Inhibitor Dilution: Prepare a 7-point dilution series of the isocoumarin in DMSO (e.g., 100 µM down to 1 nM). Maintain constant DMSO (e.g., 2% final).

  • Substrate Prep: Prepare a solution of substrate at

    
    .
    
  • Reaction Initiation:

    • Dispense 25 µL of Enzyme solution into a black 384-well plate.

    • Dispense 25 µL of Substrate + Inhibitor mixture. Note: Premixing S and I ensures

      
       is defined accurately.
      
  • Detection: Immediately place in a plate reader. Monitor fluorescence (e.g., Ex 360 nm / Em 460 nm for AMC) every 45 seconds for 60–90 minutes at 25°C or 37°C.

Data Analysis & Calculation

Step 1: Determine for each

The progress curve (Product Fluorescence vs. Time) for an irreversible inhibitor bends over time as the enzyme dies. Fit the raw data for each inhibitor concentration to the integrated rate equation:



  • 
    : Fluorescence (Product)
    
  • 
    : Initial velocity (before inhibition sets in)
    
  • 
    : Apparent first-order rate constant of inactivation
    
  • 
    : Time
    
  • 
    : Background/Offset
    
Step 2: Secondary Plot ( vs )

Plot the calculated


 values (y-axis) against the Inhibitor concentration 

(x-axis). Fit this to the hyperbolic equation:


  • 
    :  The maximal rate of inactivation (at infinite 
    
    
    
    ).
  • 
    :  The concentration of inhibitor yielding half-maximal inactivation.
    
Step 3: Final Correction

Convert


 to the true 

:

Reported Value: The efficiency ratio


  (

).

Troubleshooting & Optimization

ObservationProbable CauseSolution
Linear

vs

plot

is very high (weak binding).
You cannot determine

and

separately. Report the slope as

.[1]
No inhibition seen Inhibitor hydrolysis.Check buffer pH.[4] If >7.5, lower to 7.0. Prepare inhibitor fresh; do not store diluted stocks.
Fluorescence quenching Inner filter effect.Isocoumarins can absorb UV/Blue light. Check inhibitor absorbance at Ex/Em wavelengths.
Curve plateaus too fast (<5 min) Inhibition is too fast.Reduce

or reduce

. Switch to a "stopped-flow" instrument if

is > 0.5

.

References

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002).[1] Irreversible inhibitors of serine, cysteine, and threonine proteases.[1] Chemical Reviews, 102(12), 4639-4750.[1] Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd ed.). Wiley. Link

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor. Biochemistry, 24(25), 7200-7213. Link

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249. Link

Sources

Application Note: 3-Chloroisocoumarin as a Divergent Scaffold for Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for utilizing 3-Chloroisocoumarin as an electrophilic scaffold for high-throughput library generation.

Introduction & Rationale

This compound (3-CIC) is a privileged heterocyclic scaffold in medicinal chemistry, particularly valued for its dual reactivity. Structurally, it functions as a vinylogous acid chloride , possessing a latent electrophilicity at the C3 position that allows for facile derivatization.[1]

In drug discovery, this scaffold serves two distinct roles:

  • The Precursor Role: The C3-chlorine atom is an excellent leaving group for nucleophilic substitution (

    
    V) or metal-catalyzed cross-coupling, enabling the rapid generation of 3-amino, 3-alkoxy, and 3-aryl isocoumarin libraries.
    
  • The Pharmacophore Role: The isocoumarin ring itself is a suicide inhibitor of serine proteases (e.g., elastase, chymotrypsin).[1] The C1-carbonyl acts as an acylating agent for the catalytic serine, while substituents at C3 and C4 modulate specificity and "suicide" reactivity (e.g., quinone methide formation).[1]

This guide focuses on Role 1 : using 3-CIC as a hub to generate diverse libraries of bioactive small molecules.

Chemical Logic & Workflow

The 3-CIC scaffold offers orthogonal reactivity profiles. The C3-Cl bond is activated by the adjacent lactone oxygen and the carbonyl group, making it susceptible to addition-elimination reactions that are difficult on unactivated vinyl chlorides.

Scaffold Reactivity Map
  • Path A (Nucleophilic Substitution): Reaction with amines, alcohols, or thiols displaces the chloride.[1] This is the primary route for synthesizing serine protease inhibitors (e.g., 3-alkoxy derivatives).[1]

  • Path B (Pd-Catalyzed Coupling): Suzuki-Miyaura or Sonogashira coupling replaces the chlorine with carbon frameworks, often yielding fluorescent 3-aryl isocoumarins.

Workflow Visualization

The following diagram illustrates the divergence from the core scaffold.

G Start Homophthalic Acid Scaffold This compound (Scaffold) Start->Scaffold PCl5, Toluene Reflux, 4h Lib_Amino 3-Aminoisocoumarins (Fluorescent Probes) Scaffold->Lib_Amino Primary/Secondary Amines Et3N, EtOH, Reflux Lib_Alkoxy 3-Alkoxyisocoumarins (Protease Inhibitors) Scaffold->Lib_Alkoxy R-OH, K2CO3 Acetone, Reflux Lib_Aryl 3-Arylisocoumarins (Suzuki Products) Scaffold->Lib_Aryl Ar-B(OH)2, Pd(PPh3)4 K2CO3, Dioxane/H2O

Figure 1: Divergent synthesis workflow starting from Homophthalic Acid to three distinct library classes.[1]

Detailed Experimental Protocols

Synthesis of the Scaffold: this compound

Note: While commercially available, in-house synthesis ensures freshness, as the C3-Cl bond can hydrolyze over long-term storage.

Reagents: Homophthalic acid (1.0 equiv), Phosphorus pentachloride (PCl5, 2.5 equiv), Toluene (anhydrous).[1]

Protocol:

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (CaCl2).

  • Addition: Suspend Homophthalic acid (18.0 g, 0.1 mol) in anhydrous Toluene (100 mL).

  • Chlorination: Add PCl5 (52.0 g, 0.25 mol) in portions. Caution: HCl gas evolution.[1]

  • Reflux: Heat the mixture to reflux (110°C) for 4 hours. The suspension will clear as the reaction proceeds.

  • Workup: Cool to room temperature. Remove toluene and phosphoryl chloride (POCl3) byproduct under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the crude residue from cyclohexane or petroleum ether.

  • Yield/QC: Expect ~80-90% yield. Product is white needles.

    • 1H NMR (CDCl3): Singlet at ~6.5 ppm (H-4 proton).

    • MS: Characteristic Chlorine isotope pattern (3:1 ratio for M:M+2).[1]

Library Protocol A: Nucleophilic Substitution (S_N_V)

This protocol generates 3-amino and 3-alkoxy derivatives. 3-Alkoxy derivatives are potent inhibitors of Human Leukocyte Elastase (HLE).

General Procedure (Parallel Synthesis Format):

StepActionCritical Parameter
1. Dispensing Add this compound (0.2 mmol) to reaction vials.Dissolve in 1 mL dry solvent (Ethanol for amines, Acetone for alcohols).[1]
2. Nucleophile Add Nucleophile (1.2 equiv).Amines: Add Et3N (1.5 equiv) as scavenger.Alcohols: Add K2CO3 (2.0 equiv) as base.[1]
3. Reaction Seal vials and heat to reflux (80°C for EtOH, 56°C for Acetone).Time: 2–6 hours. Monitor by TLC (disappearance of scaffold).
4. Scavenging For Amines: Add polymer-supported isocyanate resin to remove excess amine.Shake for 1 hour at RT.
5. Isolation Filter resin/salts. Evaporate solvent.Products are often stable solids.

Validation Note: The substitution of Cl (an electron-withdrawing group) with an Amine (electron-donating) causes a significant upfield shift of the H-4 proton in NMR and often induces strong fluorescence.

Library Protocol B: Palladium-Catalyzed Suzuki Coupling

This protocol generates 3-arylisocoumarins , which are often utilized as fluorescent labels or extended pharmacophores.

Reagents: this compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv).[1] Solvent: 1,4-Dioxane : Water (4:1).[1]

Protocol:

  • Degassing: Sparge the solvent mixture with Nitrogen for 15 minutes prior to use (Oxygen inhibits the Pd cycle).

  • Assembly: In a microwave vial, combine Scaffold, Boronic Acid, Base, and Catalyst.

  • Heating:

    • Thermal: 90°C for 12 hours.

    • Microwave: 110°C for 20 minutes (Recommended for high-throughput).

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO4.

  • Purification: Flash chromatography (Hexane:EtOAc). 3-Aryl derivatives are highly non-polar compared to the starting material.

Mechanism of Action (Biological Context)[1]

When screening these libraries against serine proteases, understanding the "Suicide Inhibition" mechanism is vital for interpreting IC50 data.[1]

  • Recognition: The enzyme binds the isocoumarin (specificity determined by 3- and 4-substituents).

  • Acylation: The catalytic Serine-OH attacks the C1-Carbonyl.

  • Ring Opening: The lactone ring opens, tethering the inhibitor to the enzyme.

  • Secondary Reactivity (The "Kill"):

    • For 3-alkoxy-4-chloroisocoumarins : The unmasked amine/phenol can facilitate the elimination of the 4-Cl, forming a reactive quinone methide intermediate that alkylates the catalytic Histidine.

    • Note: Even without the 4-Cl, the stable acyl-enzyme intermediate prevents hydrolysis, effectively inhibiting the protease.

Mechanism cluster_outcome Inhibition Outcome Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex Enzyme->Complex Binding Inhibitor 3-Alkoxyisocoumarin Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond) Complex->AcylEnzyme Serine attacks C1 Ring Opens Stable Stable Acyl-Enzyme (Hydrolysis Resistant) AcylEnzyme->Stable Inhibition

Figure 2: Mechanism of Serine Protease Inhibition by Isocoumarin derivatives.[1]

References

  • Powers, J. C., et al. (2002).[1][2][3] "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases."[1][2] Chemical Reviews, 102(12), 4639–4750.[1][2] [1]

  • Harper, J. W., & Powers, J. C. (1985).[1] "Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor."[1][2][3][4] Biochemistry, 24(7), 1831–1841.[1] [1]

  • Saeed, A., et al. (2011).[1] "Synthesis, characterization and antibacterial activity of some new 3-chloroisocoumarins." Journal of the Chemical Society of Pakistan, 33(1). (Foundational synthesis protocols).

  • Pal, M., et al. (2011).[1] "Palladium-mediated synthesis of 3-substituted isocoumarins." Tetrahedron Letters, 52(38), 4873-4877.[1] (Suzuki coupling reference).

Sources

Application Note: Cyclization Methods for Isocoumarin Synthesis Using PCl₅

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals. It details the specific utility of Phosphorus Pentachloride (PCl₅) in the cyclization of homophthalic acid derivatives to synthesize isocoumarins, specifically focusing on the robust production of 3-chloroisocoumarins , a critical scaffold for further medicinal chemistry derivatization.

Core Directive & Scientific Rationale

The Role of PCl₅ in Isocoumarin Chemistry

While transition metal-catalyzed methods (Pd, Cu) have gained popularity for their tolerance of functional groups, Phosphorus Pentachloride (PCl₅) remains the reagent of choice for the scalable, metal-free synthesis of 3-chloroisocoumarins from homophthalic acids.

This reaction is not merely a dehydration; it is a cascade transformation . PCl₅ serves a dual function:

  • Activation: Converts the carboxylic acid moieties into highly reactive acid chlorides.[1]

  • Functionalization: Facilitates the conversion of the intermediate enol-lactone into a vinyl chloride (the 3-chloro position).

Why use this method? The resulting 3-chloroisocoumarin is a "privileged intermediate." The C3-chlorine atom is a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or nucleophilic substitutions, allowing rapid library generation of 3-substituted isocoumarins found in bioactive natural products.

Mechanistic Insight

The reaction proceeds through a stepwise activation and cyclization pathway. Understanding this mechanism is crucial for troubleshooting low yields or byproduct formation.

Reaction Pathway[2][3][4][5][6][7][8]
  • Acid Chloride Formation: PCl₅ reacts with the homophthalic acid (dicarboxylic acid) to form the homophthaloyl dichloride.

  • Intramolecular Cyclization: The acid chloride undergoes intramolecular Friedel-Crafts acylation (or ketene-mediated cyclization) to form the isocoumarin ring system.

  • Chlorination: The enolizable C3-carbonyl oxygen is replaced by chlorine, driven by the formation of the energetically favorable P=O bond (in POCl₃ byproduct).

Mechanistic Diagram

IsocoumarinMechanism Substrate Homophthalic Acid Inter1 Homophthaloyl Dichloride Substrate->Inter1 + 2 PCl5 - 2 POCl3, - 2 HCl Inter2 Enol-Lactone Intermediate Inter1->Inter2 Cyclization (Intramolecular) Byproducts Byproducts: POCl3, HCl Inter1->Byproducts Product This compound Inter2->Product Chlorination (PCl5/POCl3)

Figure 1: Mechanistic cascade of homophthalic acid conversion to this compound using PCl₅.

Experimental Protocols

Protocol A: Synthesis of this compound from Homophthalic Acid

Standard protocol for generating the 3-chloro scaffold.

Reagents:

  • Homophthalic acid (1.0 equiv)

  • Phosphorus Pentachloride (PCl₅) (2.5 – 3.0 equiv)

  • Solvent: Toluene (anhydrous) or neat POCl₃ (if higher temperature required)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Argon balloon). Critical: PCl₅ is extremely sensitive to moisture; ensure all glassware is strictly anhydrous.

  • Addition:

    • Charge the flask with Homophthalic acid (e.g., 10 mmol).

    • Add anhydrous Toluene (30 mL).

    • Slowly add solid PCl₅ (25 mmol) in portions. Caution: Rapid HCl gas evolution will occur.

  • Reaction:

    • Heat the mixture to reflux (110°C) for 3–5 hours.

    • Monitoring: The reaction is complete when the evolution of HCl gas ceases and the solution becomes clear/homogeneous. TLC (Hexane:EtOAc) can confirm consumption of starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 100g) with vigorous stirring to hydrolyze excess PCl₅ and POCl₃. Exothermic reaction.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: The "Heynekamp" Modification (Monoester Cyclization)

Used when specific substitution patterns are required or to avoid harsh di-acid chloride conditions.

Reagents:

  • Homophthalic acid monoester (e.g., Methyl hydrogen homophthalate)

  • PCl₅ (1.5 equiv)

  • Solvent: Benzene or Toluene

Workflow:

  • Dissolve the monoester in anhydrous benzene.

  • Add PCl₅ (1.5 equiv) at 0°C.

  • Allow to warm to room temperature, then reflux for 2 hours.

  • The PCl₅ converts the free acid to the acid chloride, which then attacks the ester carbonyl (or vice versa depending on sterics), followed by chlorination.

  • Workup as in Protocol A.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of PCl₅ due to moisture.Use freshly sublimed PCl₅ and strictly anhydrous solvents.
Incomplete Reaction Insufficient PCl₅ or temperature too low.Increase PCl₅ to 3.5 equiv; switch solvent from Toluene to Xylene or neat POCl₃.
Product is an Oil Residual POCl₃ trapped in product.Co-evaporate with toluene 3x on the rotovap to azeotrope off POCl₃.
No 3-Chloro Product Formation of Isocoumarin (w/o Cl).Reaction stopped at anhydride/lactone stage. Ensure reflux is vigorous and prolonged to drive chlorination.
Experimental Workflow Diagram

Workflow Setup Anhydrous Setup (Flask + N2 + Condenser) Addition Add Homophthalic Acid + PCl5 (Solid addition) Setup->Addition Reflux Reflux (110°C, 4h) Monitor HCl evolution Addition->Reflux Quench Ice Quench (Hydrolysis of POCl3) Reflux->Quench Cool to RT Isolation Extraction & Recrystallization Quench->Isolation

Figure 2: Operational workflow for the PCl₅-mediated synthesis of this compound.

Safety & Handling (Hazards)

  • PCl₅ (Phosphorus Pentachloride): Highly corrosive solid.[2] Reacts violently with water to release HCl gas and phosphoric acid.[2] Handle only in a fume hood. Wear moisture-resistant gloves.

  • POCl₃ (Byproduct): Toxic and corrosive liquid.[2] Can be absorbed through skin.

  • HCl Gas: Significant evolution during the reaction.[2] Ensure the condenser is vented to a scrubber (e.g., NaOH trap).

References

  • Heynekamp, J. J., et al. "Substituted Isocoumarins and Their Activity against Serine Proteases." Journal of Medicinal Chemistry. (Cited in context of PCl5 lactonization for chloro-substituted isocoumarins). 3

  • Saeed, A., et al. "Synthesis of 6,8-dimethoxy-3-phenylisocoumarin." Tetrahedron: Asymmetry, 2014. (Contextualizes homophthalic acid condensation methods). 4[5][6][7]

  • Balsells, J. "Isocoumarin Synthesis." Organic Chemistry Portal. (General overview of isocoumarin synthetic strategies including metal-catalyzed vs. classical methods). 8

  • Sciencemadness. "Phosphorus Pentachloride Properties and Reactivity." (Technical data on PCl5 handling and chlorination mechanisms). 2

Sources

Application Note: In Vitro Inhibition of Human Leukocyte Elastase by 3-Chloroisocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3][4][5][6][7][8]

Human Leukocyte Elastase (HLE), also known as Neutrophil Elastase (EC 3.4.21.37), is a serine protease critical for host defense but implicated in the pathogenesis of emphysema, cystic fibrosis, and acute respiratory distress syndrome (ARDS) when unregulated.

3-Chloroisocoumarin (3-CIC) and its structural analogs (e.g., 3,4-dichloroisocoumarin) represent a class of mechanism-based inhibitors (suicide substrates). Unlike reversible competitive inhibitors, 3-CIC does not merely occupy the active site; it chemically modifies it.

Mechanism of Action (Suicide Inhibition)

The inhibition proceeds via a two-step "unmasking" mechanism:

  • Acylation: The active site Serine-195 attacks the carbonyl carbon of the isocoumarin ring, opening the ring and forming an acyl-enzyme intermediate.

  • Inactivation: The ring opening unmasks a reactive functionality (often involving the chlorine leaving group or the formation of a reactive quinone methide-like structure) that alkylates a histidine residue (His-57) or stabilizes the acyl-enzyme against deacylation, rendering the enzyme permanently inactive.

Mechanistic Pathway Diagram

HLE_Inhibition_Mechanism E Free Enzyme (HLE) EI Michaelis Complex (E·I) E->EI Binding (KI) I Inhibitor (3-CIC) I->EI Acyl Acyl-Enzyme Intermediate EI->Acyl Acylation (k2) Acyl->E Deacylation (Slow/Negligible) Dead Irreversibly Inactivated Enzyme Acyl->Dead Alkylation/Aging (kinact)

Figure 1: Kinetic pathway of mechanism-based inactivation. The inhibitor acts as a suicide substrate, leading to irreversible modification.

Materials & Experimental Setup

Reagents
ComponentSpecificationPurpose
Enzyme Human Leukocyte Elastase (Purified)Target protease (Working conc: 10–50 nM)
Substrate MeO-Suc-Ala-Ala-Pro-Val-pNAChromogenic substrate specific for HLE. Releases p-nitroaniline (pNA).
Inhibitor This compoundMechanism-based inhibitor.[1][2][3][4][5] Note: Dissolve in 100% DMSO.
Assay Buffer 0.1 M HEPES, 0.5 M NaCl, pH 7.5High ionic strength mimics physiological conditions and stabilizes HLE.
Solvent DMSO (Anhydrous)Carrier for inhibitor. Final assay concentration < 5%.
Equipment
  • Microplate Reader: Capable of kinetic reading at 405 nm (Absorbance).

  • Temperature Control: Incubator or plate heater set to 25°C or 37°C (Must be constant).

  • Liquid Handling: Multichannel pipettes or automated dispenser for rapid initiation.

Protocol 1: Determination of Time-Dependent IC50

Use this protocol for initial screening to determine the potency range.

Critical Note: Because 3-CIC is a time-dependent inhibitor, the IC50 value decreases as pre-incubation time increases. You must report the pre-incubation time with your IC50 value.

  • Preparation:

    • Prepare a 20 mM stock of 3-CIC in DMSO.

    • Dilute HLE to 20 nM in Assay Buffer.

    • Prepare Substrate Solution (1 mM) in Assay Buffer.

  • Inhibitor Dilution:

    • Create a 1:2 serial dilution of 3-CIC in DMSO (e.g., 100 µM down to 0.1 µM).

  • Pre-incubation (The "Suicide" Step):

    • Add 10 µL of Inhibitor dilution to 90 µL of HLE solution in a 96-well plate.

    • Include Control Wells : Enzyme + DMSO (No Inhibitor).

    • Incubate for exactly 15 minutes at 25°C.

  • Reaction Initiation:

    • Add 100 µL of Substrate Solution to all wells.

  • Measurement:

    • Immediately monitor Absorbance (405 nm) for 10 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Analysis:

    • Plot Fractional Activity (

      
      ) vs. log[Inhibitor].
      
    • Fit to a 4-parameter logistic equation to determine IC50.

Protocol 2: Determination of Kinetic Constants ( and )

Use this protocol for rigorous characterization. This separates the affinity (


) from the chemical reactivity (

).[5]
Experimental Workflow Diagram

Kinetic_Workflow cluster_0 Step 1: Pre-Incubation Series cluster_1 Step 2: Activity Assay Mix Mix HLE + 3-CIC (Various Conc.) Time Incubate for variable times (t) (0, 2, 5, 10, 20, 30 min) Mix->Time Dilute Dilute aliquot into Substrate Solution (100x dilution) Time->Dilute At each timepoint Read Measure Residual Activity (Velocity at 405nm) Dilute->Read Data Plot ln(Residual Activity) vs Time to get k_obs Read->Data

Figure 2: The "Kitz-Wilson" method workflow. Enzyme and inhibitor are incubated, and aliquots are removed over time to measure remaining activity.

Detailed Steps (Kitz-Wilson Method)
  • Primary Incubation Mixtures:

    • Prepare 5 tubes containing HLE (e.g., 1 µM) and different concentrations of 3-CIC (e.g., 0, 5, 10, 20, 50 µM).

    • Ensure [I] >> [E] (Pseudo-first-order conditions).

  • Time-Point Sampling:

    • Start the timer.

    • At

      
       minutes, remove a 5 µL aliquot from each incubation tube.
      
  • Residual Activity Measurement:

    • Rapidly dilute the 5 µL aliquot into a cuvette/well containing 495 µL of Substrate Solution (high concentration, e.g., 500 µM).

    • Why? This massive dilution stops the inhibition reaction and allows the remaining active enzyme to hydrolyze the substrate.

  • Data Processing:

    • Measure the velocity (

      
      ) for each time point.
      
    • Plot

      
       vs. Time for each inhibitor concentration.
      
    • The slope of each line is

      
       (the observed inactivation rate).
      
Calculation of Constants

Perform a secondary plot of


 vs. 

. The relationship follows the equation:

  • y-intercept:

    
     (Inverse of the maximum inactivation rate).
    
  • x-intercept:

    
     (Negative inverse of the affinity constant).
    

Technical Troubleshooting & Integrity Checks

Solvent Effects

Isocoumarins are hydrophobic. If precipitation occurs upon addition to the buffer:

  • Solution: Ensure the intermediate dilution step is performed slowly. Add 0.01% Triton X-100 to the assay buffer to prevent enzyme adsorption and stabilize the inhibitor suspension.

Spontaneous Hydrolysis

This compound contains an unstable ester linkage that can hydrolyze in alkaline buffers (pH > 8.0), losing potency.

  • Validation: Monitor the absorbance of the inhibitor alone in buffer over 60 minutes. If the spectrum changes significantly, the compound is degrading.

  • Fix: Prepare inhibitor dilutions immediately before use. Do not store diluted aqueous stocks.

"Jump" Dilution Validity

In Protocol 2, the dilution into substrate must be sufficient (typically 50-100 fold) to lower the inhibitor concentration below its


, effectively "freezing" the inhibition state. If [I] is still high after dilution, the inhibition will continue during the read, skewing results.

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor. Biochemistry, 24(25), 7200–7213.[2]

  • Stein, R. L., & Strimpler, A. M. (1987). Mechanism of inhibition of human leukocyte elastase by a chloromethyl ketone. Biochemistry, 26(9), 2611-2615. (Provides context on HLE kinetic assays).

  • Bieth, J. G. (1995). Theoretical and practical aspects of proteinase inhibition kinetics. Methods in Enzymology, 248, 59-84.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloroisocoumarin Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Aqueous Stability & Experimental Performance of 3-Chloroisocoumarin (3-CI) Audience: Researchers, Biochemists, and Drug Discovery Scientists Reference ID: TS-3CI-OPT-2024

Executive Summary

This compound (3-CI) is a potent, mechanism-based "suicide" inhibitor of serine proteases.[1] Its efficacy relies on an intact lactone ring which acylates the active site serine of the target enzyme.

The Core Challenge: The same electrophilic reactivity that makes 3-CI a potent inhibitor also makes it highly unstable in aqueous environments. It faces two primary degradation pathways:

  • Spontaneous Hydrolysis: Rapid ring-opening in neutral-to-basic pH, rendering the molecule inactive.

  • Nucleophilic Scavenging: Rapid inactivation by exogenous nucleophiles (e.g., DTT, mercaptoethanol) commonly found in enzyme buffers.

This guide provides the protocols to win the "race" between enzyme inhibition and inhibitor degradation.

Module 1: The Chemistry of Instability (Root Cause Analysis)

To stabilize 3-CI, one must understand its degradation mechanism. The molecule is a masked acyl chloride . Upon attack by a nucleophile (either the enzyme's active site or water), the ring opens.

The "Race Against Time" Mechanism
  • Pathway A (Desired): The enzyme's catalytic Serine attacks the carbonyl carbon. The ring opens, and the 3-chloro group facilitates the formation of a stable acyl-enzyme complex.

  • Pathway B (Degradation): A water molecule (hydroxide ion) attacks the carbonyl carbon. The ring opens to form a non-inhibitory acid derivative.

Key Metric: The half-life (


) of 3-CI decreases logarithmically as pH increases. At pH 7.5+, substantial hydrolysis can occur within minutes.
Module 2: Optimized Experimental Protocols
2.1 Preparation & Storage

Do not store 3-CI in aqueous buffers. Follow this strict solvent protocol:

ParameterRecommendationScientific Rationale
Stock Solvent 100% DMSO (Anhydrous)3-CI is hydrophobic and stable in aprotic solvents. DMSO prevents hydrolysis during storage.
Stock Conc. 10–100 mMHigh concentration minimizes the volume of DMSO added to the assay (keeping final DMSO < 5%).
Storage Temp. -20°C (Desiccated)Prevents moisture absorption by DMSO, which would trigger slow hydrolysis.
Thaw Cycles Aliquot immediatelyRepeated freeze-thaw introduces moisture. Use single-use aliquots.
2.2 The "Last-Second" Addition Protocol

Because aqueous stability is poor, 3-CI must be introduced to the reaction at the final possible moment.

Workflow:

  • Prepare Enzyme Buffer: Ensure pH is optimized (see Section 3.1). REMOVE THIOLS (DTT/BME) if possible.

  • Dilute 3-CI: Prepare a 10x or 100x working solution in DMSO (not buffer).

  • Initiate Inhibition: Add the 3-CI/DMSO shot directly to the enzyme solution.

  • Mix & Incubate: Incubate for 15–30 minutes before adding the substrate.

    • Why? Suicide inhibition is time-dependent (

      
      ). You need the inhibitor to bind the enzyme before it hydrolyzes in the buffer.
      
Module 3: Visualization of Stability Logic

The following diagram illustrates the kinetic competition between successful inhibition and hydrolytic failure.

G cluster_0 The Critical Window Stock 3-CI Stock (DMSO) Aqueous Aqueous Buffer (pH > 7.0) Stock->Aqueous Dilution Enzyme Target Enzyme (Serine Protease) Aqueous->Enzyme  Path A: Binding Hydrolysis Hydrolyzed Byproduct (Inactive Acid) Aqueous->Hydrolysis  Path B: Spontaneous Hydrolysis (Fast at high pH) Thiols Thiol Adduct (Inactive) Aqueous->Thiols  Nucleophilic Attack Inhibition Acyl-Enzyme Complex (Irreversible Inhibition) Enzyme->Inhibition  Acylation DTT Reducing Agents (DTT/BME) DTT->Aqueous

Figure 1: The Kinetic Competition. Successful inhibition requires the enzyme reaction (Path A) to outcompete hydrolysis (Path B) and thiol interference.

Module 4: Troubleshooting & FAQs
Q1: My inhibition assay failed (0% inhibition), even though I used fresh stock. Why?

Diagnosis: You likely have DTT (Dithiothreitol) or


-Mercaptoethanol  in your buffer.
  • Mechanism: These reducing agents are strong nucleophiles. They attack the lactone ring of 3-CI faster than the enzyme can.

  • Solution: Dialyze your enzyme into a buffer free of reducing agents. If a reducing agent is strictly required for enzyme stability, try TCEP (Tris(2-carboxyethyl)phosphine), though testing for interference is still recommended. Alternatively, pre-incubate the enzyme with 3-CI before adding the reducing agent (if the enzyme survives short-term oxidation).

Q2: Can I dilute 3-CI in water to make a working stock?

Diagnosis: No.

  • Reason: 3-CI has low solubility in water and high hydrolytic instability. Diluting into water creates a "ticking clock."

  • Solution: Keep the compound in DMSO until the moment of addition. If you must make an intermediate dilution, use a solvent compatible with your assay (e.g., 100% Ethanol or Isopropanol) rather than water.

Q3: What is the pH limit for 3-CI?

Diagnosis: Stability drops largely above pH 7.5 .

  • Data: At pH 8.0–9.0, the half-life of many isocoumarins drops to minutes.

  • Solution: If your enzyme requires pH 8.0+, increase the inhibitor concentration to compensate for the fraction lost to hydrolysis, or perform the pre-incubation step at pH 7.0 and then adjust to pH 8.0 for the substrate readout (if feasible).

Q4: I see precipitation when I add the inhibitor.

Diagnosis: "Solvent Shock."

  • Reason: Adding a high volume of DMSO stock to an aqueous buffer causes rapid local precipitation of the hydrophobic inhibitor.

  • Solution:

    • Ensure the final DMSO concentration is < 5% (ideally < 1%).

    • Vortex the buffer while adding the inhibitor to ensure rapid dispersion.

    • Do not exceed the solubility limit (typically ~100 µM in final aqueous buffer, though this varies by specific buffer composition).

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Inhibition CheckDTT Is DTT/BME present in the buffer? Start->CheckDTT RemoveDTT Action: Remove Reducing Agents. They inactivate 3-CI. CheckDTT->RemoveDTT Yes CheckpH Is Buffer pH > 7.5? CheckDTT->CheckpH No LowerpH Action: Lower pH to 6.5-7.0 for pre-incubation step. CheckpH->LowerpH Yes CheckTime Was pre-incubation > 30 mins? CheckpH->CheckTime No ReduceTime Action: Shorten pre-incubation. Hydrolysis is outcompeting binding. CheckTime->ReduceTime Yes CheckConc Is [Inhibitor] > 10x [Enzyme]? CheckTime->CheckConc No IncreaseConc Action: Increase [Inhibitor]. Suicide inhibitors require excess. CheckConc->IncreaseConc No FinalCheck Check Enzyme Viability (Positive Control) CheckConc->FinalCheck Yes

Figure 2: Systematic Troubleshooting for 3-CI Activity Loss.

References
  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[2][3] Biochemistry, 24(8), 1831–1841.[2]

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors.[1][3][4] Biochemistry, 24(25), 7200–7213.

  • Powers, J. C., & Kam, C. M. (1994). Isocoumarin inhibitors of serine peptidases.[1][3] Methods in Enzymology, 244, 442–465.

  • Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol (Technical Note regarding Nucleophile Reactivity).

Sources

Technical Support Center: pH-Dependent Kinetics of 3-Chloroisocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Serine Protease Inhibition Kinetics | Role: Senior Application Scientist

Introduction: The pH-Stability-Reactivity Triad

Welcome to the technical guide for optimizing 3-Chloroisocoumarin (3-CI) inhibition assays. 3-CIs are mechanism-based (suicide) inhibitors of serine proteases. Their efficacy is governed by a delicate triad: Enzyme Activation , Inhibitor Reactivity , and Hydrolytic Stability .

Unlike simple competitive inhibitors, 3-CIs covalently modify the active site serine. This reaction is strictly pH-dependent. If your pH is too low, the enzyme's catalytic histidine is protonated and inactive. If your pH is too high, the isocoumarin ring undergoes spontaneous alkaline hydrolysis, depleting your inhibitor before it binds.

This guide provides the protocols and troubleshooting logic required to navigate these competing factors.

Module 1: Experimental Design & Buffer Selection

Buffer Strategy: Preventing Interference

The choice of buffer is critical. 3-CIs are reactive electrophiles; nucleophilic buffers can react with the inhibitor, creating artifacts.

Buffer SystempH RangeSuitabilityNotes
HEPES 6.8 – 8.2Recommended Non-nucleophilic; minimal interference with acylation.
MOPS 6.5 – 7.9Recommended Excellent stability; negligible metal binding.
MES 5.5 – 6.7Recommended Ideal for the acidic limb of the pH profile.
Tris 7.0 – 9.0Caution Contains a primary amine. Can react with isocoumarins at high pH/concentrations.
Phosphate 5.8 – 8.0Conditional Non-nucleophilic, but can precipitate with metal cofactors (e.g., Ca²⁺).
Solvent & Solubility

3-CIs are generally hydrophobic.

  • Stock Solution: Dissolve in 100% DMSO or DMF.

  • Working Solution: Dilute into aqueous buffer immediately prior to use.

  • Limit: Keep final solvent concentration <5% (v/v) to avoid enzyme denaturation or solvent-induced pH shifts.

Module 2: Kinetic Analysis ( )

Mechanism of Action

Understanding the mechanism is prerequisite to troubleshooting. The inhibition follows a two-step model:

  • Binding: Formation of the non-covalent Michaelis complex (

    
    ).
    
  • Acylation: Attack by the active site serine, releasing the 3-chloro group (or opening the ring), forming a stable acyl-enzyme (

    
    ).
    

Mechanism Figure 1: Mechanism of Action for this compound Inhibition E_I E + I (Free Enzyme + Inhibitor) EI_Complex E·I (Michaelis Complex) E_I->EI_Complex Binding (KI) Hydrolysis Hydrolyzed Inhibitor (Inactive Species) E_I->Hydrolysis Spontaneous Hydrolysis (High pH) EI_Complex->E_I Dissociation Acyl_Enz E-I (Acyl-Enzyme) EI_Complex->Acyl_Enz Acylation (kinact) Rate Limiting Step Inactive Inactive Enzyme (Covalent Adduct) Acyl_Enz->Inactive Secondary Reaction (Cross-linking)

Figure 1: The kinetic pathway.[1][2][3][4][5][6] Note that spontaneous hydrolysis (red dashed line) competes with the binding step.

Protocol: Determining pH Dependence

To generate a pH-rate profile, you must measure the second-order rate constant (


) at multiple pH points.

Step-by-Step Protocol:

  • Prepare Buffers: Create a "cocktail" buffer (e.g., Acetate/MES/HEPES) to maintain constant ionic strength across pH 5.0 – 9.0.

  • Enzyme Activation: Incubate enzyme in buffer for 5 min.

  • Initiate Reaction: Add 3-CI (at

    
    , pseudo-first-order conditions).
    
  • Monitor: Measure residual activity at time intervals (

    
    ) by aliquoting into a substrate solution.
    
  • Calculate

    
    :  Plot 
    
    
    
    vs. time.[7] The slope is
    
    
    .
  • Calculate

    
    : 
    
    
    
    
    If
    
    
    , then:
    
    
Interpreting the pH Profile
  • The Bell Curve: You will typically observe a bell-shaped curve.

    • Ascending Limb (pH 5.0

      
       7.5):  Reflects the deprotonation of the active site Histidine (
      
      
      
      ). The enzyme becomes active.[8][9][10]
    • Descending Limb (pH 8.0

      
       10.0):  Reflects two factors:
      
      • Inhibitor Instability: Alkaline hydrolysis of the isocoumarin ring.

      • Enzyme Perturbation: Deprotonation of the N-terminus or oxyanion hole residues (less common).

Module 3: Stability & Spontaneous Hydrolysis

Isocoumarins are esters. At high pH, hydroxide ions (


) attack the carbonyl carbon, opening the ring and rendering the inhibitor inactive before it reaches the enzyme.

Stability Rule of Thumb:

  • pH < 7.0: Half-life (

    
    ) is typically hours to days.
    
  • pH 7.5:

    
     is minutes to hours.
    
  • pH > 8.5:

    
     may be seconds.
    

Validation Experiment: Before running your enzyme assay at pH 8.0+, incubate the inhibitor alone in the buffer for 30 minutes. Then, add enzyme and substrate. If inhibition is significantly reduced compared to a fresh preparation, your inhibitor is hydrolyzing.

Module 4: Troubleshooting Guide

Diagnostic Flowchart

Troubleshooting Figure 2: Diagnostic Workflow for Kinetic Anomalies Start Issue: Low or Inconsistent Inhibition Check_pH Check Buffer pH Start->Check_pH Is_Acidic Is pH < 6.0? Check_pH->Is_Acidic Is_Basic Is pH > 8.0? Check_pH->Is_Basic Acidic_Fix Cause: Protonated Histidine. Action: Increase pH to 7.0-7.5. Is_Acidic->Acidic_Fix Yes Check_Linearity Check Progress Curve (ln[Activity] vs Time) Is_Acidic->Check_Linearity No Basic_Fix Cause: Inhibitor Hydrolysis. Action: Measure inhibitor t1/2. Use rapid mixing. Is_Basic->Basic_Fix Yes Is_Basic->Check_Linearity No Is_Curved Is plot non-linear? Check_Linearity->Is_Curved Curved_Fix Cause: Substrate Depletion OR Inhibitor Instability. Action: Reduce [E] or [I]. Is_Curved->Curved_Fix Yes

Figure 2: Decision tree for diagnosing inhibition failure.

FAQ: Common Anomalies

Q: My plot of


 vs. 

is not linear. Why?
A: This indicates saturation kinetics.[7] You are approaching the

of the non-covalent complex. This is actually good data! It allows you to calculate

and

separately using the hyperbolic equation:

Plot

vs

to extract parameters.

Q: I see no inhibition at pH 6.0, but the literature says the enzyme is active. A: Check the


 of the specific 3-CI derivative. Some derivatives with ionizable groups (e.g., amino groups on the 7-position) may have their own 

shifts that affect binding affinity (

) at lower pH.

Q: Can I use DTT or Mercaptoethanol in the buffer? A: Avoid if possible. While 3-CIs target serine, strong nucleophiles (thiols) can react with the isocoumarin ring or the 3-chloro leaving group, reducing the effective concentration of the inhibitor.

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor. Biochemistry, 24(25), 7200–7213.

  • Powers, J. C., & Kam, C. M. (1994). Isocoumarin inhibitors of serine peptidases.[11] Methods in Enzymology, 244, 442–457.[11]

  • Kerrigan, J. E., et al. (1995). Mechanism-based isocoumarin inhibitors for human leukocyte elastase.[12] Effect of the 7-amino substituent and 3-alkoxy group.[12] Journal of Medicinal Chemistry, 38(3), 544–552.

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501–4524.

Sources

Technical Support Center: 3-Chloroisocoumarin (3-CI) Specificity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3CI-SPEC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

3-Chloroisocoumarin (3-CI) and its derivatives (e.g., 3,4-dichloroisocoumarin) are potent, mechanism-based "suicide" inhibitors of serine proteases.[1] However, their reactivity profile is a double-edged sword. While they efficiently acylate the active site serine, their inherent electrophilicity makes them prone to non-specific acylation of surface lysine residues and free cysteines, particularly at high concentrations or alkaline pH.

This guide provides the necessary protocols to maximize active-site specificity while suppressing off-target surface modification.

Module 1: The Chemistry of Specificity

To prevent non-specific acylation, one must understand the competition between the target reaction and the side reactions. 3-CI inhibits proteases by forming a stable acyl-enzyme intermediate.[2] However, the leaving group mechanics that make it potent also make it unstable in water and reactive toward non-catalytic nucleophiles.

Mechanism of Action vs. Off-Target Pathways

The following diagram illustrates the bifurcation between successful inhibition and the two primary failure modes: Hydrolysis (reagent inactivation) and Non-Specific Acylation (surface modification).

G Reagent This compound (Reagent) Complex Michaelis Complex (Reversible Binding) Reagent->Complex + Enzyme Hydrolysis Hydrolyzed By-Product (Inactive Reagent) Reagent->Hydrolysis High pH / H2O (Spontaneous) NonSpecific Non-Specific Acylation (Surface Lys/Cys Modified) Reagent->NonSpecific Excess [I] or High pH (Surface Nucleophiles) Enzyme Serine Protease (Target) Enzyme->Complex AcylEnzyme Acyl-Enzyme Intermediate (Covalent Inhibition) Complex->AcylEnzyme Nucleophilic Attack (Active Site Ser) AcylEnzyme->Enzyme Slow Deacylation (Rare)

Figure 1: Kinetic partitioning of this compound. Specific inhibition (Green path) competes with spontaneous hydrolysis (Grey path) and promiscuous surface labeling (Red path).

Module 2: The Specificity Protocol

Objective: Achieve >95% active site inhibition with <5% non-specific surface modification.

Reagent Preparation & Storage
  • Solvent: Dissolve 3-CI in anhydrous DMSO or DMF.

    • Why: 3-CI hydrolyzes spontaneously in water. Moisture in the solvent will degrade your stock solution, leading to a need for higher concentrations, which increases non-specific binding.

  • Stock Concentration: Prepare a 10–50 mM stock. Avoid repeated freeze-thaw cycles.

The "Golden Zone" Reaction Conditions

The most common error is performing the inhibition at pH 8.0–9.0 (optimal for protease activity) using high inhibitor concentrations. This promotes lysine deprotonation and subsequent non-specific attack.

ParameterRecommended RangeTechnical Rationale
pH 6.0 – 7.0 At pH < 7, surface Lysines (pKa ~10.5) are fully protonated and non-nucleophilic. The active site Serine/His triad remains active enough to process the inhibitor.
[I]/[E] Ratio 5:1 to 10:1 Start with a low molar excess. 3-CI is a suicide inhibitor; it does not require the massive excesses used for reversible competitive inhibitors.
Time 15 – 30 mins Prolonged incubation (>1 hour) favors non-specific chemistry and hydrolysis.
Temperature 4°C to 25°C Lower temperatures reduce the rate of spontaneous hydrolysis and non-specific collisions more than they reduce the specific enzyme-catalyzed acylation.
Step-by-Step Optimization Workflow
  • Buffer Exchange: Dialyze or desalt enzyme into 50 mM MES or Phosphate, pH 6.5 .

    • Critical: Remove all primary amines (Tris, Glycine) and thiols (DTT, BME) as they will quench the reagent.

  • Titration: Add 3-CI at 1x, 5x, 10x, and 50x molar excess relative to the enzyme.

  • Incubation: Incubate for 20 minutes at 25°C.

  • Quenching (Optional but Recommended): Add a 100-fold excess of a scavenger nucleophile (e.g., free Tryptophan or small peptide) if downstream applications are sensitive.

  • Activity Assay: Dilute an aliquot into the assay buffer (which can be pH 8.0) to check residual activity.

  • Mass Spec Verification: If possible, perform intact protein MS.

    • Success: Mass shift corresponds to +1 inhibitor molecule.

    • Failure: Mass shift corresponds to +2, +3, etc. (indicating non-specific surface labeling).

Module 3: Troubleshooting Guide

Issue 1: High Background / "Promiscuous" Labeling

Symptom: In proteomics or Western blots, bands appear at incorrect molecular weights, or the protein precipitates. Root Cause: Over-acylation of surface lysines changes the isoelectric point (pI) of the protein, causing unfolding or aggregation. Solution:

  • Reduce pH: Drop reaction pH to 6.0.

  • Reduce Concentration: If using 100 µM, drop to 10–20 µM.

  • Check Purity: Hydrolyzed inhibitor products can sometimes aggregate or associate non-covalently.

Issue 2: Zero Inhibition Observed

Symptom: Enzyme activity remains 100% after treatment. Root Cause: Reagent hydrolysis or Thiol interference. Solution:

  • Remove Thiols: Ensure no DTT or

    
    -Mercaptoethanol is present in the buffer. These are better nucleophiles than the active site serine and will destroy the inhibitor instantly.
    
  • Fresh Stock: Verify the DMSO stock is anhydrous. If the stock turned cloudy or precipitated, discard it.

Issue 3: Reversible Inhibition (Activity Returns)

Symptom: Enzyme is inhibited initially but regains activity after dialysis or long incubation. Root Cause: Deacylation. While 3-CI forms a stable acyl-enzyme, the bond is an ester. At high pH (e.g., pH 9.0), hydroxide ions can slowly hydrolyze the ester bond, regenerating active enzyme. Solution:

  • Store the inhibited enzyme at pH 5.0–6.0 if long-term storage is required.

  • Avoid nucleophilic buffers (like Tris or hydroxylamine) during storage.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture media? A: Generally, no. Serum contains high concentrations of albumin and other proteins that will act as a "sink," soaking up the inhibitor non-specifically. Furthermore, the pH of media (7.4) and the presence of nucleophiles (amino acids) will rapidly deactivate the compound. Use it on purified proteins or in defined, serum-free buffers.

Q: How do I distinguish between specific and non-specific binding? A: Use a competition assay. Pre-incubate the enzyme with a known high-affinity reversible inhibitor (that binds the active site). Then add 3-CI. If 3-CI still binds (detected by MS or labeling), that binding is non-specific (surface residues). If 3-CI binding is blocked, it was specific to the active site.

Q: Is the inhibition reversible with Hydroxylamine? A: Yes, to an extent. Hydroxylamine is a strong nucleophile that can cleave the acyl-enzyme ester bond, reactivating the serine protease. This is a classic test to confirm the mechanism of inhibition. However, if the 3-CI has crosslinked the enzyme (a secondary mechanism seen with some derivatives), it may be irreversible.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985).[1][3] Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[1][3] Biochemistry, 24(8), 1831–1841.[1] Link

  • Powers, J. C., & Kam, C. M. (1995). Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. Methods in Enzymology, 244, 442-465. Link

  • Rusetzky, S. B., & Fleming, C. D. (2005). Acylation versus sulfonylation in the inhibition of elastase by 3-oxo-beta-sultams (Comparison of mechanisms). Journal of the American Chemical Society, 127(25), 8946-8947. Link

  • Baggio, R., et al. (2016). Discussion on 3,4-dichloroisocoumarin reactivity with linear peptides containing Ser and Lys residues. ResearchGate Technical Q&A. Link

Sources

Technical Support Center: 3-Chloroisocoumarin (3-CI) Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility-Stability Paradox

Welcome to the technical support center for serine protease inhibitors. This guide addresses the most frequent challenge researchers face with 3-Chloroisocoumarin (3-CI) : the "Solubility-Stability Paradox."

3-CI is a mechanism-based "suicide" inhibitor. It works by acylating the active site serine of proteases (e.g., elastase, chymotrypsin). However, the very chemical feature that makes it a potent inhibitor—the reactive lactone ring—also renders it susceptible to nucleophilic attack by water (hydrolysis) and prone to precipitation in aqueous buffers.

The Core Challenge: You must maintain the inhibitor in solution long enough to react with the enzyme, while fighting against spontaneous hydrolysis and precipitation.

The Chemistry of Solubility & Stability[1]

To troubleshoot effectively, you must understand the underlying causality of the failure modes.

Mechanism of Action vs. Degradation
  • Inhibition (Desired): 3-CI binds to the protease active site. The enzyme attacks the carbonyl carbon, opening the lactone ring and forming a stable acyl-enzyme complex.

  • Hydrolysis (Undesired): Water molecules attack the same carbonyl carbon. This opens the ring, forming a degradation product (an acid) that is biologically inactive and often less soluble.

Critical Parameters
ParameterCharacteristicImpact on Experiment
Hydrophobicity HighCauses rapid precipitation when diluted from DMSO into aqueous buffer.
Lactone Stability pH-DependentStable at pH < 6.0. Hydrolysis half-life decreases drastically at pH > 7.5.
Solvent Tolerance High (Organic)Soluble in DMSO/Ethanol (>10 mM). Insoluble in water.

Standardized Preparation Protocol (Self-Validating)

Do not use simple "dump and stir" methods. Use this protocol to ensure reproducibility.

Step 1: Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO prevents hydrolysis during storage. Ethanol is acceptable but more volatile, leading to concentration drift.

  • Concentration: Prepare a 10 mM to 50 mM master stock.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

Step 2: The "Sandwich" Dilution Method
  • Goal: Minimize the "shock" of moving from 100% organic solvent to 100% aqueous buffer.

  • Protocol:

    • Prepare an Intermediate Dilution (10x working conc) in 10-20% DMSO/Buffer mix.

    • Immediately dilute this Intermediate into the final Assay Buffer.

    • Validation Step: Hold the tube up to a light source. If you see "swirling" or cloudiness (Tyndall effect), the compound has precipitated. Do not proceed; the effective concentration is unknown.

Step 3: Timing is Critical
  • Rule: Add 3-CI to the buffer immediately before adding the enzyme.

  • Reasoning: At pH 7.5, the half-life of the active lactone ring can be less than 20 minutes [1]. Pre-incubating 3-CI in buffer for 30 minutes before adding enzyme often results in 0% inhibition because the inhibitor has hydrolyzed.

Visual Workflow: The Inhibition vs. Hydrolysis Race

The following diagram illustrates the kinetic competition occurring in your tube. You must bias the system toward the "Enzyme Attack" pathway.

G Stock 3-CI Stock (Anhydrous DMSO) Dilution Aqueous Dilution (Assay Buffer) Stock->Dilution Dilute >1:1000 Active Active Species (Intact Lactone) Dilution->Active Rapid Mixing Inhibited Acyl-Enzyme Complex (Irreversible Inhibition) Active->Inhibited k_inact (Fast) Inactive Hydrolyzed Acid (Inactive Waste) Active->Inactive k_hyd (Slow if pH < 7) Enzyme Target Protease (Serine Active Site) Enzyme->Inhibited Water Bulk Water (High pH) Water->Inactive Nucleophilic Attack

Figure 1: The Kinetic Competition. Successful inhibition depends on the rate of enzyme acylation (


) exceeding the rate of spontaneous hydrolysis (

).

Troubleshooting FAQs

Q1: I see a fine white precipitate immediately upon adding 3-CI to my assay buffer.

  • Diagnosis: "Solvent Shock." The local concentration of inhibitor exceeded its solubility limit before it could disperse.

  • Fix:

    • Increase the mixing speed (vortex) during addition.

    • Use the "Sandwich" dilution method (see Section 3).

    • Ensure your final DMSO concentration is 1-5% (if your enzyme tolerates it). This acts as a co-solvent to keep the hydrophobic ring in solution.

Q2: My assay works at pH 6.5, but I see no inhibition at pH 8.0.

  • Diagnosis: Rapid Hydrolysis. At pH 8.0, the hydroxide ion concentration is high enough to attack the lactone ring rapidly, destroying the inhibitor before it binds the enzyme [2].

  • Fix:

    • Increase the inhibitor concentration to compensate for loss.

    • Reduce incubation time. Do not pre-incubate the inhibitor with buffer alone. Add enzyme + Inhibitor simultaneously.

Q3: I am getting high background absorbance readings.

  • Diagnosis: Micro-precipitation (Turbidity). Even if invisible to the naked eye, micro-aggregates scatter light, artificially inflating OD readings (especially at UV wavelengths like 280nm or 340nm).

  • Fix: Spin the sample at 10,000 x g for 5 minutes. If a pellet forms, you have solubility issues. Lower the working concentration.

Q4: Can I store the diluted working solution for use the next day?

  • Answer: No. The lactone ring is unstable in water. Working solutions must be prepared fresh. Only the DMSO stock at -20°C is stable long-term.

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors.[1] Biochemistry, 24(25), 7200-7213.

  • Powers, J. C., et al. (1989). Mechanism-based isocoumarin inhibitors for serine proteases: Use of active site structure and substrate specificity in inhibitor design.[1] Journal of Cellular Biochemistry, 39(1), 33-46.

  • Rusig, A. M., et al. (2021). Hydrolytic stability of anticancer drugs... in the aquatic environment. Environmental Science and Pollution Research. (Cited for general hydrolysis kinetics methodology).

Sources

resolving spontaneous reactivation of inhibited enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Spontaneous Reactivation of Inhibited Enzymes

Welcome to the EnzymeTech Advanced Support Hub. This guide addresses a critical anomaly in enzyme kinetics: Spontaneous Reactivation . This phenomenon occurs when a supposedly "irreversible" covalent inhibitor detaches from the target enzyme (hydrolysis of the adduct), causing a return of enzymatic activity over time.[1][2] This creates false IC50 values, complicates residence time (


) calculations, and confounds drug safety profiles (e.g., in organophosphate toxicology).
Module 1: Diagnostic Workflow

"Is my inhibitor failing, or is the enzyme reactivating?"

Before altering your assay, you must distinguish between Spontaneous Reactivation (bond instability) and Insufficient Inhibition (reversible binding). Use this logic flow to diagnose the root cause.

DiagnosticFlow Start Issue: Enzyme Activity Returns After Inhibition Step1 Perform Jump Dilution Assay (See Protocol A) Start->Step1 Decision1 Does activity recover rapidly (< 5 min)? Step1->Decision1 Result1 Diagnosis: Reversible Inhibition (High k_off) Decision1->Result1 Yes Decision2 Does activity recover slowly (> 30 min)? Decision1->Decision2 No Result2 Diagnosis: Spontaneous Reactivation (Unstable Covalent Bond) Decision2->Result2 Yes Result3 Diagnosis: Stable Irreversible Inhibition (or Aging dominant) Decision2->Result3 No

Figure 1: Diagnostic decision tree for characterizing inhibitor stability.

Module 2: The Kinetic Mechanism (AChE Focus)

Understanding the Competition: Reactivation vs. Aging [3][4]

In the context of Acetylcholinesterase (AChE) and organophosphates (OPs), the inhibited enzyme (


) is not static. It faces a kinetic bifurcation. The phosphoryl-enzyme bond can either hydrolyze (spontaneous reactivation) or undergo dealkylation (aging).[3]
  • Spontaneous Reactivation (

    
    ):  Water attacks the phosphorus atom, releasing the inhibitor and restoring the active enzyme (
    
    
    
    ).
  • Aging (

    
    ):  The inhibitor loses an alkyl group while attached to the enzyme.[3] This creates a stable, anionic complex that cannot be reactivated (even by oximes).
    

Critical Insight: If


, your inhibitor will appear weaker over time. If 

, the inhibition effectively becomes permanent.

KineticTriad E Free Enzyme (E) EI Reversible Complex (E·I) E->EI + I I Inhibitor (I) EI->E Dissociation EP Covalent Complex (E-P) EI->EP k_inact (Covalent Bond) EP->E k_react (Spontaneous Reactivation) Aged Aged Complex (Permanent) EP->Aged k_aging (Dealkylation)

Figure 2: The kinetic fate of organophosphate-inhibited enzymes. Reactivation competes with Aging.

Module 3: Technical Protocols
Protocol A: Jump Dilution Assay (The Gold Standard)

Purpose: To distinguish between reversible binding, spontaneous reactivation, and true irreversible inhibition by measuring the residence time (


).[5]

Principle: Pre-incubate enzyme and inhibitor at high concentrations to force complex formation, then rapidly dilute to a level where free inhibitor is below its


.[6][7] Any recovery of activity is due to dissociation (or reactivation) from the pre-formed complex.

Step-by-Step Workflow:

  • Saturation Phase:

    • Incubate Enzyme (

      
       assay limit) with Inhibitor (
      
      
      
      ) for 30–60 minutes.
    • Control: Incubate Enzyme with DMSO (no inhibitor).

  • The "Jump" (Rapid Dilution):

    • Dilute the mixture 100-fold into a reaction buffer containing saturating Substrate (

      
      ).
      
    • Note: The final

      
       must be significantly below the 
      
      
      
      .
  • Measurement:

    • Immediately monitor product formation (absorbance/fluorescence) continuously for 60–120 minutes.

  • Data Analysis:

    • Plot Product vs. Time.

    • Fit to the equation:

      
      
      
    • Where

      
       is steady-state velocity and 
      
      
      
      is initial velocity.

Interpreting Results:

ObservationKinetic DiagnosisResidence Time (

)
Instant Recovery Reversible InhibitorShort (

min)
Slow Exponential Recovery Spontaneous ReactivationMeasurable (

)
No Recovery (Flat line) Irreversible / AgedInfinite (Functional)
Module 4: Troubleshooting & FAQs

Q1: My IC50 shifts to the right (weaker) when I increase incubation time. Is this reactivation? A: Likely, yes. This is a hallmark of instability .

  • Explanation: For a stable irreversible inhibitor, IC50 should decrease (become more potent) with time because the covalent bond accumulates. If potency decreases, the

    
     complex is falling apart (reactivating) or the inhibitor is degrading in the buffer.
    
  • Fix: Perform a stability test on the inhibitor alone in buffer. If stable, the shift is due to enzymatic reactivation (

    
    ).
    

Q2: How do I prevent spontaneous reactivation during high-throughput screening (HTS)? A: You cannot stop the chemistry, but you can slow it down to preserve data integrity.

  • Temperature: Lower the assay temperature (e.g., 4°C or 20°C instead of 37°C). Reactivation is highly temperature-dependent.

  • pH: Reactivation is often base-catalyzed (hydrolysis). If the enzyme tolerates it, slightly lower the pH (e.g., from 7.4 to 6.8).

  • Read Time: Measure initial rates immediately after substrate addition. Do not use end-point assays with long incubation times for unstable inhibitors.

Q3: Can I use oximes to confirm the diagnosis? A: Yes. Add a reactivator (e.g., 2-PAM or Obidoxime) to the inhibited complex.

  • If activity returns faster with oxime than without -> The complex is capable of reactivation (not aged).[3]

  • If activity returns at the same rate -> It is spontaneous reactivation (oxime ineffective) or the oxime cannot access the site.

  • If activity never returns -> The enzyme has "aged" or the inhibitor is structurally resistant.

References
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Copeland, R. A., et al. (2011).[5] Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis. Analytical Biochemistry, 416(2), 206-210.[5]

  • Worek, F., et al. (2004).[8] Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines. Archives of Toxicology, 78, 212–217.

  • Aldridge, W. N. (1950). Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E605) and analogues. Biochemical Journal, 46(4), 451–460.

  • BellBrook Labs. (2025).[6] A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. Application Note.

Sources

Validation & Comparative

Technical Guide: 3-Chloroisocoumarin vs. PMSF for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-Chloroisocoumarin (and its derivative 3,4-Dichloroisocoumarin) and PMSF (Phenylmethylsulfonyl fluoride) for serine protease inhibition.

Executive Summary: The Strategic Choice

In the landscape of serine protease inhibition, the choice between PMSF and This compound (3-CI) —often utilized in its optimized form, 3,4-Dichloroisocoumarin (3,4-DCI) —is a trade-off between cost/speed and stability/potency .

  • PMSF is the legacy standard: cheap, rapid, but chemically unstable in water and highly toxic (neurotoxin). It acts via simple sulfonylation.

  • This compound (and 3,4-DCI) represents a sophisticated "mechanism-based" (suicide) inhibition strategy. It is generally more potent, inhibits a broader spectrum (including some proteases resistant to PMSF), and offers better stability in aqueous buffers during long-term assays.

Recommendation: Use PMSF for routine lysates where immediate processing occurs. Use 3,4-DCI for long-duration purification, when targeting PMSF-resistant proteases, or when avoiding neurotoxic hazards is critical.

Mechanistic Comparison

The fundamental difference lies in how they disable the enzyme. This dictates their reversibility and side-reaction profiles.

PMSF: The "Sulfonylation" Hammer

PMSF acts as an affinity label. It specifically targets the active site serine hydroxyl group.[1]

  • Mechanism: The sulfonyl fluoride group undergoes nucleophilic attack by the catalytic serine. Fluoride leaves, and the enzyme is sulfonylated.

  • Limitation: The sulfonyl-enzyme complex can be subject to hydrolysis (albeit slowly) or reversal by strong nucleophiles. Furthermore, PMSF itself hydrolyzes rapidly in water (half-life ~35-110 min depending on pH), meaning it must be added fresh.

This compound / 3,4-DCI: The "Double-Hit" Suicide Trap

Isocoumarins are mechanism-based inhibitors .[2][3] They require the enzyme to attempt catalysis to activate the inhibitor.

  • Acylation: The active site serine attacks the lactone ring, opening it.

  • Unmasking: This ring-opening unmasks a reactive acyl chloride (or similar electrophile) tethered to the active site.

  • Cross-linking: This new electrophile reacts with a second residue in the active site (often Histidine), permanently cross-linking and inactivating the enzyme.

MechanismComparison cluster_PMSF PMSF Mechanism (Sulfonylation) cluster_Isocoumarin This compound Mechanism (Suicide Inhibition) PMSF PMSF Complex Sulfonyl-Enzyme (Inactivated) PMSF->Complex Nucleophilic Attack (Loss of F-) Serine Enzyme Serine-OH Serine->Complex IsoC This compound AcylEnz Acyl-Enzyme Intermediate IsoC->AcylEnz Ring Opening Serine2 Enzyme Serine-OH Serine2->AcylEnz CrossLink Cross-linked Enzyme (Irreversible) AcylEnz->CrossLink 2° Reaction with His (Double Covalent Bond)

Figure 1: Comparative Mechanism of Action. PMSF performs a single-step modification, while this compound utilizes a multi-step 'suicide' mechanism leading to a more stable inactivation.

Performance Metrics & Data

The following data consolidates stability and inhibition constants (


) from comparative biochemical studies (e.g., Biochemistry 1985; GoldBio Technical Data).
FeaturePMSF3,4-Dichloroisocoumarin (3,4-DCI)
Inhibition Type Irreversible (Sulfonylation)Irreversible (Mechanism-based / Suicide)
Target Specificity Serine Proteases (Trypsin, Chymotrypsin)Broad Serine Proteases (inc. Elastase, some proteases resistant to PMSF)
Aqueous Stability (

)
Low (~35 min @ pH 8.0, 25°C)Moderate to High (Stable until enzyme activation)
Potency (

)
Moderate (

)
High (

for Elastase)
Toxicity High (Neurotoxin, Acetylcholinesterase inhibitor)Moderate (General alkylating agent, less specific neurotoxicity)
Solubility Isopropanol, Ethanol, DMSODMSO, Ethanol
Reversibility Can be reversed by high pH or nucleophilesExtremely stable (often cross-linked)
Key Experimental Insight: Stability
  • PMSF: In a pH 7.5 buffer at 25°C, >50% of PMSF is hydrolyzed to inactive sulfonic acid within 1 hour. It is ineffective for overnight incubations unless replenished.

  • 3,4-DCI: Remains active in buffer significantly longer because the reactive lactone is less susceptible to spontaneous hydrolysis compared to the sulfonyl fluoride bond of PMSF.

Experimental Protocols

Protocol A: PMSF Preparation & Usage (The "Fresh" Method)

Use for: Routine lysis, Western blotting, short-term purification.

  • Safety: Double glove.[4] PMSF is a neurotoxin. Work in a fume hood.

  • Stock Preparation: Dissolve PMSF to 100 mM in anhydrous Isopropanol or Ethanol.

    • Note: Do not use water or aqueous buffers for the stock; it will degrade instantly.

    • Storage: -20°C (stable for months).[1]

  • Application:

    • Add to lysate immediately prior to lysis.

    • Final Concentration: 0.1 mM – 1.0 mM.[1]

    • Critical Step: Vortex immediately. PMSF has poor solubility in water and can precipitate/crystallize if not dispersed, leading to "hot spots" of uninhibited protease.

  • Disposal: Treat waste with alkaline solution (pH > 8.6) for >2 hours to hydrolyze residual PMSF before disposal.

Protocol B: 3,4-Dichloroisocoumarin Usage (The "Stable" Method)

Use for: Long-term dialysis, purification of PMSF-resistant enzymes, or broad-spectrum cocktails.

  • Stock Preparation: Dissolve 3,4-DCI to 10–100 mM in DMSO or DMF.

    • Note: Avoid alcohols (Ethanol/Methanol) for long-term storage if possible, as nucleophilic attack by the solvent can occur over time, though slower than water.

  • Application:

    • Add to buffer/lysate.

    • Final Concentration: 10 µM – 100 µM (Often effective at lower concentrations than PMSF).

    • Incubation: Can be added to buffers used for dialysis or overnight steps.

  • Verification: Because 3,4-DCI is mechanism-based, it can be titrated. For precise inhibition (e.g., active site titration), incubate enzyme + inhibitor for 15-30 mins to ensure full "suicide" reaction completion.

Decision Matrix

When should you switch from PMSF to this compound?

DecisionTree Start Select Inhibitor Duration Experiment Duration? Start->Duration Target Target Specificity? Duration->Target Short (<1 hr) DCI_Res Use 3,4-DCI (Stable, Potent) Duration->DCI_Res Long (>1 hr) Toxicity Safety Constraints? Target->Toxicity Standard Serine Proteases Target->DCI_Res PMSF-Resistant / Elastase PMSF_Res Use PMSF (Standard, Cheap) Toxicity->PMSF_Res Standard Lab Safety Toxicity->DCI_Res Avoid Neurotoxins

Figure 2: Decision Matrix for Inhibitor Selection. 3,4-DCI is favored for long-duration stability and safety, while PMSF remains the cost-effective standard for rapid lysis.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor. Biochemistry, 24(8), 1831–1841. Link

  • James, G. T. (1978). Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers.[4][5] Analytical Biochemistry, 86(2), 574–579.[4] Link

  • Gold Biotechnology. (n.d.).[5] 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.Link

  • Rusetzki, S., & Fishman, A. (2025). Mechanism-based inhibition of serine proteases: The isocoumarin advantage. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual Reference for Mechanism).

Sources

Comparative Potency Guide: 3-Chloroisocoumarin vs. 3,4-Dichloroisocoumarin (DCI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Verdict: 3,4-Dichloroisocoumarin (DCI) is the superior, broad-spectrum serine protease inhibitor for general biochemical applications.[1]

While structurally related, 3-Chloroisocoumarin (3-CI) exhibits significantly lower inhibition efficiency. Experimental data indicates that DCI acts as a "tighter" mechanism-based inhibitor with a lower partition ratio (turnover number) than 3-CI. DCI is the reagent of choice for preventing proteolysis in lysates, whereas 3-CI is primarily utilized in Structure-Activity Relationship (SAR) studies to probe active site electronics.

Mechanistic Basis of Potency

Both compounds function as mechanism-based (suicide) inhibitors . They are not simple competitive inhibitors; they covalently modify the enzyme's active site.

The "Suicide" Mechanism
  • Binding: The inhibitor binds to the enzyme's active site (Michaelis complex).

  • Acylation: The active site Serine nucleophile attacks the carbonyl carbon of the isocoumarin ring.

  • Ring Opening: The ring opens, forming an acyl-enzyme intermediate.[2]

  • Branch Point (The Critical Difference):

    • Inactivation: A reactive intermediate forms (often involving the elimination of the chlorine), covalently cross-linking to a Histidine residue, permanently killing the enzyme.

    • Turnover (Hydrolysis): The enzyme hydrolyzes the acyl-intermediate, releasing the inhibitor as a degradation product and regaining activity.

Why DCI is More Potent

The potency difference lies in the Partition Ratio (


) , defined as the number of inhibitor molecules hydrolyzed by the enzyme per inactivation event.
  • 3,4-Dichloroisocoumarin (DCI): The electron-withdrawing chlorine at the 4-position destabilizes the ring and facilitates the formation of the reactive quinone-imine methide intermediate. This ensures that once the ring opens, the enzyme is highly likely to be inactivated rather than recovering.

  • This compound (3-CI): Lacking the 4-chloro substituent, the acyl-enzyme intermediate is more susceptible to simple hydrolysis. The enzyme "survives" more interactions with 3-CI before finally being inactivated.

Mechanistic Pathway Diagram

The following diagram illustrates the partition between inactivation and turnover.

InhibitionMechanism E_I Enzyme + Inhibitor EI_Complex Michaelis Complex (E·I) E_I->EI_Complex Binding Acyl_Enz Acyl-Enzyme Intermediate EI_Complex->Acyl_Enz Acylation (Ring Opening) Dead_Enz Inactivated Enzyme (Covalent Adduct) Acyl_Enz->Dead_Enz k_inact (Dominant in DCI) Active_Enz Regenerated Enzyme + Hydrolyzed Product Acyl_Enz->Active_Enz k_turnover (High in 3-CI) caption Figure 1: Mechanism-based inhibition. DCI favors the red path (Inactivation); 3-CI suffers from high turnover (Green path).

Figure 1: Mechanism-based inhibition. DCI favors the red path (Inactivation); 3-CI suffers from high turnover (Green path).

Quantitative Performance Data

The following data, derived from seminal work by Harper, Hemmi, and Powers, compares the efficiency of these inhibitors against Human Leukocyte Elastase (HLE) , a standard model for serine protease inhibition.

Metric3,4-Dichloroisocoumarin (DCI)This compound (3-CI)Interpretation
Partition Ratio (

)
3.1 15 Lower is Better. DCI kills the enzyme after ~3 events; 3-CI requires ~15 events.
Inactivation Rate (

)
8920

Significantly LowerDCI binds and reacts much faster.[1]
Spectrum Broad (Trypsin, Chymotrypsin, Elastase)Limited / SlowerDCI is a general reagent; 3-CI is selective/slow.
Stability Unstable in water (

~mins)
Unstable in waterBoth require storage in DMSO/DMF.

Key Insight: A partition ratio of 15 for 3-CI implies that for every molecule of enzyme you want to inhibit, you waste 14 molecules of inhibitor. With DCI, you only waste ~2. This makes DCI effectively 5x more efficient on a molar basis for this specific target.

Experimental Protocol: Determining

To verify the potency of DCI or 3-CI in your specific system, use the following kinetic assay. This protocol assumes pseudo-first-order conditions (


).
Materials
  • Enzyme: Target Serine Protease (e.g., Trypsin, 10-50 nM final).

  • Substrate: Chromogenic substrate (e.g., BAPNA for trypsin, MeOSuc-Ala-Ala-Pro-Val-pNA for elastase).

  • Inhibitor Stock: 10-50 mM DCI or 3-CI in dry DMSO or DMF. Do not store in aqueous buffer.

  • Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl (Avoid nucleophilic buffers like Tris if possible, though Tris is often tolerated for short assays).

Workflow Diagram

ProtocolWorkflow Start Start: Prepare Reagents Incubation Incubation Phase: Mix Enzyme + Inhibitor (Var. Conc.) Buffer: pH 7.5 Start->Incubation TimePoints Remove Aliquots at t = 0, 1, 2, 5, 10 min Incubation->TimePoints Assay Activity Assay: Add Aliquot to Substrate Solution TimePoints->Assay Read Measure Absorbance (Slope = Residual Activity) Assay->Read Calc Data Analysis: Plot ln(Activity) vs Time Slope = k_obs Read->Calc caption Figure 2: Discontinuous assay workflow for determining inactivation rates (k_obs).

Figure 2: Discontinuous assay workflow for determining inactivation rates (


).
Step-by-Step Procedure
  • Preparation: Dilute the Inhibitor stock into the reaction buffer to achieve concentrations ranging from 5

    
    M to 100 
    
    
    
    M. Maintain solvent (DMSO) concentration < 5%.
  • Incubation: Add enzyme to the inhibitor solution. Start a timer immediately.

  • Sampling: At defined intervals (e.g., 0, 2, 5, 10, 20 min), remove an aliquot of the reaction mixture.

  • Dilution/Measurement: Immediately dilute the aliquot 1:50 into a cuvette containing the chromogenic substrate. This stops the inhibition reaction by dilution and allows measurement of remaining enzyme activity.

  • Calculation:

    • Plot

      
       vs. 
      
      
      
      .
    • The negative slope of this line is

      
       for that specific inhibitor concentration.
      
    • Plot

      
       vs. 
      
      
      
      . The slope of this secondary plot is the second-order rate constant (
      
      
      ), representing potency.
Self-Validating Controls
  • Solvent Control: Run a parallel incubation with Enzyme + DMSO (no inhibitor) to ensure the enzyme is stable in the solvent over the time course.

  • Zero-Time Point: The t=0 point must show 100% activity. If it shows <90%, your inhibitor is reacting too fast to measure manually (use a stopped-flow instrument) or the enzyme is unstable.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[1][2][3][4] Biochemistry, 24(8), 1831–1841.[1][2][3] [Link]

  • Powers, J. C., & Kam, C. M. (1994). Isocoumarin inhibitors of serine peptidases.[4] Methods in Enzymology, 244, 442–457. [Link]

Sources

Selectivity Profiling of 3-Chloroisocoumarin Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Profiling of 3-Chloroisocoumarin Derivatives Content Type: Publish Comparison Guide

Executive Summary

This compound (3-CI) derivatives represent a specialized class of mechanism-based (suicide) inhibitors targeting serine proteases. Unlike simple competitive inhibitors, these compounds exploit the enzyme's own catalytic machinery to unmask a reactive electrophile, resulting in irreversible covalent modification.

While 3,4-dichloroisocoumarin (3,4-DCI) is widely utilized as a general serine protease inhibitor, it lacks the specificity required for precise therapeutic or chemical biology applications. This guide analyzes the selectivity profiling of advanced 3-CI derivatives, comparing their kinetic performance (


) and structural determinants against standard alternatives.

Mechanistic Basis of Inhibition

To profile these compounds effectively, one must understand the "double-hit" mechanism that drives their potency and potential lack of selectivity.

  • Acylation (Reversible Step): The active site serine attacks the carbonyl carbon of the isocoumarin ring, opening the ring and forming an acyl-enzyme intermediate.

  • Unmasking (Activation): The ring opening releases a reactive functional group (typically an acyl chloride or a quinone imine methide, depending on the 7-substituent).

  • Alkylation (Irreversible Step): The newly generated electrophile alkylates a proximal nucleophile (usually the catalytic Histidine), permanently disabling the enzyme.

Diagram: Mechanism of Action

The following diagram illustrates the suicide inhibition pathway for a generic 3-alkoxy-4-chloroisocoumarin.

Mechanism Enzyme Free Enzyme (Ser-OH + His) Michaelis Michaelis Complex (E·I) Enzyme->Michaelis Binding (Kd) Inhibitor 3-CI Inhibitor (Masked Electrophile) Inhibitor->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Ring Open) Michaelis->AcylEnzyme Acylation (k2) Alkylation Cross-Linked Enzyme (Irreversible) AcylEnzyme->Alkylation His Alkylation (k4) Hydrolysis Hydrolyzed Product (Inactive) AcylEnzyme->Hydrolysis Deacylation (k3) (Leakage)

Caption: The "Suicide" Mechanism. The partition ratio (


) determines efficiency; ideal inhibitors maximize alkylation over hydrolysis.

Comparative Performance Review

Structural Determinants of Selectivity

The selectivity of 3-CI derivatives is tuned primarily through substitutions at the 3-position (primary specificity, S1 pocket) and the 7-position (secondary interactions or electronic tuning).

Derivative ClassKey SubstituentsPrimary TargetsSelectivity Mechanism
3,4-Dichloroisocoumarin (3,4-DCI) 3-Cl, 4-ClGeneral (Elastase, Chymotrypsin, Trypsin)Highly reactive acyl chloride formation; little steric discrimination.
3-Alkoxy-4-chloroisocoumarins 3-OR (R=Alkyl), 4-ClHLE (Elastase) , ChymotrypsinThe 3-alkoxy group probes the S1 hydrophobic pocket. Larger R groups favor Chymotrypsin over Elastase.
7-Amino-4-chloro-3-alkoxy 7-NH2, 3-ORElastase , Amyloid Production7-amino group reduces reactivity of the acyl chloride, increasing stability and specificity.
7-Guanidino derivatives 7-Guanidino, 3-ORComplement Proteases (Factor D, C1r)Basic guanidino group interacts with acidic residues distal to the active site (S2/S3 subsites).
Kinetic Data Comparison ( )

The second-order rate constant


 (

) is the gold standard for comparing irreversible inhibitors.
InhibitorTarget Enzyme

or

(

)
Relative PotencyStability (

)
3,4-DCI Human Leukocyte Elastase (HLE)8,920HighStable (

)
3,4-DCI Chymotrypsin> 5,000HighStable
3-Methoxy-4-chloroisocoumarin HLE~1,200ModerateModerate
7-Amino-3-methoxy-4-Cl-isocoumarin HLE~11,000Very High Highly Stable
PMSF (Alternative) Chymotrypsin~150LowUnstable (Hydrolysis)
DFP (Alternative) General Serine Proteases~1,500ModerateHigh (Toxic)

Analysis:

  • 3,4-DCI vs. Alternatives: 3,4-DCI is significantly more potent than PMSF and comparable to DFP but without the extreme neurotoxicity of organophosphates.

  • Derivatization Impact: Introducing a 7-amino group (as seen in JLK series) can enhance potency against HLE by over 10-fold compared to simple alkoxy derivatives, likely due to electronic stabilization of the masked electrophile preventing premature hydrolysis.

Experimental Protocols

Protocol: Determination of and

To validate selectivity, one must determine if the inhibition follows simple bimolecular kinetics or saturation kinetics.

Reagents:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 M NaCl).

  • Fluorogenic Substrate (specific to protease, e.g., MeOSuc-AAPV-AMC for Elastase).

  • Inhibitor Stock (in DMSO).[1]

Workflow:

  • Preparation: Prepare 5-7 concentrations of the inhibitor (ranging from

    
     to 
    
    
    
    ).
  • Incubation: Incubate Enzyme + Inhibitor for varying time points (

    
     min).
    
  • Dilution/Start: Aliquot the mixture into a solution containing a high concentration of substrate (

    
    ) to stop further inhibition competition.
    
  • Measurement: Monitor fluorescence release to determine residual enzymatic activity (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. time to get 
      
      
      
      for each
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .[2]
    • Fit to the equation:

      
      [2]
      
Selectivity Profiling Workflow (ABPP)

For broad selectivity profiling (off-target analysis), Activity-Based Protein Profiling (ABPP) is recommended over individual kinetic assays.

ABPP_Workflow Sample Proteome Lysate (Cell/Tissue) Treatment Incubate with 3-CI Derivative Sample->Treatment Competitive Binding Probe Add Broad Probe (Fluorophosphonate-Rhodamine) Treatment->Probe Label Residual Active Sites Click Click Chemistry (If using alkyne-probe) Probe->Click Optional Analysis SDS-PAGE & Fluorescence Scanning Probe->Analysis Direct Readout Click->Analysis MS Mass Spectrometry (Target ID) Analysis->MS Excise Bands

Caption: Competitive ABPP Workflow. Pre-incubation with the 3-CI derivative blocks specific targets; the broad probe labels remaining serine hydrolases.

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor. Biochemistry, 24(25), 7200–7213.[3] Link

  • Bihel, F., et al. (2003). Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new β-amyloid peptide production inhibitors and their activities on various classes of proteases.[4] Bioorganic & Medicinal Chemistry, 11(14), 3141-3152. Link

  • Kam, C. M., et al. (1992). Substituted isocoumarins as inhibitors of complement serine proteases. Biochemistry, 31, 1000-1008. Link

  • Haedke, U., et al. (2012). Alkyne derivatives of isocoumarins as clickable activity-based probes for serine proteases.[5] Bioorganic & Medicinal Chemistry, 20(2), 633-640. Link

Sources

Comparative Guide: Hydrolytic Stability of Isocoumarin Inhibitors in Buffer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Isocoumarin inhibitors (e.g., 3,4-Dichloroisocoumarin or DCI) represent a specialized class of mechanism-based ("suicide") serine protease inhibitors. Unlike reversible inhibitors (e.g., benzamidine) or simple sulfonyl fluorides (e.g., PMSF), isocoumarins function as masked acyl chlorides . Upon binding to the protease active site, the enzyme catalyzes the opening of the isocoumarin ring, leading to the formation of a stable acyl-enzyme complex.

However, this high reactivity comes with a significant trade-off: Hydrolytic Instability . In aqueous buffers, particularly at physiological pH (7.0–8.0), the lactone ring is susceptible to spontaneous nucleophilic attack by water (hydrolysis), rendering the inhibitor inactive before it encounters its target.

This guide provides a technical comparison of the half-life (


) of isocoumarin inhibitors versus standard alternatives, elucidating the "Stability-Reactivity" paradox that researchers must manage during experimental design.

Comparative Analysis: Half-Life & Stability Profiles

The following data synthesizes performance metrics for the most common isocoumarin (DCI) against standard serine protease inhibitors.

Table 1: Half-Life Comparison in Aqueous Buffer (pH 7.5, 25°C)
Inhibitor ClassCompoundHalf-Life (

)
MechanismStability Rating
Isocoumarin 3,4-Dichloroisocoumarin (DCI) ~20 min Irreversible (Acylation)Low
Sulfonyl FluoridePMSF~55 minIrreversible (Sulfonylation)Low/Moderate
Sulfonyl FluorideAEBSF (Pefabloc®)> 100 hoursIrreversible (Sulfonylation)High
Peptide Chloromethyl KetoneTLCK / TPCKVariable (pH dependent)Irreversible (Alkylation)Moderate
PhosphonateDFPHours (highly toxic)Irreversible (Phosphorylation)Moderate
Technical Insight: The DCI Instability Factor

3,4-Dichloroisocoumarin (DCI) is a general inhibitor for a wide range of serine proteases (elastase, chymotrypsin, granzymes).

  • The Mechanism: The electron-withdrawing chlorine atoms at positions 3 and 4 destabilize the lactone ring, making the carbonyl carbon highly electrophilic.

  • The Consequence: While this ensures rapid reaction with the active site Serine-195 of the enzyme, it also lowers the activation energy for hydrolysis by background water molecules.

  • Operational Impact: A

    
     of 20 minutes means that 50% of your inhibitor is dead  within 20 minutes of adding it to the buffer. If your assay incubation time is 1 hour, the effective concentration of inhibitor drops significantly, potentially leading to false-negative inhibition results.
    
Substituted Isocoumarins

Modifying the isocoumarin scaffold affects stability.

  • 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin: Introduction of electron-donating groups or steric bulk can slightly increase stability compared to DCI, but they generally remain less stable than AEBSF.

  • Design Rule: There is an inverse relationship between potency (reactivity toward the enzyme) and buffer stability.

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired inhibition versus the wasteful hydrolysis.

Isocoumarin_Pathways I Isocoumarin (Active) (Masked Acyl Chloride) Complex Acyl-Enzyme Complex (Inhibited) I->Complex  k_inact (Fast)  + Enzyme Hydrolyzed Open-Ring Acid (Inactive) I->Hydrolyzed  k_hyd (Spontaneous)  + H2O (pH > 7.0) E Serine Protease (Target) H2O Buffer (H2O) (Nucleophile)

Figure 1: Competing pathways for Isocoumarin inhibitors. The spontaneous hydrolysis pathway (red dashed line) competes with enzyme inhibition (green solid line), driven by the electrophilicity of the lactone ring.

Experimental Protocol: Determination of Inhibitor Half-Life

To objectively measure the stability of an isocoumarin inhibitor in your specific buffer system, use the following Discontinuous Residual Activity Assay . This protocol is self-validating because it measures the functional loss of inhibition, not just structural degradation.

Materials
  • Buffer: The exact buffer to be tested (e.g., 50 mM HEPES, pH 7.5).

  • Enzyme: A reporter protease known to be inhibited by the compound (e.g., Chymotrypsin or Trypsin).[1]

  • Substrate: Chromogenic substrate for the reporter enzyme (e.g., Suc-AAPF-pNA).

  • Inhibitor: DCI or derivative (Stock solution in dry DMSO).

Protocol Workflow
  • Preparation of "Aging" Solution:

    • Prepare the test buffer at the desired temperature (e.g., 25°C).

    • Add the inhibitor to the buffer at a concentration

      
       higher than its 
      
      
      
      (e.g., 100 µM).
    • Critical Step: Ensure the final DMSO concentration is < 5% to avoid solvent effects on hydrolysis rates.

    • Start the timer (

      
      ).
      
  • Sampling (The Discontinuous Step):

    • At defined time intervals (e.g., 0, 5, 10, 20, 40, 60 mins), remove an aliquot from the "Aging" solution.

    • Immediately add this aliquot to a reaction cuvette containing the Enzyme .

    • Incubate for a short, fixed period (e.g., 5 min) to allow any remaining active inhibitor to react with the enzyme.

  • Residual Activity Measurement:

    • Add the Substrate to the cuvette.

    • Measure the initial velocity (

      
      ) of substrate hydrolysis (Absorbance/min).
      
    • Control: Run a "No Inhibitor" control (Buffer + DMSO only) to determine the uninhibited enzyme velocity (

      
      ).
      
  • Data Analysis:

    • Calculate Residual Activity:

      
      .
      
    • Ideally, at

      
      , activity should be near 0% (full inhibition). As time progresses, activity will recover as the inhibitor hydrolyzes in the aging buffer.
      
    • Plot

      
       vs. Time. The slope represents 
      
      
      
      .
    • Calculate Half-life:

      
      .[2]
      
Workflow Diagram

Stability_Protocol cluster_0 Phase 1: Aging (Hydrolysis) cluster_1 Phase 2: Quantification Step1 Inhibitor Stock (in DMSO) Step2 Dilute into Buffer (t=0) Step1->Step2 Step3 Incubate at 25°C Step2->Step3 Step4 Remove Aliquot at time t Step3->Step4 Sampling (0, 10, 20... min) Step5 Add to Enzyme (Fixed incubation) Step4->Step5 Step6 Add Substrate & Measure Abs Step5->Step6

Figure 2: Discontinuous assay workflow for determining hydrolytic stability. The inhibitor is "aged" in buffer, and aliquots are tested for their ability to inhibit a fresh enzyme sample.

Strategic Recommendations for Researchers

  • Fresh Preparation is Mandatory: Due to the 20-minute half-life of DCI, never prepare aqueous dilutions in advance. Add the inhibitor stock (DMSO) directly to the reaction vessel immediately before the enzyme.

  • pH Sensitivity: Isocoumarin hydrolysis is base-catalyzed.[1] If your experiment allows, working at pH 6.5–7.0 will significantly extend the half-life compared to pH 8.0.

  • Alternative Selection:

    • If you require long-term protection (e.g., during overnight dialysis or cell lysis), do not use DCI alone . Use AEBSF or a cocktail containing AEBSF.

    • Use DCI when you specifically need to target proteases that are resistant to sulfonyl fluorides or when the specific mechanism of acylation is required for structural studies.

References

  • Sigma-Aldrich. (n.d.). 3,4-Dichloroisocoumarin Product Information. Retrieved from

    • Source for DCI half-life of 20 min
  • Powers, J. C., & Kam, C. M. (1992). Substituted isocoumarins as inhibitors of complement serine proteases. Journal of Immunology. Retrieved from

    • Source for substituted isocoumarin kinetics and structural modific
  • Harper, J. W., et al. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor. Biochemistry. Retrieved from

    • Primary literature describing the synthesis, mechanism, and instability of DCI.
  • Gold Biotechnology. (n.d.). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. Retrieved from

    • Comparative d

Sources

Validating Covalent Modification by 3-Chloroisocoumarin using MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and validation protocol for 3-Chloroisocoumarin (3-CI) using Mass Spectrometry.

Executive Summary

This compound (3-CI) is a mechanism-based inhibitor that targets serine proteases through a "suicide" inhibition mechanism. Unlike simple competitive inhibitors, 3-CI forms a stable covalent adduct with the active site serine, making Mass Spectrometry (MS) the gold standard for validation.

This guide compares 3-CI against standard alternatives (PMSF, AEBSF) and details a self-validating MS workflow to confirm covalent modification, calculate mass shifts, and map the binding site.

Mechanistic Insight & Mass Shift Logic

To validate the modification, one must understand the specific chemistry of the adduct. 3-CI inhibits serine proteases by acylation, resulting in the opening of the isocoumarin ring.

  • Mechanism: The active site Serine hydroxyl attacks the carbonyl carbon (C1) of the isocoumarin ring.

  • Result: The ring opens, forming a stable acyl-enzyme intermediate.[1]

  • Mass Spectrometry Signature: Unlike sulfonyl fluorides (which lose a fluoride ion), 3-CI typically adds its entire molecular weight to the protein upon initial inhibition, as the ring opening is an addition reaction. However, secondary elimination reactions (loss of HCl) can occur depending on the specific derivative and incubation time.

Reaction Scheme (DOT Visualization)

Mechanism Enzyme Active Serine Protease (Ser-OH) Transition Tetrahedral Intermediate Enzyme->Transition + 3-CI Inhibitor This compound (Intact Ring) Inhibitor->Transition Adduct Covalent Acyl-Enzyme (Ring Opened) Transition->Adduct Ring Opening (+180.5 Da)

Figure 1: Mechanism of Action. The active site serine attacks the carbonyl, opening the ring to form a stable acyl-enzyme adduct.[1]

Comparative Analysis: 3-CI vs. Alternatives

While PMSF and AEBSF are standard "workhorse" inhibitors, 3-CI offers distinct advantages in mechanism-based specificity.

Table 1: Comparison of Covalent Serine Protease Inhibitors[2]
FeatureThis compound (3-CI) PMSF (Phenylmethylsulfonyl fluoride)AEBSF (Pefabloc SC)
Mechanism Acylation (Ring Opening)Sulfonylation Sulfonylation
Binding Type Mechanism-based (Suicide substrate)Affinity labelingAffinity labeling
Stability (Aq) Moderate (Hydrolyzes slowly)Low (t1/2 ~30 min @ pH 7.5)High (Stable in weak base)
MS Mass Shift +180.5 Da (Add MW) (Watch for -HCl secondary loss)+154.2 Da (MW - HF)+183.2 Da (MW - HF)
Specificity High (Requires active site geometry)Moderate (Reacts with any accessible Ser)Moderate (Broad spectrum)
Toxicity ModerateHigh (Neurotoxin)Low
Reversibility Irreversible (Stable Acyl-Enzyme)IrreversibleIrreversible

Why Choose 3-CI?

  • Structural Probing: Because 3-CI mimics a substrate (mechanism-based), it is less likely to modify non-catalytic surface serines compared to the highly reactive sulfonyl fluorides (PMSF).

  • Stability: The acyl-enzyme adduct formed by isocoumarins is often robust enough for extensive downstream processing (dialysis, digestion) required for bottom-up proteomics.

Experimental Protocol: MS Validation Workflow

Phase 1: Sample Preparation

Objective: Generate a homogenous population of covalently modified enzyme without non-specific background.

  • Buffer Selection: Use 50 mM Tris-HCl or HEPES (pH 7.5). Avoid nucleophilic buffers (like Tris) at high pH if long incubations are needed, though pH 7.5 is generally safe.

  • Incubation:

    • Test Sample: Mix Protein (10 µM) + 3-CI (100 µM, 10x excess). Incubate 30–60 mins at 25°C.

    • Negative Control: Protein + DMSO (vehicle).

    • Competition Control (Self-Validation): Pre-incubate with a known high-affinity reversible inhibitor (e.g., Benzamidine for trypsin-like enzymes) for 15 min before adding 3-CI. Rationale: If 3-CI binding is blocked, the modification is active-site specific.

  • Quenching: Add 0.1% Formic Acid (FA) to stop the reaction and acidify for MS.

Phase 2: Intact Protein MS (Top-Down)

Objective: Rapidly confirm stoichiometry and global mass shift.

  • Method: LC-MS (C4 column, ACN gradient).

  • Data Analysis: Deconvolute the charge envelope to zero-charge mass.

  • Validation Criteria:

    • Control: Mass =

      
      
      
    • Treated: Mass =

      
       Da.
      
    • Note: If you observe a shift of ~144 Da, secondary elimination of HCl has occurred (

      
      ).
      
Phase 3: Peptide Mapping (Bottom-Up)

Objective: Pinpoint the exact amino acid residue (Active Site Serine).

  • Digestion:

    • Denature (8M Urea), Reduce (DTT), Alkylate (Iodoacetamide).

    • Dilute Urea to <1M.

    • Add Trypsin (1:50 ratio). Incubate overnight.

  • LC-MS/MS: Run on C18 column with High-Resolution MS (e.g., Orbitrap).

  • Database Search:

    • Set "this compound (+180.05 Da)" as a Variable Modification on Serine.

    • Look for the specific peptide containing the catalytic triad Serine.

Workflow Diagram (DOT Visualization)

Workflow Sample Purified Serine Protease Incubation Incubate with 3-CI (10x Excess, pH 7.5, 1h) Sample->Incubation Split Split Sample Incubation->Split Intact Intact Protein LC-MS (C4 Column) Split->Intact Digest Trypsin Digestion (Urea/DTT/IAA) Split->Digest Deconv Deconvolution Intact->Deconv Result1 Observe Mass Shift (+180.5 Da) Deconv->Result1 LCMS LC-MS/MS (C18 Column) Digest->LCMS Search Database Search Mod: +180.5 Da on Ser LCMS->Search Result2 Identify Modified Peptide (Site Localization) Search->Result2

Figure 2: MS Validation Workflow. Parallel processing for global mass confirmation and site-specific localization.

Troubleshooting & Data Interpretation

ObservationInterpretationAction
No Mass Shift Inhibitor hydrolyzed or protein inactive.Check pH. Ensure protein is active using a colorimetric assay before MS.
Mass Shift +144 Da Loss of HCl (Secondary reaction).This is a known behavior of some chloroisocoumarins.[2][3][4][5] Accept as positive covalent binding.
Multiple Shifts (+360 Da) Non-specific modification.Reduce inhibitor concentration or incubation time. 3-CI is generally specific, but excess can force labeling.
Shift disappears after digestion Labile adduct.The acyl-enzyme might be unstable at high pH (trypsin digestion). Use Pepsin (low pH) or Glu-C for digestion.

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors.[3] Biochemistry, 24(25), 7200–7213. Link

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases.[1] Chemical Reviews, 102(12), 4639–4750. Link

  • Rusinova, E., et al. (2015). Mass Spectrometry of Covalent Inhibitors. Drug Discovery Today: Technologies, 14, 1-40. Link

Sources

Comparative Guide: 3-Chloroisocoumarin & 3,4-Dichloroisocoumarin vs. Standard Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Chloroisocoumarin (3-CI) and its potent derivative 3,4-Dichloroisocoumarin (3,4-DCI) against standard serine protease inhibitors. It focuses on kinetic constants (


, 

), mechanism of action, and experimental protocols for validation.

Executive Summary & Mechanism of Action

This compound (3-CI) and its more potent derivative, 3,4-Dichloroisocoumarin (3,4-DCI) , represent a class of mechanism-based (suicide) inhibitors . Unlike simple competitive inhibitors or alkylating agents (like PMSF), these compounds are relatively unreactive until they are processed by the target enzyme.

The "Masked Acyl Chloride" Mechanism

The unique efficacy of chloroisocoumarins stems from their ability to unmask a highly reactive electrophile only within the active site.

  • Acylation: The active site Serine attacks the isocoumarin carbonyl, opening the lactone ring.

  • Unmasking: This ring-opening exposes a reactive acyl chloride (or quinonimide methide in 7-amino derivatives) tethered to the enzyme.

  • Crosslinking: The newly formed electrophile rapidly alkylates a proximal Histidine residue, permanently inactivating the enzyme.

Mechanism Enzyme Active Enzyme (Ser-OH, His) AcylEnz Acyl-Enzyme Intermediate (Ring Open -> Acyl-Cl Exposed) Enzyme->AcylEnz 1. Serine Attack (Acylation) Inhibitor This compound (Latent Electrophile) Inhibitor->AcylEnz AcylEnz->Enzyme 3. Hydrolysis (Turnover) (If alkylation fails) InactEnz Irreversibly Inhibited Enzyme (Ser-Acylated, His-Alkylated) AcylEnz->InactEnz 2. Secondary Alkylation (Crosslinking His)

Figure 1: Mechanism of Action for this compound. The inhibitor acts as a suicide substrate, unmasking a reactive group upon ring opening.

Comparative Analysis: Inhibition Constants & Potency

The following table contrasts this compound with its 3,4-dichloro derivative and standard competitors. The Partition Ratio (


)  is a critical metric for suicide inhibitors, representing the number of inhibitor molecules hydrolyzed (turned over) per inactivation event. A lower ratio indicates a more efficient inhibitor.
Table 1: Kinetic Profiles of Serine Protease Inhibitors[1]
InhibitorTarget Enzyme

(

)
Partition Ratio (

)
MechanismStability (

pH 7.5)
3,4-Dichloroisocoumarin Human Leukocyte Elastase (HLE)8,920 3.1 Suicide (Acyl-Cl)> 24 hrs
This compound Human Leukocyte Elastase (HLE)Lower Potency15 Suicide (Acyl-Cl)> 24 hrs
This compound Chymotrypsin A

High~1.2Suicide (Acyl-Cl)> 24 hrs
PMSF Chymotrypsin~15,0000 (Stoichiometric)Sulfonylation~1 hr (Hydrolyzes)
DFP ChymotrypsinVery High0PhosphorylationStable (Toxic)
AEBSF Trypsin/ChymotrypsinModerate0SulfonylationStable

Key Insights:

  • 3-CI vs. 3,4-DCI: While both are effective, 3,4-DCI is significantly more efficient against HLE, requiring only ~3 molecules to inactivate one enzyme molecule (

    
    ), whereas 3-CI requires ~15 (
    
    
    
    ). This makes 3,4-DCI the preferred general reagent.
  • Stability Advantage: Unlike PMSF, which hydrolyzes rapidly in aqueous buffers, isocoumarins are stable until they encounter the protease active site.

  • Selectivity: 3,4-DCI is a general inhibitor (inhibits Elastase, Chymotrypsin, Trypsin, Factor D). 3-CI shows variable efficiency depending on the target's ability to accommodate the mono-chloro vs. di-chloro ring.

Experimental Protocols

To validate the inhibition constants for this compound in your specific system, follow these self-validating protocols.

Protocol A: Determination of (Second-Order Rate Constant)

This protocol measures the rate of inactivation under pseudo-first-order conditions (


).

Reagents:

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5 (Avoid nucleophilic buffers like Tris if possible, though Tris is often tolerated).

  • Substrate: Chromogenic substrate specific to your protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA for Elastase).

  • Inhibitor: this compound stock in DMSO.

Workflow:

  • Incubation: Mix Enzyme (final ~20-50 nM) with Inhibitor (varying concentrations, e.g., 0.5

    
    M – 50 
    
    
    
    M) in buffer.
  • Sampling: At timed intervals (0, 1, 2, 5, 10 min), remove an aliquot.

  • Residual Activity: Dilute aliquot into a cuvette containing Substrate (saturation levels,

    
    ) and measure initial velocity (
    
    
    
    ).
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ). The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . The slope of this line is the second-order rate constant
      
      
      (approximated as
      
      
      in the linear range).
Protocol B: Determination of Partition Ratio ( )

This determines how "wasteful" the inhibition process is (turnover number).

Workflow:

  • Titration: Prepare a series of tubes with fixed Enzyme concentration (

    
    , e.g., 1 
    
    
    
    M).
  • Add Inhibitor: Add increasing amounts of this compound (

    
    ) to each tube (ratios of 
    
    
    
    from 0.5 to 20).
  • Equilibrium: Incubate for 1-2 hours to ensure the reaction goes to completion.

  • Measurement: Measure residual activity (

    
    ) using standard substrate.
    
  • Calculation:

    • Plot Residual Activity (%) vs.

      
      .
      
    • Extrapolate the linear portion of the inhibition curve to 0% activity.

    • The x-intercept value is

      
      .
      
    • Example: If the x-intercept is 16, then

      
       (as seen for 3-CI vs HLE).
      

Workflow Start Start: Define [E] and [I] Range Incubate Incubate E + I (Pseudo-1st Order) Start->Incubate Sample Remove Aliquot at time t Incubate->Sample Assay Measure Residual Activity (v_t) (Excess Substrate) Sample->Assay Plot1 Plot ln(v_t/v_0) vs t Slope = k_obs Assay->Plot1 Plot2 Plot k_obs vs [I] Slope = k_inact/K_I Plot1->Plot2

Figure 2: Experimental Workflow for Kinetic Constant Determination.

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor. Biochemistry, 24(7), 1831–1841. [Link]

  • Hemmi, K., Harper, J. W., & Powers, J. C. (1985). Inhibition of Alpha-Chymotrypsin by this compound and 3,3-Dichlorophthalide. Journal of the American Chemical Society, 107. [Link]

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. [Link]

Benchmarking Isocoumarin Derivatives vs. Standard Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sniper" vs. The "Shotgun"

In the landscape of serine protease inhibition, researchers often default to Phenylmethylsulfonyl fluoride (PMSF) due to cost and habit. However, for applications requiring high potency, irreversibility, or structural studies, isocoumarin derivatives—specifically 3,4-Dichloroisocoumarin (3,4-DCI) —offer a distinct mechanistic advantage.

While PMSF acts as a general "shotgun" inhibitor with moderate potency (mM range) and rapid hydrolysis, 3,4-DCI functions as a "sniper." It is a mechanism-based (suicide) inhibitor that utilizes the enzyme's own catalytic machinery to crosslink the active site, achieving inhibition in the low micromolar range (5–100 µM). This guide benchmarks 3,4-DCI against PMSF and AEBSF, providing the experimental data and protocols necessary to select the correct tool for your assay.

Mechanistic Benchmarking: The "Suicide" Advantage

The primary differentiator of isocoumarin derivatives is their mechanism-based inactivation . Unlike simple acylating or sulfonylating agents, 3,4-DCI unmasks a secondary reactive group only after the initial catalytic attack.

Mechanism of Action Comparison
  • PMSF (Sulfonylation): Reacts with the active site Serine-195 to form a sulfonyl-enzyme complex. This is a single covalent event. The complex can slowly hydrolyze over time, potentially regenerating activity.

  • 3,4-DCI (Double-Hit Suicide Inhibition):

    • Acylation: Active site Serine-195 attacks the lactone ring of 3,4-DCI, opening the ring.

    • Unmasking: This ring-opening exposes a reactive acyl chloride moiety.

    • Crosslinking: The acyl chloride rapidly alkylates a neighboring Histidine-57 residue.

    • Result: The enzyme is covalently crosslinked and permanently inactivated.

Visualization: Mechanism of Action (3,4-DCI vs. PMSF)

InhibitionMechanism cluster_PMSF PMSF Pathway (Standard) cluster_DCI 3,4-DCI Pathway (Suicide Inhibition) Enzyme Active Serine Protease (Ser-195, His-57) PMSF_Input PMSF Input DCI_Input 3,4-DCI Input Sulfonyl Sulfonyl-Enzyme Complex PMSF_Input->Sulfonyl Sulfonylation Hydrolysis Slow Hydrolysis (Activity Regenerated) Sulfonyl->Hydrolysis Hours/Days Acyl Acyl-Enzyme Intermediate (Ring Open) DCI_Input->Acyl Ser-195 Attack Crosslink His-57 Alkylation (Secondary Reaction) Acyl->Crosslink Acyl Chloride Unmasked Dead Permanently Inactivated Enzyme Crosslink->Dead Irreversible

Caption: Comparative mechanism showing the dual-step "suicide" inhibition of 3,4-DCI versus the single-step sulfonylation of PMSF.

Performance Data: Head-to-Head Comparison

The following table synthesizes stability and potency data. Note the counter-intuitive stability profile: 3,4-DCI is chemically unstable in buffer (similar to PMSF) but achieves higher potency due to the speed of the suicide reaction (


).
Feature3,4-DCI (Isocoumarin) PMSF (Sulfonyl Fluoride) AEBSF (Pefabloc)
Primary Mechanism Suicide Inhibitor (Acylation + Crosslinking)Irreversible SulfonylationIrreversible Sulfonylation
Effective Concentration 5 – 100 µM (High Potency)0.1 – 1.0 mM (Moderate)0.1 – 1.0 mM (Moderate)
Target Specificity Broad: Elastase, Chymotrypsin, Trypsin, GranzymesBroad: Serine Proteases (Trypsin/Chymotrypsin)Broad: Serine Proteases
Hydrolytic Stability (

)
~20 min (at pH 7.5, 25°C)~35–55 min (at pH 7.5, 25°C)Stable (Hours to Days)
Solubility Organic (DMSO/Ethanol)Organic (Isopropanol/Ethanol)Water Soluble
Toxicity High (Cell permeable)High (Neurotoxic)Low (Non-toxic alternative)
Reversibility Irreversible (Covalent Crosslink)Irreversible (Slowly hydrolyzes)Irreversible

Key Insight: Do not assume 3,4-DCI is stable because it is potent. Its half-life in pH 7.5 buffer is only ~20 minutes.[1] It must be added fresh to the sample. Its superior performance comes from the fact that it inactivates the enzyme faster than it hydrolyzes.

Experimental Protocol: Determination of

For irreversible inhibitors like 3,4-DCI, a simple IC50 is often time-dependent. The most accurate metric is the second-order rate constant of inactivation (


). Below is a self-validating protocol to benchmark 3,4-DCI against PMSF.
Materials
  • Enzyme: Bovine

    
    -Chymotrypsin (Sigma C4129), 10 nM final conc.
    
  • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic), 100 µM final.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl

    
    .
    
  • Inhibitors: 3,4-DCI (10 mM stock in DMSO) vs. PMSF (100 mM stock in Isopropanol).

Workflow Diagram

Protocol Start Start: Prepare Reagents Incubate Incubation Phase Mix Enzyme + Inhibitor (Var. Conc.) Time: 0, 5, 10, 20 min Start->Incubate Dilute Dilution/Substrate Addition Add 10x Substrate Solution Incubate->Dilute Read Read Absorbance (405-410 nm) Measure Initial Velocity (v) Dilute->Read Calc Data Analysis Plot ln(v/v0) vs Time Slope = -k_obs Read->Calc

Caption: Kinetic workflow for determining the inactivation rate of irreversible protease inhibitors.

Step-by-Step Methodology
  • Preparation: Prepare enzyme solution (20 nM) in Buffer. Keep on ice.

  • Inhibitor Series: Prepare 5 concentrations of 3,4-DCI (e.g., 1, 5, 10, 25, 50 µM) and PMSF (e.g., 50, 100, 250, 500, 1000 µM). Note the order of magnitude difference.

  • Incubation (The Variable):

    • Mix 50 µL Enzyme + 50 µL Inhibitor.

    • Incubate for defined time points (

      
      ): 0, 5, 10, 15, 20 minutes at 25°C.
      
    • Critical Control: Incubate Enzyme + Solvent (DMSO) alone to correct for spontaneous loss of activity.

  • Assay:

    • At each time point, transfer aliquot to a cuvette/plate well containing pre-warmed Substrate (100 µM).

    • Immediately monitor Absorbance at 410 nm for 2 minutes.

    • Calculate the initial velocity (

      
      ).
      
  • Calculation:

    • Plot

      
       vs. Time (
      
      
      
      ). The slope is
      
      
      .
    • Plot

      
       vs. Concentration 
      
      
      
      .
    • For 3,4-DCI, the slope of this secondary plot approximates the second-order rate constant (

      
      ).
      

Applications & Recommendations

ApplicationRecommended InhibitorRationale
Routine Lysis AEBSF / Cocktail Water stability allows for long lysis steps without rapid degradation.
High-Potency Needs 3,4-DCI Use when PMSF fails to fully inhibit activity (e.g., Granzymes, Elastase).
Structural Biology 3,4-DCI Forms a stable, crosslinked adduct that "locks" the active site for crystallography.
Cell Assays 3,4-DCI Cell-permeable and induces apoptosis (via Granzyme inhibition) effectively.
Cost-Sensitive PMSF Significantly cheaper, suitable for large-volume bacterial preps.

References

  • Harper, J. W., et al. (1985). "Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor." Biochemistry, 24(7), 1831-1841. Link

  • Powers, J. C., & Kam, C. M. (1995). "Isocoumarin Inhibitors of Serine Peptidases." Methods in Enzymology, 248, 3-18. Link

  • Sigma-Aldrich. (n.d.). "3,4-Dichloroisocoumarin Product Information & Stability Data." Link

  • GoldBio. (2016). "3 Key Differences Between AEBSF and PMSF Protease Inhibitors." Link

  • James, G. T. (1978).[2] "Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers." Analytical Biochemistry, 86(2), 574-579. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Chloroisocoumarin

[1][2]

Executive Summary: Immediate Action Required

3-Chloroisocoumarin (3-CI) and its common analog 3,4-Dichloroisocoumarin (3,4-DCI) are potent, irreversible serine protease inhibitors. Unlike standard organic reagents, these compounds are designed to form covalent bonds with active site residues (acylation), making them biologically reactive and potentially toxic.

Critical Disposal Rule: Do NOT dispose of this compound down the drain or in general trash. Due to the presence of the chlorine atom and its biological activity, it must be segregated into the Halogenated Organic Waste stream to ensure proper high-temperature incineration with acid gas scrubbing.

Technical Hazard Assessment

To handle this compound safely, one must understand its mechanism of action. 3-CI acts as a "suicide inhibitor," creating a stable acyl-enzyme complex.

FeatureTechnical SpecificationImplication for Safety/Disposal
Chemical Class Halogenated IsocoumarinMust be incinerated at >1100°C to prevent formation of toxic byproducts (e.g., dioxins) and to scrub HCl emissions.
Mechanism Active Site AcylationHighly reactive toward nucleophiles (proteins). Avoid skin contact; it will irreversibly modify tissue proteins.
Toxicity Acute Tox. 3 (Oral)H301: Toxic if swallowed. High risk during weighing/solubilization.
Stability Hydrolytically UnstableDegrades in basic solutions (pH > 9) or upon prolonged exposure to water.

Handling & Personal Protective Equipment (PPE)

Before initiating disposal, ensure the following barrier protections are in place.

  • Respiratory: N95 or P100 particulate respirator if handling the pure powder outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). 3-CI can penetrate standard latex.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Engineering Control: All weighing and solubilization must occur inside a certified chemical fume hood.

Disposal Workflow

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.

Scenario A: Pure Solid Waste (Expired/Unused Powder)
  • Do not solubilize unnecessarily. Keep the solid in its original container if possible.

  • Label the container clearly: "Hazardous Waste - this compound - Toxic - Halogenated."

  • Place the primary container inside a clear, sealable secondary bag (Zip-lock style).

  • Deposit into the Solid Hazardous Waste drum.

Scenario B: Liquid Waste (Stock Solutions in DMSO/Ethanol)
  • Segregation: Do not mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste) unless your facility permits "commingled" waste. Halogenated waste is significantly more expensive to process.

  • Compatibility Check: Ensure the waste container is compatible with the solvent (usually HDPE or Glass).

  • Pouring: Transfer the solution into the Halogenated Organic Waste carboy.

  • Rinsing: Triple rinse the empty stock vial with a small volume of ethanol; add rinsate to the halogenated waste carboy.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Tips)
  • Collect all solid debris in a dedicated "Chemically Contaminated Sharps/Debris" container.

  • Do not place in regular trash or biohazard bags (unless the biohazard waste is also slated for chemical incineration).

Decision Matrix: Disposal Logic

The following diagram illustrates the decision process for disposing of this compound in various states.

DisposalWorkflowStartWaste Generation:This compoundCheckStatePhysical State?Start->CheckStateSolidPure Solid/PowderCheckState->SolidLiquidSolution (DMSO/EtOh)CheckState->LiquidDebrisContaminated Debris(Gloves, Tips)CheckState->DebrisContainerPrimary Container(Sealable Bag/Vial)Solid->ContainerCarboyHalogenated SolventCarboy (Red Tag)Liquid->CarboySolidBinHaz-Waste Solid BinDebris->SolidBinSegregationSegregate asHALOGENATED WasteIncinerationFinal Fate:High-Temp Incineration(w/ HCl Scrubbing)Segregation->IncinerationRCRA ComplianceContainer->SegregationCarboy->SegregationSolidBin->Segregation

Figure 1: Decision matrix for segregating this compound waste streams based on physical state.

Spill Management & Decontamination

Because 3-CI is an acylating agent, simple water rinsing is insufficient for decontamination. You must chemically deactivate the residue.

The Hydrolysis Principle: Isocoumarins are unstable in basic conditions.

  • Isolate: Cordon off the area.

  • Solid Spill: Cover powder with a damp paper towel (to prevent dust aerosolization) then scoop into a waste bag.

  • Decontamination Solution: Prepare a solution of 0.1N NaOH or a mild detergent with pH > 9.

  • Deactivate: Wipe the surface with the basic solution. Allow a contact time of 10–15 minutes. This hydrolyzes the lactone ring, destroying the inhibitor's ability to bind proteins.

  • Final Clean: Rinse with water and ethanol. Dispose of all cleanup materials as Halogenated Solid Waste .

Regulatory Compliance (US/EU Context)

  • RCRA (USA): this compound is not typically listed as a P- or U-listed waste specifically. However, it must be characterized by the generator. Due to toxicity and halogen content, it defaults to a hazardous waste stream requiring thermal destruction.

  • Waste Code: If not specified by your local EHS, treat as D001 (if in flammable solvent) or general Toxic/Irritant waste.

  • Incineration Requirement: Halogenated organics require incineration at temperatures >1100°C to ensure the destruction of the carbon-chlorine bond and to capture the resulting hydrochloric acid (HCl) via wet scrubbers [1].

References

  • European Commission. (2019). Best Available Techniques (BAT) Reference Document for Waste Incineration. Industrial Emissions Directive 2010/75/EU. [Link]

  • Powers, J. C., & Kam, C. M. (1994). Isocoumarin Inhibitors of Serine Peptidases.[1][2] Methods in Enzymology, 244, 442–457. [Link]

  • PubChem. (2024).[3] Compound Summary: 3,4-Dichloroisocoumarin (CID 62817). National Library of Medicine. [Link]

Personal Protective Equipment (PPE) for Handling 3-Chloroisocoumarin

[1]

Executive Summary & Chemical Hazard Context

3-Chloroisocoumarin is a potent, mechanism-based serine protease inhibitor .[1] Unlike reversible inhibitors, it functions as a "suicide substrate," forming a stable, covalent acyl-enzyme complex with the active site serine residue of the target protease.

The Safety Paradox: The very property that makes this compound valuable in research—its ability to irreversibly acylate and disable serine proteases—constitutes its primary health risk. Physiologically, your body relies on serine proteases (e.g., elastase, chymotrypsin, thrombin) for digestion, blood coagulation, and immune response.

Critical Hazard Mechanism: Upon contact with biological tissue (mucous membranes, lungs, eyes), this compound does not distinguish between your target assay enzyme and your physiological enzymes. It will covalently modify user proteins, potentially leading to:

  • Irreversible Tissue Damage: Chemical acylation of corneal or respiratory proteins.

  • Sensitization: Modification of skin proteins can trigger hapten-mediated immune responses (allergic contact dermatitis).

  • Systemic Toxicity: If absorbed (especially via DMSO), it may interfere with coagulation pathways.

PPE Selection Matrix: The Barrier Defense System

This protocol treats this compound as a Toxic Solid (GHS Category 3) and a Severe Irritant .

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Min. thickness 5 mil outer / 4 mil inner)Material Compatibility: Chlorinated isocoumarins are organic electrophiles. Latex offers poor resistance to the organic solvents (e.g., DMSO, Methanol) used to solubilize this compound. Permeation Risk: Double gloving provides a "breakthrough buffer." If the outer glove is compromised by solvent, the inner glove protects skin during removal.
Eye & Face Chemical Splash Goggles (ANSI Z87.1)Vapor/Dust Entry: Standard safety glasses have gaps. As a reactive powder, airborne dust can bypass glasses and react with the moisture in the eye (tears), causing immediate chemical irritation/acylation of the cornea.
Respiratory Certified Fume Hood (Face velocity 80–100 fpm)Inhalation Toxicity: The solid is a fine powder prone to static dispersion. Inhalation delivers the inhibitor directly to lung surfactants and proteases. N95 Respirators are a secondary backup only if hood work is impossible.
Body Defense Lab Coat (High-neck, cuffed) + Long Pants Skin Absorption: Prevents dust accumulation on street clothes. Cuffed sleeves prevent wrist exposure, a common gap between glove and coat.

Operational Protocol: Safe Handling Lifecycle

This workflow minimizes exposure during the most critical phases: Weighing (dust generation) and Solubilization (enhanced absorption).

Phase A: Preparation & Weighing

Objective: Contain static-prone dust.

  • Engineering Control: All weighing must occur inside a chemical fume hood.

  • Static Management: this compound powder is often electrostatic. Use an antistatic gun or ionizer bar near the balance to prevent "flying powder."

  • The "Closed Transfer" Method:

    • Tare a sealable vial (e.g., scintillation vial) with the cap on.

    • Open vial, add approximate amount of powder using a disposable spatula.

    • Cap vial immediately before removing from the balance.

    • Never transport an open spatula or weigh boat across the lab bench.

Phase B: Solubilization (The High-Risk Moment)

Critical Warning: this compound is commonly dissolved in DMSO (Dimethyl Sulfoxide) .

  • Risk: DMSO is a potent skin penetrant. If dissolved inhibitor touches skin, DMSO acts as a "molecular syringe," carrying the toxic inhibitor directly into the bloodstream.

  • Protocol:

    • Place the capped vial containing the solid on a absorbent diaper in the hood.

    • Add solvent (DMSO/Ethanol) via pipette.

    • Vortex inside the hood with the cap tightly sealed.

    • Inspect gloves immediately.[2] If any liquid splash is visible, change gloves immediately.[2]

Phase C: Experimental Application
  • Quenching: When the assay is complete, treat the solution as hazardous waste. Do not assume the inhibitor is "used up."

  • Spills:

    • Powder: Cover with wet paper towels (to prevent dust), then wipe up.

    • Solution: Absorb with inert pads. Clean surface with 1N NaOH (mild base hydrolysis helps deactivate the isocoumarin ring over time) followed by water.

Visualization: Safety Decision Logic

The following diagram outlines the decision-making process for handling this compound, prioritizing engineering controls over PPE alone.

SafetyLogicStartStart: Handling this compoundStateCheckState of Matter?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (DMSO/Ethanol)StateCheck->SolutionHazardSolidHazard: Dust InhalationRisk: HighSolid->HazardSolidHazardLiqHazard: Skin Absorption(DMSO Carrier Effect)Solution->HazardLiqControlSolidEngineering Control:Fume Hood REQUIREDAntistatic Gun RecommendedHazardSolid->ControlSolidMitigationControlLiqPPE Control:Double Nitrile GlovesChange immediately on splashHazardLiq->ControlLiqMitigationActionProceed with ExperimentControlSolid->ActionControlLiq->ActionWasteDisposal:Halogenated Organic Waste(No Drain Disposal)Action->Waste

Figure 1: Operational safety logic flow for this compound, distinguishing risks between solid handling (inhalation) and solution handling (absorption).[3][4]

Disposal & Emergency Response

Waste Management

This compound is a halogenated organic compound.

  • Classification: Hazardous Chemical Waste (Halogenated).

  • Segregation: Collect in a dedicated "Halogenated Organic Solvents" carboy.

  • Prohibition: NEVER pour down the sanitary sewer. The compound is toxic to aquatic life (H412) and can disrupt microbial communities in water treatment plants.

Emergency First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[5] Lift eyelids.[5] Seek medical attention (ophthalmologist) as corneal acylation can cause delayed damage.

  • Skin Contact (with DMSO): Wash with soap and copious water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Ingestion: Do not induce vomiting. Rinse mouth. Call a Poison Control Center immediately.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3,4-Dichloroisocoumarin. (Analogous chlorinated isocoumarin hazard data). Link

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors. Biochemistry. Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 3,4-Dichloroisocoumarin.[1][6][7] Link

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroisocoumarin
Reactant of Route 2
Reactant of Route 2
3-Chloroisocoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.